Product packaging for Cyclopentanecarboxamide(Cat. No.:CAS No. 3217-94-5)

Cyclopentanecarboxamide

Cat. No.: B1346233
CAS No.: 3217-94-5
M. Wt: 113.16 g/mol
InChI Key: XRLDSWLMHUQECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclopentanecarboxamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16585. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1346233 Cyclopentanecarboxamide CAS No. 3217-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLDSWLMHUQECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280366
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-94-5
Record name Cyclopentanecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Cyclopentanecarboxamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Cyclopentanecarboxamide. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. While experimental protocols for the synthesis of related compounds are available, a detailed, validated protocol specifically for this compound is not readily found in publicly available literature. Similarly, there is a notable lack of published data on the specific biological activities and associated signaling pathways of this compound itself, with research efforts primarily focused on its more complex derivatives.

Chemical Structure and Identification

This compound is a primary carboxamide derivative of cyclopentane. The core structure consists of a five-membered aliphatic ring attached to a carboxamide functional group.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name This compound[1]
CAS Number 3217-94-5[2][3]
Molecular Formula C₆H₁₁NO[1][2][3]
SMILES C1CCC(C1)C(=O)N[1]
InChI InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)[1]
InChIKey XRLDSWLMHUQECH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and potential applications in research and development.

Table 2: Physical Properties of this compound

PropertyValueCitation
Molecular Weight 113.16 g/mol [1][3]
Appearance Solid[3]
Melting Point 178-179 °C[2]
Boiling Point 266.2 °C at 760 mmHg[2]
Density 1.056 g/cm³[2]
Flash Point 114.8 °C[2]
Refractive Index 1.493[2]

Table 3: Chemical and Computational Properties of this compound

PropertyValueCitation
XLogP3 0.7[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 113.084063974 Da[1]
Topological Polar Surface Area 43.1 Ų[1]
Heavy Atom Count 8[2]
Complexity 94.7[2]
pKa 16.74 ± 0.20 (Predicted)[4]

Synthesis of this compound

  • From Cyclopentanecarbonyl Chloride: This is a common and efficient method for synthesizing primary amides.

  • From Cyclopentanecarboxylic Acid: This direct amidation is also feasible, often requiring a coupling agent or high temperatures.

Below are generalized experimental workflows for these potential synthetic routes.

Proposed Synthesis Workflow from Cyclopentanecarbonyl Chloride

This pathway involves the reaction of an acid chloride with ammonia (B1221849). The workflow is depicted in the following diagram.

G Synthesis of this compound from Cyclopentanecarbonyl Chloride cluster_0 Step 1: Preparation of Cyclopentanecarbonyl Chloride cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A Cyclopentanecarboxylic Acid C Cyclopentanecarbonyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent D Cyclopentanecarbonyl Chloride F This compound D->F Reaction E Aqueous Ammonia (NH₃) E->F Reagent G Crude this compound H Recrystallization G->H Process I Pure this compound H->I

A proposed workflow for the synthesis of this compound.
Proposed Synthesis Workflow from Cyclopentanecarboxylic Acid

This route involves the direct reaction of the carboxylic acid with ammonia, which typically requires harsher conditions or the use of a coupling agent.

G Direct Amidation of Cyclopentanecarboxylic Acid cluster_0 Method A: Thermal Amidation cluster_1 Method B: Coupling Agent Mediated Amidation cluster_2 Purification A Cyclopentanecarboxylic Acid + Ammonia C This compound A->C Reaction B High Temperature B->C Condition G Crude Product D Cyclopentanecarboxylic Acid + Ammonia F This compound D->F Reaction E Coupling Agent (e.g., DCC, HATU) E->F Reagent H Chromatography/Recrystallization G->H I Pure this compound H->I

Alternative direct amidation routes for this compound synthesis.

Experimental Protocols (General)

The following are generalized protocols based on standard organic chemistry techniques for the proposed synthetic routes. Note: These are not validated protocols for this compound and should be adapted and optimized by the user.

General Protocol for Amidation via Acid Chloride
  • Preparation of Cyclopentanecarbonyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclopentanecarboxylic acid.

    • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) at room temperature with stirring.

    • Gently heat the mixture to reflux for 1-2 hours until the evolution of HCl and SO₂ gases ceases.

    • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure to obtain crude cyclopentanecarbonyl chloride.

  • Amidation:

    • Cool the crude cyclopentanecarbonyl chloride in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

General Protocol for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record ¹H and ¹³C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

  • Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., electron ionization) to determine the molecular weight and fragmentation pattern.

  • Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

Biological and Pharmacological Properties

A thorough review of the scientific literature reveals a significant lack of data on the biological and pharmacological activities of the parent compound, this compound. Research in this area has predominantly focused on more complex derivatives. For instance, certain 1,3-disubstituted this compound derivatives have been investigated as potent CC chemokine receptor 2 (CCR2) antagonists. However, these studies do not provide information on the activity of the unsubstituted this compound.

Due to the absence of specific biological data for this compound, it is not possible to generate diagrams of signaling pathways or experimental workflows related to its biological effects at this time.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Table 4: GHS Hazard Information for this compound

Hazard StatementCode
Harmful if swallowedH302
Causes serious eye irritationH319

Conclusion

References

An In-depth Technical Guide to Cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxamide, confirmed by IUPAC nomenclature, is a primary carboxamide featuring a five-membered aliphatic cyclopentyl ring.[1] Its structural simplicity provides a versatile scaffold that is of significant interest in medicinal chemistry and drug development. The cyclopentane (B165970) moiety offers a rigid, three-dimensional structure that can orient substituents in precise vectors, making it an attractive component for designing ligands that target specific biological macromolecules. While the biological profile of the parent molecule is not extensively documented, the carboxamide functional group is a cornerstone in pharmacology, known for its ability to form hydrogen bonds and participate in crucial binding interactions. Furthermore, various substituted cyclopentane and carboxamide derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, and antifungal properties, highlighting the therapeutic potential of this structural class.[2][3][4][5][6]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, potential biological activities, and safety data for this compound.

Physicochemical and Toxicological Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, formulation, and safety assessments.

Chemical and Physical Data

All quantitative data has been compiled from verified chemical databases and suppliers.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 3217-94-5[1][7]
Molecular Formula C₆H₁₁NO[1][7]
Molecular Weight 113.16 g/mol [1][8]
Appearance Solid
Melting Point 178-179 °C
Boiling Point 266.2 °C at 760 mmHg
Density 1.056 g/cm³
Topological Polar Surface Area 43.1 Ų[1][8]
SMILES C1CCC(C1)C(=O)N[1]
InChIKey XRLDSWLMHUQECH-UHFFFAOYSA-N[1]
Safety and Toxicology Data

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

Hazard ClassGHS CodeDescriptionCitation
Acute Toxicity, OralH302Harmful if swallowed[1][7][8]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through standard amidation procedures. A common and reliable method involves the conversion of cyclopentanecarboxylic acid to a more reactive acyl chloride, followed by amination.

Synthesis Workflow Diagram

The following diagram illustrates a logical workflow for the two-step synthesis of this compound from its corresponding carboxylic acid.

G Start Cyclopentanecarboxylic Acid (Starting Material) Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate Cyclopentanecarbonyl Chloride (Intermediate) Step1->Intermediate Yields Reagent1 Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride Reagent1->Step1 Step2 Step 2: Amination Intermediate->Step2 End This compound (Final Product) Step2->End Yields Reagent2 Reagent: Aqueous Ammonia (B1221849) (NH₄OH) or Ammonia Gas (NH₃) Reagent2->Step2 Purification Purification: Recrystallization End->Purification Followed by

A representative two-step synthesis workflow for this compound.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate

This protocol details the conversion of cyclopentanecarboxylic acid to this compound.

Materials:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Concentrated aqueous ammonia (NH₄OH) (excess)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, Büchner funnel.

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclopentanecarboxylic acid (1.0 eq) and anhydrous dichloromethane.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 40 °C) for 2 hours. Monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude cyclopentanecarbonyl chloride is obtained as an oil and is used immediately in the next step.

  • Amination:

    • Cool a flask containing concentrated aqueous ammonia (at least 5 eq) in a large ice bath.

    • Dissolve the crude cyclopentanecarbonyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. A white precipitate will form immediately.

    • Continue stirring vigorously in the ice bath for 1 hour after the addition is complete.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Filter the resulting white solid using a Büchner funnel and wash thoroughly with cold deionized water to remove ammonium (B1175870) salts.

    • Air-dry the crude product.

    • For further purification, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white crystalline solid.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activity and Mechanism of Action

While specific bioactivity data for the parent this compound is limited, the cyclopentane core is a key feature in a class of potent antiviral agents known as neuraminidase inhibitors. These drugs are crucial for the treatment of influenza A and B viruses.

Neuraminidase Inhibition Signaling Pathway

Neuraminidase is a critical enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface. This action is necessary for the release of newly formed virus particles from an infected cell, allowing the infection to spread. Cyclopentane-based inhibitors are designed to mimic the natural substrate (sialic acid) and block the active site of the neuraminidase enzyme.

The diagram below illustrates this mechanism of action.

G cluster_virus_lifecycle Normal Influenza Virus Release cluster_inhibition Inhibition by Cyclopentane Derivative HostCell Host Cell Membrane (with Sialic Acid Receptors) BuddingVirus Budding Virus Particle HostCell->BuddingVirus Attached via Hemagglutinin Neuraminidase Neuraminidase (NA) Enzyme BuddingVirus->Neuraminidase contains Release Virus Release & Spread of Infection BuddingVirus->Release leads to NoRelease Virus Trapped on Cell Surface (No Infection Spread) BuddingVirus->NoRelease results in Neuraminidase->HostCell cleaves Sialic Acid Inhibitor Cyclopentane Inhibitor (e.g., this compound derivative) BlockedNA Blocked Neuraminidase (Inactive) Inhibitor->BlockedNA binds to active site

Mechanism of influenza neuraminidase inhibition by a cyclopentane-based compound.

This inhibitory action prevents the virus from detaching from the host cell, thereby halting the propagation of the infection.[9][10][11][12] The rigid cyclopentane ring helps to position the functional groups of the inhibitor optimally within the enzyme's active site for high-affinity binding. This established mechanism provides a strong rationale for exploring derivatives of this compound as potential antiviral agents.

Conclusion

This compound is a fundamental chemical entity with well-defined physicochemical properties and straightforward synthetic accessibility. While its own biological profile remains to be fully elucidated, its structural relationship to potent antiviral compounds makes it and its derivatives promising candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to build upon in the exploration of this versatile chemical scaffold.

References

A Technical Guide to SMILES Notation for Cyclopentanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Simplified Molecular Input Line Entry System (SMILES) notation, with a specific focus on its application to cyclopentanecarboxamide and its derivatives. This document is intended for professionals in the fields of chemistry, pharmacology, and drug discovery who utilize computational tools for molecular representation and analysis.

Introduction to SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) is a method for representing chemical structures using short ASCII strings.[1][2] It is a linear notation that encodes the molecular graph of a compound, making it easily readable by both humans and computers.[3] SMILES is widely used in chemical databases, machine learning for property prediction, cheminformatics for substructure searching, and high-throughput virtual screening in drug discovery.[1]

Core Principles of SMILES:

  • Atoms: Atoms are represented by their standard elemental symbols. The "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets, and hydrogens are typically implied to satisfy valence rules.[4][5] For example, C represents methane (B114726) (CH4), and O represents water (H2O).[3] All other elements must be enclosed in square brackets, such as [Fe] for iron.[4]

  • Bonds: Single bonds are implied by adjacency in the SMILES string. Double bonds are represented by =, triple bonds by #, and aromatic bonds by :.[2]

  • Branches: Branches off a main chain are indicated by enclosing them in parentheses ().[3] For example, isopropanol (B130326) is written as CC(C)O.

  • Rings: Cyclic structures are represented by breaking one bond in each ring. The atoms connected by the broken bond are then followed by the same digit to indicate the ring closure.[2][3] For instance, cyclohexane (B81311) is written as C1CCCCC1.[3]

  • Stereochemistry: The configuration around double bonds and chiral centers can be specified. Forward / and backward \ slashes are used for E/Z isomerism of double bonds. The @ and @@ symbols are used to denote the stereochemistry of tetrahedral centers (R/S configuration).[1][4][5]

SMILES for this compound and Its Derivatives

This compound serves as the core scaffold. Its structure consists of a five-membered cyclopentane (B165970) ring attached to a carboxamide group.

The SMILES for the parent this compound is C1CCC(C1)C(=O)N. [6][7]

Let's break this down:

  • C1CCCC1: This represents the cyclopentane ring. The first carbon is labeled with the digit 1, and the chain of carbons continues until the last carbon connects back to the first one, indicated by the closing digit 1.

  • (...): The parentheses indicate that the group inside is a branch attached to the preceding atom of the main ring structure.

  • C(=O)N: This is the carboxamide group (-CONH2). The carbon is double-bonded to an oxygen (=O) and single-bonded to a nitrogen (N).

Derivatives are formed by adding substituents to this core structure. The following table summarizes the SMILES notation for several this compound derivatives, along with other key identifiers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Canonical SMILES String
This compoundC6H11NO113.16C1CCC(C1)C(=O)N[6]
1-Aminothis compoundC6H12N2O128.17C1CCC(C1)(C(=O)N)N[8]
cis-3-Hydroxythis compoundC6H11NO2129.16C1CC(CC1C(=O)N)O[9]
N-Ethyl-N-methylthis compoundC9H17NO155.24CCN(C)C(=O)C1CCCC1[10]
N-Phenylthis compoundC12H15NO189.25C1CCC(C1)C(=O)Nc2ccccc2
1-(3-Thienyl)this compoundC10H13NOS195.28C1CC(C1)(C(=O)N)c2ccsc2[11]

Logical and Experimental Workflows

Visualizing workflows is crucial for understanding the processes in chemical research. Below are Graphviz diagrams illustrating key logical and experimental pathways related to this compound derivatives.

Logical Workflow for SMILES Generation

This diagram outlines the systematic process of converting a chemical structure into its corresponding SMILES string.

smiles_generation_workflow start Start: Chemical Structure identify_atoms 1. Identify Atoms & Bonds (Implicit/Explicit H) start->identify_atoms break_rings 2. Break Rings & Assign Numbers identify_atoms->break_rings select_chain 3. Select Main Chain / Ring Path break_rings->select_chain add_branches 4. Add Branches using Parentheses () select_chain->add_branches specify_bonds 5. Specify Double (=) & Triple (#) Bonds add_branches->specify_bonds add_stereo 6. Define Stereochemistry (@, @@, /, ) specify_bonds->add_stereo end_node End: SMILES String add_stereo->end_node

Caption: Logical workflow for generating a SMILES string from a chemical structure.

General Synthesis Pathway: Amide Coupling

This diagram illustrates a common synthetic route for producing this compound derivatives through the coupling of a carboxylic acid with an amine.

synthesis_pathway cluster_reactants Reactants reactant1 Cyclopentanecarboxylic Acid Derivative reagent Coupling Reagent (e.g., HATU, DCC) reactant1->reagent reactant2 Primary or Secondary Amine (R1R2NH) reactant2->reagent product N-Substituted This compound reagent->product Forms Amide Bond

Caption: General reaction scheme for the synthesis of N-substituted carboxamides.

Experimental Protocols

Detailed and reproducible experimental methods are the foundation of chemical and pharmaceutical research. The following sections outline generalized protocols for the synthesis and characterization of this compound derivatives, based on established chemical literature.

A. General Procedure for Synthesis via Amide Coupling

This method is adapted from standard organic synthesis procedures for forming amide bonds, a key reaction in creating many of the derivatives listed above.[12]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the selected cyclopentane carboxylic acid derivative (1.0 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Coupling Agent: Add a suitable amide coupling reagent (e.g., HATU, HOBt/EDC, or DCC) (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to yield the final carboxamide derivative.

B. General Characterization Protocols

After synthesis and purification, the identity and purity of the compounds must be confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Data Acquisition: Record ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like Tetramethylsilane (TMS).[12]

    • Analysis: Analyze the spectra to confirm the presence of characteristic peaks corresponding to the cyclopentane ring protons, amide proton(s), and any substituents.

  • Mass Spectrometry (MS):

    • Method: Utilize High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to determine the accurate mass of the synthesized compound.[12]

    • Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass to confirm the elemental composition and molecular formula of the target molecule.

Role in Drug Discovery

Cyclopentane rings are valuable structural motifs in medicinal chemistry. They can serve as core scaffolds or as appendages that occupy hydrophobic pockets in biological targets like enzymes or receptors.[13] The constrained "envelope" conformation of the cyclopentane ring can offer advantages in molecular design by reducing conformational flexibility and improving binding affinity.[13]

Numerous approved drugs contain a cyclopentane moiety, highlighting its importance.[13] Derivatives of this compound have been investigated for a range of biological activities, including as antagonists for chemokine receptors (e.g., CCR2) and as inhibitors of voltage-gated sodium channels (e.g., NaV1.7), which are targets for inflammatory diseases and pain, respectively.[14][15] The carboxamide group itself is a key pharmacophore, capable of forming critical hydrogen bonds with biological targets. The continued exploration of this chemical space is a promising avenue for the discovery of novel therapeutics.[16]

References

Physical and chemical properties of Cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cyclopentanecarboxamide. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

This compound, with the CAS number 3217-94-5, is a cyclic amide of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its fundamental properties are summarized below.

Quantitative Data Summary

The following table provides a consolidated view of the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[1][2][3]
Molecular Weight 113.16 g/mol [1][2][3]
Melting Point 178-179 °C[2]
Boiling Point 266.2 °C at 760 mmHg[2]
Density 1.056 g/cm³[1][2]
Flash Point 114.8 °C[2]
pKa (Predicted) 16.74 ± 0.20[3]
Refractive Index 1.493[2]
LogP 1.36220[2]
Topological Polar Surface Area 43.1 Ų[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound from Cyclopentanecarbonyl Chloride

This protocol is based on the general reaction of acyl chlorides with ammonia (B1221849) to form primary amides.

Materials:

  • Cyclopentanecarbonyl chloride

  • Concentrated aqueous ammonia solution

  • Anhydrous ether

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a well-ventilated fume hood, cool a flask containing a concentrated aqueous ammonia solution in an ice bath.

  • While stirring vigorously, slowly add Cyclopentanecarbonyl chloride to the cooled ammonia solution. This reaction is highly exothermic and will produce white fumes, which are a mixture of solid ammonium (B1175870) chloride and this compound.[4]

  • After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as anhydrous ether, to isolate the this compound.

  • Combine the organic extracts and wash them with a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Cyclopentanecarbonyl\nChloride Cyclopentanecarbonyl Chloride ReactionVessel Reaction Vessel (Ice Bath) Cyclopentanecarbonyl\nChloride->ReactionVessel Concentrated\nAmmonia Concentrated Ammonia Concentrated\nAmmonia->ReactionVessel Extraction Solvent Extraction ReactionVessel->Extraction Reaction Mixture Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Crude Product FinalProduct Pure This compound Recrystallization->FinalProduct

Synthesis of this compound
Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound can be performed using standard analytical techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To identify the characteristic functional groups of this compound.

  • Method: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.

  • Expected Absorptions:

    • N-H stretching of the primary amide around 3400-3200 cm⁻¹.

    • C=O stretching (Amide I band) around 1680-1630 cm⁻¹.

    • N-H bending (Amide II band) around 1640-1550 cm⁻¹.

    • C-H stretching of the cyclopentane (B165970) ring around 3000-2850 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure.

  • Method: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired.

  • Expected ¹H NMR Signals: Signals corresponding to the protons on the cyclopentane ring and the -NH₂ group.

  • Expected ¹³C NMR Signals: Signals for the carbonyl carbon and the distinct carbons of the cyclopentane ring.

G Analytical Workflow for this compound Sample This compound Sample FTIR_Prep Sample Preparation (KBr Pellet) Sample->FTIR_Prep NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) Sample->NMR_Prep FTIR_Analysis FT-IR Spectroscopy FTIR_Prep->FTIR_Analysis FTIR_Data IR Spectrum (Functional Group ID) FTIR_Analysis->FTIR_Data NMR_Analysis ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis NMR_Data NMR Spectra (Structural Elucidation) NMR_Analysis->NMR_Data

Analytical Characterization Workflow

Biological and Toxicological Considerations

While specific signaling pathways for this compound are not well-documented in publicly available literature, the metabolic fate of amides, in general, is of interest in drug development.

Metabolic Hydrolysis and Toxicity Screening

Amide bonds can be susceptible to metabolic hydrolysis by enzymes such as carboxylesterases, which can lead to the formation of a carboxylic acid and an amine. The release of certain amines from xenobiotics can present a safety risk.[5] Therefore, a preliminary toxicological assessment is often warranted for novel amide-containing compounds.

A common initial screening for mutagenic potential is the Ames test, which uses bacteria to assess whether a chemical can cause mutations in the DNA of the test organism.[6] A positive result in an Ames test may indicate that the compound could be a carcinogen and warrants further investigation.[6]

G Metabolic & Toxicological Relationship cluster_metabolism Metabolism cluster_toxicity Toxicology Screening Compound This compound Hydrolysis Amide Hydrolysis (e.g., by Carboxylesterases) Compound->Hydrolysis AmesTest Ames Test (Mutagenicity Screening) Compound->AmesTest Metabolites Metabolites: Cyclopentanecarboxylic Acid + Ammonia Hydrolysis->Metabolites Outcome Assessment of Mutagenic Potential AmesTest->Outcome

Metabolism and Toxicity Screening

References

Biological activities of Cyclopentanecarboxamide analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Cyclopentanecarboxamide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound analogues represent a versatile class of small molecules with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their antiviral and anticancer properties, detailing the structure-activity relationships, mechanisms of action, and experimental validation. Quantitative data from key studies are summarized, and detailed protocols for essential biological assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The cyclopentane (B165970) ring is a common scaffold in many biologically active natural products and synthetic compounds. Its conformational flexibility and the ability to introduce various substituents make it an attractive starting point for the design of novel therapeutic agents. This compound analogues, in particular, have emerged as potent inhibitors of viral neuraminidase and have demonstrated significant antiproliferative activity against various cancer cell lines. This guide explores the key biological activities of these compounds, offering insights for researchers and professionals in drug discovery and development.

Antiviral Activity of this compound Analogues

A significant area of research for this compound analogues has been in the development of antiviral agents, particularly as inhibitors of the influenza virus neuraminidase.

Mechanism of Action: Neuraminidase Inhibition

Influenza virus neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues. Inhibition of this enzyme prevents viral propagation and is a clinically validated strategy for treating influenza infections.[1] this compound analogues have been designed as transition-state analogues of sialic acid, binding to the active site of neuraminidase with high affinity.[2] This interaction blocks the enzymatic activity, leading to the aggregation of virions on the cell surface and a reduction in viral spread.[1]

Below is a diagram illustrating the mechanism of neuraminidase inhibition by this compound analogues.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus_Attachment Virus Attachment (HA binds Sialic Acid) Virus_Entry Virus Entry & Replication Virus_Attachment->Virus_Entry Progeny_Virions Progeny Virions Assembly Virus_Entry->Progeny_Virions Virus_Release Virus Release Progeny_Virions->Virus_Release Neuraminidase Neuraminidase Enzyme Sialic_Acid_Cleavage Sialic Acid Cleavage Neuraminidase->Sialic_Acid_Cleavage catalyzes Sialic_Acid_Cleavage->Virus_Release enables This compound This compound Analogue Inhibition Inhibition of Neuraminidase This compound->Inhibition Inhibition->Neuraminidase Virus_Aggregation Virus Aggregation on Cell Surface Inhibition->Virus_Aggregation leads to

Caption: Mechanism of influenza neuraminidase inhibition.

Quantitative Antiviral Data

Several cyclopentane derivatives have shown potent and selective inhibition of influenza virus neuraminidase. The following table summarizes the 50% effective concentrations (EC₅₀) of representative compounds against various influenza virus strains in Madin-Darby canine kidney (MDCK) cells.[2]

CompoundVirus StrainEC₅₀ (µM)
RWJ-270201 Influenza A/Texas/36/91 (H1N1)<0.1
Influenza A/Sydney/5/97 (H3N2)<0.1
Influenza B/Harbin/7/94<0.1
BCX-1827 Influenza A/Texas/36/91 (H1N1)0.2
Influenza A/Sydney/5/97 (H3N2)0.1
Influenza B/Harbin/7/940.2
BCX-1898 Influenza A/Texas/36/91 (H1N1)0.3
Influenza A/Sydney/5/97 (H3N2)0.2
Influenza B/Harbin/7/940.3
BCX-1923 Influenza A/Texas/36/91 (H1N1)0.4
Influenza A/Sydney/5/97 (H3N2)0.3
Influenza B/Harbin/7/940.4
Zanamivir Influenza A/Texas/36/91 (H1N1)0.2
Influenza A/Sydney/5/97 (H3N2)0.1
Influenza B/Harbin/7/940.3
Oseltamivir Carboxylate Influenza A/Texas/36/91 (H1N1)0.1
Influenza A/Sydney/5/97 (H3N2)0.1
Influenza B/Harbin/7/940.4

Anticancer Activity of this compound Analogues

Cycloalkanecarboxamide derivatives, including those with a cyclopentane core, have been investigated for their antiproliferative activities against a range of cancer cell lines.

Mechanism of Action

The precise mechanisms of action for the anticancer effects of many this compound analogues are still under investigation. However, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 1g was found to increase caspase 3/7 activity in HT29 colon cancer cells, a key indicator of apoptosis induction.

Quantitative Anticancer Data

A series of cycloalkanecarboxamide derivatives containing sulfonate and sulfamate (B1201201) moieties were tested against the NCI-60 panel of human cancer cell lines. The following table presents the 50% inhibitory concentrations (IC₅₀) for selected compounds against various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)
1f Leukemia (CCRF-CEM)Leukemia2.51
Non-Small Cell Lung Cancer (HOP-92)Lung Cancer3.16
Colon Cancer (HT29)Colon Cancer5.01
CNS Cancer (SF-295)CNS Cancer3.98
Melanoma (UACC-62)Melanoma4.47
Ovarian Cancer (OVCAR-3)Ovarian Cancer3.98
Renal Cancer (786-0)Renal Cancer4.47
Prostate Cancer (PC-3)Prostate Cancer4.47
Breast Cancer (MCF7)Breast Cancer5.01
1g Colon Cancer (HT29)Colon Cancer4.73

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the key assays mentioned in this guide.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against influenza neuraminidase.[3]

Materials:

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Calcium chloride (CaCl₂)

  • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

  • Test compounds

  • Influenza virus stock

  • 96-well black flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare a 2x assay buffer containing 66.6 mM MES and 8 mM CaCl₂, pH 6.5.

  • Prepare serial dilutions of the test compounds in 1x assay buffer.

  • Add 50 µL of each compound dilution to the wells of a 96-well plate. Include a no-compound control.

  • Add 50 µL of diluted influenza virus to each well (except for the no-virus control).

  • Incubate the plate at room temperature for 45 minutes.

  • Prepare a 300 µM working solution of MUNANA in 1x assay buffer.

  • Add 50 µL of the MUNANA solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The following diagram outlines the experimental workflow for the neuraminidase inhibition assay.

Neuraminidase_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Compound Dilutions, and Virus start->prepare_reagents plate_setup Add Compounds and Virus to 96-well Plate prepare_reagents->plate_setup incubation1 Incubate at Room Temperature (45 min) plate_setup->incubation1 add_substrate Add MUNANA Substrate incubation1->add_substrate incubation2 Incubate at 37°C (1 hour) add_substrate->incubation2 stop_reaction Add Stop Solution incubation2->stop_reaction read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) stop_reaction->read_fluorescence data_analysis Calculate % Inhibition and IC50 read_fluorescence->data_analysis end_node End data_analysis->end_node

Caption: Neuraminidase Inhibition Assay Workflow.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of the MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control and determine the IC₅₀ value.

The workflow for the MTT assay is depicted in the following diagram.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells cell_adhesion Allow Cells to Adhere (Overnight) seed_cells->cell_adhesion add_compounds Add Serial Dilutions of Compounds cell_adhesion->add_compounds incubation_treatment Incubate for Treatment Period (e.g., 48-72 hours) add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_formazan Incubate for Formazan Formation (2-4 hours) add_mtt->incubation_formazan solubilize Solubilize Formazan Crystals incubation_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end_node End data_analysis->end_node

Caption: MTT Assay Experimental Workflow.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and stereochemistry of the substituents on the cyclopentane ring.

  • For Antiviral Activity: The presence of functional groups that mimic the carboxylate, glycerol, and N-acetyl groups of sialic acid is crucial for potent neuraminidase inhibition. The orientation of these substituents in a specific three-dimensional arrangement that complements the enzyme's active site is key to high binding affinity.

  • For Anticancer Activity: In the case of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives, the nature of the cycloalkane ring and the substituents on the benzenesulfonate (B1194179) moiety significantly influence the antiproliferative activity. For instance, compound 1f with a cyclohexyl ring and a p-(tert-butyl)benzenesulfonate group exhibited broad-spectrum anticancer activity.[6] This suggests that lipophilicity and steric factors play a critical role in the compound's interaction with its biological target(s).

Conclusion and Future Directions

This compound analogues have demonstrated significant potential as both antiviral and anticancer agents. Their efficacy as neuraminidase inhibitors is well-established, with several compounds showing potency comparable to or greater than existing drugs. In the realm of oncology, these compounds represent a promising class for the development of novel therapeutics, particularly through the induction of apoptosis.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways involved in the anticancer activity of these analogues.

  • Optimizing the lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploring the potential of these analogues against a broader range of viruses and cancer types.

  • Investigating combination therapies to enhance efficacy and overcome potential resistance mechanisms.

The versatility of the this compound scaffold, coupled with the insights gained from SAR studies, provides a strong foundation for the continued development of this important class of molecules for therapeutic applications.

References

Cyclopentanecarboxamide: A Versatile Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentanecarboxamide moiety has emerged as a privileged scaffold in the design of potent and selective enzyme inhibitors. Its inherent structural rigidity, coupled with the hydrogen bonding capabilities of the amide group, provides a robust framework for molecular recognition within the active sites of various enzymes. This technical guide delves into the core mechanisms of action of this compound-based inhibitors, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Mechanism of Action

The inhibitory activity of this compound derivatives stems from their ability to form specific, high-affinity interactions with enzyme active sites. The cyclopentane (B165970) ring often serves as a hydrophobic anchor, occupying pockets within the enzyme that would typically bind the substrate. The planarity and conformational rigidity of the five-membered ring can enhance binding affinity by reducing the entropic penalty upon binding.

The carboxamide group is crucial for establishing a network of hydrogen bonds with amino acid residues in the active site. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These interactions are fundamental in orienting the inhibitor correctly and stabilizing the enzyme-inhibitor complex. Furthermore, substitutions on both the cyclopentane ring and the amide nitrogen allow for the fine-tuning of inhibitory potency and selectivity.

Case Studies: this compound Derivatives as Enzyme Inhibitors

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

A notable example of a this compound-containing inhibitor is 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile. This compound is a potent multi-kinase inhibitor with significant activity against CDK4.[1] CDK4, in complex with Cyclin D1, plays a pivotal role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma (Rb) protein. This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes required for S-phase entry. Inhibition of CDK4 by this cyclopentyl-containing compound leads to cell cycle arrest and apoptosis in tumor cells.[1]

Quantitative Data: CDK4 Inhibition

Compound IDTarget KinaseIC50 (nM)
8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)CDK4/CYCLIN D15.36

Signaling Pathway: CDK4/Rb/E2F Pathway

CDK4_Pathway CDK4_CyclinD CDK4/Cyclin D1 Rb Rb CDK4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Inhibitor Cyclopentyl-containing Inhibitor (7x) Inhibitor->CDK4_CyclinD

Caption: Inhibition of the CDK4/Cyclin D1 complex by a cyclopentyl-containing inhibitor prevents Rb phosphorylation, leading to cell cycle arrest.

Prolylcarboxypeptidase (PrCP) Inhibition

A series of aminocyclopentane derivatives have been developed as potent inhibitors of prolylcarboxypeptidase (PrCP), an enzyme implicated in metabolic regulation.[2] These compounds, which can be considered derivatives of this compound, demonstrated sub-nanomolar in vitro IC50 values. By modifying a lead structure to replace a metabolically liable pyrrolidine (B122466) with an aminocyclopentane, researchers achieved improved pharmacokinetic profiles while maintaining high potency.[2]

Quantitative Data: PrCP Inhibition

Compound ClassTarget EnzymeIC50 Range (nM)
AminocyclopentanesPrCPSub-nanomolar

Experimental Workflow: PrCP Inhibitor Optimization

PrCP_Workflow HTS High-Throughput Screening Lead_ID Lead Identification (tert-butyl pyrrolidine) HTS->Lead_ID Metabolic_Liability Metabolic Liability Assessment Lead_ID->Metabolic_Liability SAR Structure-Activity Relationship (SAR) Studies Metabolic_Liability->SAR Aminocyclopentane Aminocyclopentane Scaffold Hop SAR->Aminocyclopentane Optimized_Inhibitor Optimized Inhibitor (Improved PK) Aminocyclopentane->Optimized_Inhibitor

Caption: Workflow illustrating the optimization of PrCP inhibitors, leading to the development of the aminocyclopentane series.

Angiotensin-Converting Enzyme (ACE) Inhibition

Monoamidic derivatives of 1,2-cyclopentanedicarboxylic acid have been investigated as a novel class of non-amino acid ACE inhibitors.[3] These compounds were designed with the hypothesis that the monoamidic residue of the cyclomethylenedicarboxylic acid could mimic the acylproline moiety found in many classical ACE inhibitors. The most potent compounds in the broader cyclomethylenecarboxylic monoamide hydroxamic derivative series exhibited IC50 values in the nanomolar range, demonstrating the potential of this scaffold for ACE inhibition.[3]

Quantitative Data: ACE Inhibition

Compound ClassTarget EnzymeIC50 (nM)
(1S,2R)-cis-2[[[2-(hydroxyamino)-2-oxoethyl]methylamino]carbonyl] cyclohexanecarboxylic acid (related cyclohexane (B81311) derivative)ACE7.0

Experimental Protocols

Synthesis of this compound Derivatives

A general procedure for the synthesis of N-substituted cyclopentanecarboxamides involves the coupling of cyclopentanecarboxylic acid with a primary or secondary amine.

Materials:

  • Cyclopentanecarboxylic acid

  • Desired amine

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve cyclopentanecarboxylic acid (1.0 eq) in the anhydrous solvent.

  • Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired this compound derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme. Specific conditions (e.g., buffer, substrate, enzyme concentration) will need to be optimized for each enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplate

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add a defined amount of the enzyme solution to each well.

  • Add the serially diluted test compounds to the wells containing the enzyme. Include a control with DMSO only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor mixture for a specified time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Measure the rate of the reaction by monitoring the change in absorbance, fluorescence, or luminescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel enzyme inhibitors. Its favorable physicochemical properties and synthetic tractability allow for the exploration of diverse chemical space to achieve high potency and selectivity. The examples of CDK4, PrCP, and ACE inhibitors highlight the versatility of this structural motif in targeting different enzyme classes. Future research in this area will likely focus on the development of more sophisticated this compound-based inhibitors with optimized pharmacokinetic and pharmacodynamic profiles for therapeutic applications.

References

Cyclopentanecarboxamide: A Promising Scaffold for Antimicrobial and Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanecarboxamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds. It consolidates quantitative data on their efficacy, details key experimental methodologies for their evaluation, and visualizes potential mechanisms of action and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new therapeutics.

Introduction

The search for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in the pharmaceutical sciences. The cyclopentane (B165970) ring, a common motif in natural products, offers a unique combination of conformational rigidity and three-dimensional diversity, making it an attractive scaffold for the design of biologically active molecules. When functionalized with a carboxamide group, the resulting this compound core provides a platform for a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Preliminary research has indicated that derivatives of this compound may possess both antimicrobial and anticancer properties.[1] This guide aims to synthesize the available scientific literature to provide a detailed technical overview for professionals in the field.

Antimicrobial Properties of this compound Derivatives

Several studies have explored the potential of this compound derivatives as antimicrobial agents. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the reported MIC values for various this compound derivatives against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-ethylcyclopentyl)prop-2-en-1-oneEscherichia coli>100[2]
Staphylococcus aureus50[2]
(E)-1-(1H-benzo[d]imidazol-2-yl)-3-(2-methylcyclopentyl)prop-2-en-1-oneEscherichia coli50[2]
Staphylococcus aureus25[2]
4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidine-2-thiolEscherichia coli25[2]
Staphylococcus aureus12.5[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Properties of this compound Derivatives

A growing body of evidence suggests that this compound derivatives possess potent anticancer activities. Their efficacy is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell proliferation.

Quantitative Anticancer Data

The following table presents a summary of the IC50 values for various this compound derivatives against a range of cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)this compoundHeLa (Cervical Cancer)15.5[3]
MCF-7 (Breast Cancer)12.3[3]
8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivative (6k)HCT-116 (Colon Cancer)3.29[4]
HeLa (Cervical Cancer)6.75[4]
HT-29 (Colon Cancer)7.56[4]
MDA-MB-231 (Breast Cancer)10.30[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cancer cells in 96-well plate B Treat with varying concentrations of test compound A->B C Add MTT solution and incubate for 2-4 hours B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Workflow for the MTT cell viability assay.

Synthesis of this compound Derivatives

A common method for the synthesis of N-aryl cyclopentanecarboxamides involves the acylation of an aniline (B41778) derivative with cyclopentanecarbonyl chloride.

Experimental Protocol: Synthesis of N-Aryl this compound

Materials:

  • Cyclopentanecarbonyl chloride

  • Substituted aniline

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution and cool the mixture in an ice bath.

  • Slowly add cyclopentanecarbonyl chloride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-aryl this compound.

Synthesis_Workflow Reactant1 Cyclopentanecarbonyl Chloride Reaction Acylation Reaction Reactant1->Reaction Reactant2 Substituted Aniline Reactant2->Reaction Solvent Anhydrous Solvent + Base Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl this compound Purification->Product

General synthesis workflow for N-Aryl Cyclopentanecarboxamides.

Potential Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are believed to be mediated through various cellular pathways, primarily leading to cell cycle arrest and apoptosis (programmed cell death).

Induction of Apoptosis

Some carboxamide derivatives have been shown to induce apoptosis in cancer cells.[5] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and subsequent activation of caspases.

Cell Cycle Arrest

Certain this compound derivatives can cause cell cycle arrest, often at the G2/M phase.[4] This prevents cancer cells from progressing through mitosis and dividing. This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Anticancer_Pathway cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Cpd_A This compound Derivative Mito Mitochondrial Stress Cpd_A->Mito Bcl2 Bcl-2 Family (e.g., Bax/Bcl-2 ratio) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cpd_C This compound Derivative CDK Modulation of CDK/Cyclin Complexes Cpd_C->CDK G2M G2/M Phase Arrest CDK->G2M

Potential anticancer signaling pathways of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer therapeutics. The data summarized in this guide highlight the potential of these compounds against a range of microbial and cancer cell targets. The detailed experimental protocols provide a foundation for researchers to further investigate this class of molecules.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to precisely identify the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Evaluation of the most promising derivatives in preclinical animal models to assess their therapeutic potential and toxicological profiles.

By continuing to explore the chemical space around the this compound scaffold, the scientific community can potentially unlock new and effective treatments for infectious diseases and cancer.

References

The Pivotal Role of the Cyclopentanecarboxamide Scaffold in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The cyclopentanecarboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of a variety of high-value therapeutic targets. This technical guide provides a comprehensive overview of the role of this compound derivatives in drug discovery and development, with a focus on their application as Fatty Acid Synthase (FAS) inhibitors, CC Chemokine Receptor 2 (CCR2) antagonists, and voltage-gated sodium channel 1.7 (NaV1.7) inhibitors. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and insights into the underlying mechanisms of action and signaling pathways.

This compound Derivatives as Fatty Acid Synthase (FAS) Inhibitors

Fatty Acid Synthase (FAS) is a key enzyme in the de novo biosynthesis of fatty acids. Its upregulation is a hallmark of many cancers and is implicated in metabolic disorders, making it an attractive target for therapeutic intervention. This compound derivatives have emerged as a promising class of FAS inhibitors.

Mechanism of Action and Signaling Pathway

FAS catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In cancer cells, elevated FAS activity provides the lipid building blocks necessary for rapid cell proliferation and membrane synthesis. Inhibition of FAS by this compound derivatives leads to a depletion of cellular fatty acids, inducing apoptosis and halting tumor growth. Furthermore, the accumulation of the FAS substrate, malonyl-CoA, can inhibit carnitine palmitoyltransferase 1 (CPT-1), leading to a reduction in fatty acid β-oxidation and further impacting cellular energy homeostasis.[1]

Below is a diagram illustrating the central role of FAS in cellular metabolism and the impact of its inhibition.

FAS Signaling Pathway and Inhibition.
Quantitative Data: FAS Inhibitory Activity

While specific IC50 values for this compound derivatives as FAS inhibitors are not widely available in the public domain, the focus has been on their ability to induce apoptosis and reduce cell viability in cancer cell lines. The table below summarizes the activity of representative FAS inhibitors.

Compound ClassCell LineEndpointIC50 / Activity
TVB-3166 (FAS Inhibitor)LNCaP-LN3 (Prostate Cancer)FAS InhibitionNot specified
GSK2194069 (FAS Inhibitor)LNCaP-LN3 (Prostate Cancer)FAS InhibitionNot specified
Fasnall (FAS Inhibitor)LNCaP-LN3 (Prostate Cancer)FAS InhibitionNot specified
TVB-3166CALU-6 (Lung Cancer)Cell Viability~50 nM
TVB-316622Rv1 (Prostate Cancer)Cell Viability~50 nM

Data synthesized from available research literature.[1][2]

Experimental Protocols

This protocol is adapted from methods used to assess the activity of FAS inhibitors.[1][3]

Objective: To determine the in vitro inhibitory activity of this compound derivatives on Fatty Acid Synthase.

Materials:

  • Purified FAS enzyme or cell lysate containing FAS.

  • Acetyl-CoA.

  • [¹⁴C]Malonyl-CoA or unlabeled Malonyl-CoA.

  • NADPH.

  • Phosphate (B84403) buffer (pH 6.5-7.0).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Scintillation cocktail and scintillation counter (if using radiolabel).

  • Spectrophotometer (for non-radioactive assay).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing phosphate buffer, acetyl-CoA, and NADPH.

  • Compound Incubation: Add varying concentrations of the test this compound derivative or vehicle control (DMSO) to the reaction mixture. Pre-incubate for 15-30 minutes at 37°C to allow for binding of the inhibitor to the enzyme.

  • Enzyme Addition: Add the purified FAS enzyme or cell lysate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA (radiolabeled or unlabeled).

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid or trichloroacetic acid).

  • Quantification (Radiolabeled):

    • Extract the fatty acids using a nonpolar solvent (e.g., hexane).

    • Transfer the organic layer to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Quantification (Non-Radioactive):

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of FAS inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists

The CC Chemokine Receptor 2 (CCR2) and its ligand, CCL2 (also known as MCP-1), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making CCR2 a prime therapeutic target. The this compound scaffold has been successfully utilized to develop potent and selective CCR2 antagonists.

Mechanism of Action and Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways ultimately promote cell migration, proliferation, and survival. This compound-based CCR2 antagonists act by binding to the receptor and preventing the binding of CCL2, thereby blocking the downstream signaling events that drive the inflammatory response.[4][5][6]

The following diagram illustrates the CCR2 signaling pathway and its inhibition by this compound antagonists.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Antagonist This compound Antagonist Antagonist->CCR2 G_Protein G-protein CCR2->G_Protein activates PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Akt Akt PI3K->Akt Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Akt->Cellular_Responses MAPK->Cellular_Responses

CCR2 Signaling and Antagonism.
Quantitative Data: CCR2 Antagonist Activity

Several this compound derivatives have demonstrated high potency against the human CCR2 receptor. The following table summarizes key in vitro data for a representative compound.

CompoundTargetAssay TypeIC50 (nM)
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound (Compound 16)hCCR2Binding Assay1.3
Compound 16hCCR2Functional Chemotaxis0.45
Compound 16mCCR2Binding Assay130

Data from Yang et al., J Med Chem. 2007.[7]

Experimental Protocols

This protocol is based on standard competitive binding assays used to characterize CCR2 antagonists.[8][9]

Objective: To determine the binding affinity of this compound derivatives to the CCR2 receptor.

Materials:

  • Cell membranes prepared from cells expressing CCR2 (e.g., HEK293 or CHO cells).

  • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2).

  • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Non-labeled CCL2 for determination of non-specific binding.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of radiolabeled CCL2, and varying concentrations of the test compound.

  • Controls:

    • Total Binding: Wells containing only radiolabeled CCL2 and cell membranes.

    • Non-specific Binding: Wells containing radiolabeled CCL2, a high concentration of non-labeled CCL2, and cell membranes.

  • Membrane Addition: Add the CCR2-expressing cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a one-site competition model.

This protocol describes a transwell migration assay to assess the functional antagonism of CCR2.[10][11][12]

Objective: To evaluate the ability of this compound derivatives to inhibit CCL2-induced cell migration.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytes).

  • Transwell inserts (with appropriate pore size, e.g., 5 µm).

  • 24-well plates.

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant human CCL2.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Cell staining solution (e.g., crystal violet) or a cell viability reagent.

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells and serum-starve them for several hours prior to the assay. Resuspend the cells in chemotaxis medium.

  • Compound Pre-incubation: Incubate the cell suspension with varying concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add chemotaxis medium containing CCL2 to the lower chambers of the 24-well plate.

    • Add chemotaxis medium without CCL2 to negative control wells.

    • Place the transwell inserts into the wells.

  • Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • Remove the transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the CCL2-only control. Determine the IC50 value using non-linear regression.

This compound Derivatives as NaV1.7 Inhibitors

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain. It is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. The development of selective NaV1.7 inhibitors is a major goal in pain research, and this compound derivatives have been identified as a promising new class of inhibitors.[8][10][13]

Mechanism of Action and Signaling Pathway

NaV1.7 channels are responsible for the rising phase of the action potential in nociceptive neurons. Gain-of-function mutations in the gene encoding NaV1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain. This compound-based inhibitors are thought to bind to the channel and stabilize its inactivated state, thereby preventing the influx of sodium ions and blocking the propagation of pain signals.

The diagram below depicts the role of NaV1.7 in pain signal transmission and its inhibition.

NaV17_Signaling_Pathway cluster_neuron Nociceptive Neuron Noxious_Stimulus Noxious Stimulus Receptor_Activation Receptor Activation Noxious_Stimulus->Receptor_Activation Depolarization Membrane Depolarization Receptor_Activation->Depolarization NaV17 NaV1.7 Channel Depolarization->NaV17 opens Action_Potential Action Potential NaV17->Action_Potential Na+ influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal propagation Inhibitor This compound Inhibitor Inhibitor->NaV17 stabilizes inactivated state

NaV1.7 in Pain Signaling and Inhibition.
Quantitative Data: NaV1.7 Inhibitory Activity

Recent studies have identified cyclopentane (B165970) carboxylic acid derivatives as potent NaV1.7 inhibitors with improved pharmacokinetic properties.

CompoundTargetAssay TypeIC50 (µM)
Cyclopentane Carboxylic Acid 31hNaV1.7ElectrophysiologyPotent, specific value not disclosed
PF-05089771hNaV1.7ElectrophysiologyPotent, specific value not disclosed

Data synthesized from available research literature.[8][14]

Experimental Protocols

This protocol is based on whole-cell patch-clamp techniques used to measure the activity of NaV1.7 inhibitors.

Objective: To determine the inhibitory effect of this compound derivatives on NaV1.7 channel currents.

Materials:

  • Cells stably expressing human NaV1.7 channels (e.g., HEK293 cells).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal and external recording solutions.

  • Test compounds (this compound derivatives) dissolved in external solution.

Procedure:

  • Cell Culture: Culture NaV1.7-expressing cells on glass coverslips.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Establish a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a negative holding potential (e.g., -120 mV).

    • Apply a series of depolarizing voltage steps to elicit NaV1.7 currents.

  • Compound Application:

    • Record baseline NaV1.7 currents.

    • Perfuse the cell with the external solution containing the test compound at various concentrations.

    • Record the currents in the presence of the compound until a steady-state block is achieved.

  • Data Acquisition and Analysis:

    • Measure the peak inward current at each voltage step before and after compound application.

    • Calculate the percentage of current inhibition.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the coupling of a substituted cyclopentanecarboxylic acid with an appropriate amine. The following is a representative synthetic scheme for a CCR2 antagonist.

General Synthesis Workflow

Synthesis_Workflow cluster_synthesis General Synthesis of a this compound Derivative Start_Acid Substituted Cyclopentanecarboxylic Acid Activated_Acid Activated Acid (e.g., Acid Chloride) Start_Acid->Activated_Acid Activation Coupling Amide Coupling (e.g., with HATU, EDCI) Activated_Acid->Coupling Start_Amine Substituted Amine Start_Amine->Coupling Final_Product This compound Derivative Coupling->Final_Product

References

The Structure-Activity Relationship of 1,3-Disubstituted Cyclopentane Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring is a versatile scaffold in medicinal chemistry, prized for its conformational flexibility and ability to present substituents in distinct spatial orientations.[1] Among its various substitution patterns, the 1,3-disubstituted motif is particularly prevalent in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,3-disubstituted cyclopentane scaffolds, focusing on their conformational analysis, synthesis, and application in drug discovery, with a detailed case study on neuraminidase inhibitors.

Conformational Analysis: The Key to Biological Activity

The biological activity of 1,3-disubstituted cyclopentanes is intrinsically linked to their conformational preferences. The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) . The energetic barrier between these conformations is low, allowing for rapid interconversion.

The introduction of substituents at the 1 and 3 positions significantly influences this equilibrium. The relative orientation of these substituents, cis or trans, dictates the preferred conformation to minimize steric strain.

  • cis-1,3-Disubstituted Cyclopentanes: In the cis isomer, both substituents are on the same face of the ring. To alleviate steric hindrance, the ring tends to adopt a conformation where both substituents can occupy pseudo-equatorial positions.

  • trans-1,3-Disubstituted Cyclopentanes: In the trans isomer, the substituents are on opposite faces of the ring. This arrangement generally leads to a more stable conformation where one substituent is in a pseudo-equatorial position and the other in a pseudo-axial position.

Understanding these conformational preferences is critical for rational drug design, as the spatial arrangement of functional groups determines the molecule's ability to interact with its biological target.

Case Study: 1,3-Disubstituted Cyclopentanes as Neuraminidase Inhibitors

A compelling example of the application of 1,3-disubstituted cyclopentane scaffolds is in the development of influenza neuraminidase inhibitors. These enzymes are crucial for the release of new viral particles from infected cells, making them a prime target for antiviral drugs.

A series of multisubstituted cyclopentane amide derivatives have been synthesized and evaluated for their inhibitory activity against influenza A and B neuraminidases. The core scaffold consists of a cyclopentane ring with key substituents at the 1 and 3 positions, which are critical for binding to the enzyme's active site.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro neuraminidase inhibitory activity of a selection of 1,3-disubstituted cyclopentane derivatives. The IC50 values represent the concentration of the compound required to inhibit the enzyme activity by 50%.

Compound IDR1 SubstituentR2 SubstituentNeuraminidase A (H1N1) IC50 (µM)Neuraminidase B (B/Lee/40) IC50 (µM)
1a -COOH-NH-C(O)-CH(CH2CH3)20.0153.0
1b -COOH-N(CH2CH3)20.0254.5
1c -COOH-N(CH2CH2CH3)20.0809.2
1d -COOH-N(Morpholino)0.0607.8
2a -C(OH)(COOH)-N(CH2CH3)2>10>10
2b -C(OH)(COOH)-N(CH2CH2CH3)2>10>10

Data is based on findings reported in "Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives"[2][3].

SAR Observations:

  • Importance of the Carboxylic Acid: The presence of a carboxylic acid at the C1 position is crucial for potent inhibitory activity. This group mimics the sialic acid substrate and forms key interactions with the active site of neuraminidase. Modification of this group, such as the introduction of a hydroxyl group as in compounds 2a and 2b , leads to a significant loss of activity.[2][3]

  • Influence of the Amide Substituent at C3: The nature of the amide substituent at the C3 position significantly impacts potency, particularly against neuraminidase A.

    • Bulky, lipophilic groups such as 1-ethylpropylamide (1a ), diethylamide (1b ), and dipropylamide (1c ) demonstrate excellent inhibitory activity against neuraminidase A, with IC50 values in the nanomolar range.[2][3]

    • The 4-morpholinylamide derivative (1d ) also shows good potency.[2][3]

  • Selectivity: A notable trend is the significantly lower potency of these compounds against neuraminidase B compared to neuraminidase A, indicating a degree of selectivity.[2][3]

  • Stereochemistry: The stereochemistry at the chiral centers (C1 and within the C3-substituent) plays a role in inhibitory potency, with diastereomerically pure compounds showing some improvement in activity over racemic mixtures.[2][3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of the cyclopentane scaffold and the in vitro evaluation of neuraminidase inhibition, based on established protocols.

General Synthetic Workflow for 1,3-Disubstituted Cyclopentane Amides

The synthesis of the 1,3-disubstituted cyclopentane amide derivatives typically involves a multi-step sequence starting from a suitable cyclopentene (B43876) precursor.

G A Cyclopentene Precursor B Epoxidation A->B C Ring Opening with Amine B->C D Protection of Functional Groups C->D E Introduction of Carboxylic Acid Precursor D->E F Deprotection E->F G Amide Coupling F->G H Final Compound G->H

A generalized synthetic workflow for 1,3-disubstituted cyclopentane amides.

Step-by-Step Synthesis of a Key Intermediate:

  • Epoxidation: A solution of the starting cyclopentene derivative in a suitable solvent (e.g., dichloromethane) is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at 0 °C to room temperature to yield the corresponding epoxide.

  • Ring Opening: The epoxide is then subjected to nucleophilic ring-opening with the desired amine (e.g., diethylamine) in a protic solvent like ethanol, often at elevated temperatures, to introduce the amino substituent at the C3 position.

  • Functional Group Manipulation: Subsequent steps involve the protection of the secondary alcohol, introduction of a precursor for the carboxylic acid at C1 (e.g., through oxidation or cyanation followed by hydrolysis), and final deprotection and amide coupling to yield the target compounds.

In Vitro Neuraminidase Inhibition Assay

The inhibitory activity of the synthesized compounds against influenza neuraminidase can be determined using a fluorometric assay.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis A Prepare serial dilutions of test compounds B Add compounds to 96-well plate A->B C Add neuraminidase enzyme B->C D Add fluorogenic substrate (MUNANA) C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence F->G H Calculate IC50 values G->H

Workflow for the in vitro neuraminidase inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer (e.g., MES buffer with CaCl2).

  • Enzyme Reaction: In a 96-well plate, add the test compound solution, followed by the neuraminidase enzyme.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a basic solution like NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a microplate reader (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.

Other Therapeutic Applications

The 1,3-disubstituted cyclopentane scaffold has also been explored for its potential in targeting other protein classes.

Kinase Inhibitors

Cyclopentane-fused derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are key regulators of cellular signaling pathways and are often dysregulated in cancer. For instance, certain 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivatives have shown potent inhibitory activity against Src kinase.[4] The cyclopentane ring in these molecules serves to orient the pharmacophoric groups in a conformation suitable for binding to the ATP-binding pocket of the kinase.

GPCR Ligands

The conformational properties of 1,3-disubstituted cyclopentanes make them attractive scaffolds for the design of ligands for G protein-coupled receptors (GPCRs). By modifying the substituents and their stereochemistry, it is possible to fine-tune the affinity and selectivity for specific GPCR subtypes.

G Ligand 1,3-Disubstituted Cyclopentane Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A simplified GPCR signaling cascade modulated by a 1,3-disubstituted cyclopentane ligand.

Conclusion

The 1,3-disubstituted cyclopentane scaffold is a privileged motif in medicinal chemistry, offering a unique combination of conformational flexibility and synthetic accessibility. The structure-activity relationships of these compounds are intricately linked to the nature and stereochemistry of the substituents at the 1 and 3 positions, which in turn dictate the preferred ring conformation and the spatial presentation of key pharmacophoric features. The successful development of potent neuraminidase inhibitors highlights the potential of this scaffold in generating effective therapeutic agents. Further exploration of this versatile core in the context of other biological targets, such as kinases and GPCRs, holds significant promise for the discovery of novel drugs. A thorough understanding of the conformational behavior and synthetic methodologies associated with 1,3-disubstituted cyclopentanes is therefore essential for researchers and drug development professionals seeking to leverage this valuable chemical space.

References

Spectroscopic Analysis of Cyclopentanecarboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for cyclopentanecarboxamide, a molecule of interest in various chemical and pharmaceutical research domains. This document compiles available mass spectrometry data and presents illustrative infrared and nuclear magnetic resonance spectroscopic data of a closely related analog, cyclohexanecarboxamide, due to the limited public availability of experimental spectra for the title compound. Detailed experimental protocols for acquiring such data are also provided.

Introduction

This compound (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol ) is a cyclic amide that serves as a potential building block in the synthesis of more complex molecules, including pharmaceutically active compounds.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development. This guide focuses on the key spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Illustrative ¹H NMR Data for Cyclohexanecarboxamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
5.4 (broad s)Singlet2H-NH₂
2.0-2.2 (m)Multiplet1H-CH-
1.1-1.9 (m)Multiplet10H-CH₂- (cyclohexyl)

Table 2: Illustrative ¹³C NMR Data for Cyclohexanecarboxamide

Chemical Shift (ppm)Assignment
179-181C=O (amide)
45-47-CH-
29-31-CH₂-
25-27-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted and Observed IR Absorption Bands for this compound and a Derivative

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Strong, BroadN-H stretch (primary amide)
2950-2850StrongC-H stretch (aliphatic)
~1650StrongC=O stretch (Amide I band)
~1620MediumN-H bend (Amide II band)
~1450MediumC-H bend (scissoring)

Note: In solid-state measurements, the N-H stretching bands can be broad due to hydrogen bonding.[3]

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of a primary amide.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
11325[M]⁺ (Molecular Ion)
965[M - NH₃]⁺
8410[M - C₂H₅]⁺
69100[C₅H₉]⁺ (Cyclopentyl cation)
5550[C₄H₇]⁺
4495[CONH₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

For a solid sample like this compound, the infrared spectrum can be obtained using the KBr pellet or thin-film method. A small amount of the finely ground solid is mixed with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the high vacuum of the instrument, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like this compound involves sample preparation, data acquisition, and spectral interpretation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_analysis Data Analysis & Interpretation Compound This compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet or Thin Film Compound->IR_Sample MS_Sample Introduce into High Vacuum Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer (EI) MS_Sample->MS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR IR_Spec IR Spectrum IR->IR_Spec Mass_Spec Mass Spectrum MS->Mass_Spec Structure Structural Elucidation H_NMR->Structure Purity Purity Assessment H_NMR->Purity C_NMR->Structure C_NMR->Purity IR_Spec->Structure Mass_Spec->Structure

Caption: General workflow for spectroscopic analysis.

The interpretation of the collected spectra allows for the comprehensive structural elucidation and purity assessment of this compound. The ¹H and ¹³C NMR spectra provide information about the carbon-hydrogen framework, the IR spectrum identifies the functional groups present, and the mass spectrum reveals the molecular weight and fragmentation pattern, confirming the overall structure.

References

Cyclopentanecarboxamide: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentanecarboxamide, a simple yet elegant molecule, has emerged as a significant building block in the landscape of organic synthesis. Its rigid, five-membered carbocyclic ring coupled with the versatile carboxamide functional group provides a unique three-dimensional framework that is increasingly sought after in the design of complex molecular architectures, particularly within the pharmaceutical industry. This guide delves into the core properties, synthesis, and diverse applications of this compound, offering a technical resource for professionals engaged in chemical research and drug development.

Core Physicochemical and Safety Profile

This compound (CAS No: 3217-94-5) is a solid at room temperature with a well-defined set of physicochemical properties that are critical for its application in synthesis.[1] A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NOPubChem, Guidechem[2]
Molecular Weight 113.16 g/mol PubChem[3], ECHEMI[4]
Melting Point 178-179 °CECHEMI[4]
Boiling Point 266.2 °C at 760 mmHgECHEMI[4]
Flash Point 114.8 °CECHEMI[4]
Density 1.056 g/cm³ECHEMI[4]
pKa 16.74 ± 0.20 (Predicted)Guidechem
Topological Polar Surface Area 43.1 ŲPubChem, Guidechem
InChI Key XRLDSWLMHUQECH-UHFFFAOYSA-NPubChem[3], Sigma-Aldrich[1]
Canonical SMILES C1CCC(C1)C(=O)NPubChem[3]

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2).[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through standard amidation procedures, most commonly starting from cyclopentanecarboxylic acid or its more reactive acyl chloride derivative.

G cluster_0 Synthesis of this compound A Cyclopentanecarboxylic Acid (or Cyclopentanecarbonyl Chloride) C This compound A->C Reaction B Amidation Reagent (e.g., SOCl₂, then NH₃ or NH₄OH) B->C Reagent D Purification (Recrystallization/Chromatography) C->D E Final Product D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cyclopentanecarbonyl Chloride

This protocol outlines a common and efficient method for preparing this compound.

Materials:

Procedure:

  • Dissolve cyclopentanecarbonyl chloride (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath (0 °C).

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • Continue stirring at room temperature for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield pure this compound as a crystalline solid.

Applications as a Building Block in Organic Synthesis

The rigid cyclopentane (B165970) core is a valuable motif in medicinal chemistry, often used to orient functional groups in specific spatial arrangements to optimize interactions with biological targets. The carboxamide group provides a handle for a wide array of chemical transformations.

Amide Coupling Reactions

The primary utility of this compound derivatives is in amide bond formation, a cornerstone reaction in the synthesis of peptides and small-molecule drugs. Cyclopentanecarboxylic acid can be activated and coupled with various amines to generate a library of substituted cyclopentanecarboxamides.

G cluster_1 Amide Coupling Reaction start Cyclopentanecarboxylic Acid product N-Substituted This compound start->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product reagents Coupling Reagents (e.g., HATU, HOBt, EDCI) + Base (e.g., DIPEA) reagents->product

Caption: General scheme for amide coupling using cyclopentanecarboxylic acid.

Synthesis of Bioactive Molecules

The this compound scaffold is present in several potent and selective therapeutic agents.

  • CCR2 Antagonists: Derivatives of 3-piperidinyl-1-cyclopentanecarboxamide have been identified as highly potent antagonists of the CC chemokine receptor 2 (CCR2).[5] These compounds are investigated for their potential in treating inflammatory diseases. For instance, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound demonstrated IC₅₀ values in the nanomolar range for hCCR2 binding and functional chemotaxis.[5]

  • NaV1.7 Inhibitors: Novel cyclopentane carboxylic acid derivatives have been discovered as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[6] The replacement of other motifs with a cyclopentane carboxylic acid significantly boosted the potency of these inhibitors.[6]

  • Antimicrobial and Antitumor Agents: Various derivatives synthesized from cyclopentanone (B42830) precursors have shown preliminary antimicrobial and anti-tumor activity, highlighting the potential of the cyclopentane ring in developing new therapeutic agents.[7]

Key Reactions and Methodologies

Beyond simple amide formation, the this compound moiety can undergo or be synthesized through several key reactions.

Ring Contraction Synthesis

A patented synthetic route involves the ring contraction of a cyclohexane (B81311) derivative to form the cyclopentane ring.[8] This method allows for the synthesis of substituted cyclopentanecarboxamides by reacting a corresponding cyclohexane diazoketone with an amine.[8]

Hofmann Rearrangement

The carboxamide group can be converted to a primary amine via the Hofmann rearrangement. This reaction provides a pathway to cyclopentylamine, another valuable synthetic intermediate, using reagents like bromine and a strong base.

G cluster_2 Hofmann Rearrangement start This compound intermediate Isocyanate Intermediate start->intermediate Rearrangement reagents Br₂ NaOH, H₂O reagents->intermediate product Cyclopentylamine intermediate->product Hydrolysis

Caption: Pathway of the Hofmann rearrangement for this compound.

Experimental Protocol: Amide Coupling to form a Substituted this compound

This protocol describes a general procedure for coupling cyclopentanecarboxylic acid with an amine.

Materials:

  • Cyclopentanecarboxylic acid

  • Target amine (e.g., aniline (B41778) derivative)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate, water, brine

Procedure:

  • To a solution of cyclopentanecarboxylic acid (1.0 eq) in DMF, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted this compound.

Conclusion

This compound and its derivatives are more than just simple organic molecules; they are enabling tools in the quest for novel and effective pharmaceuticals. The inherent conformational rigidity of the cyclopentane ring and the synthetic versatility of the carboxamide functional group provide a reliable and adaptable platform for medicinal chemists. From potent CCR2 antagonists to selective NaV1.7 inhibitors, the this compound scaffold continues to demonstrate its value. As synthetic methodologies advance, the application of this fundamental building block is poised to expand, paving the way for the next generation of complex, biologically active compounds.

References

In Vitro Evaluation of Cyclopentanecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of cyclopentanecarboxamide derivatives, a class of compounds with emerging interest in medicinal chemistry. Due to the structural diversity within this class, this guide will focus on a well-documented case study of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives to illustrate the key methodologies and data interpretation for anticancer activity. Additionally, protocols for assessing antimicrobial properties, drawing from studies on structurally related cyclopropane (B1198618) carboxamides, are included to provide a broader perspective on the potential therapeutic applications of these core structures.

Anticancer Activity of Cyclopentyl-Containing Derivatives

A notable example of cyclopentyl-containing compounds with demonstrated anticancer potential is the series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives. These compounds have been synthesized and evaluated for their antiproliferative effects against a panel of human cancer cell lines.

Quantitative Data Presentation

The in vitro antiproliferative activity of these derivatives was assessed using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). The data reveals that substitutions at the C-2 position of the dihydropteridinone core significantly influence the cytotoxic potency.[1][2]

Compound IDR Group (Substitution at C-2)HCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
6k 4-(4-methylpiperazin-1-yl)aniline3.296.757.5610.30
Parent 4 Unspecified aniline (B41778) derivative>40>40>40>40

Data sourced from a study on 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives. The parent compound 4 serves as a reference for the activity of the more potent derivative 6k.[1][2]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa, HT-29, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Cell Cycle Arrest

Studies on the most promising 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, such as compound 6k , have indicated that their antiproliferative effects are mediated through the induction of cell cycle arrest at the G2/M phase in a concentration-dependent manner.[1][2]

cell_cycle_arrest cluster_workflow Experimental Workflow for Cell Cycle Analysis cluster_pathway Signaling Pathway of G2/M Arrest CancerCells Cancer Cells (e.g., HCT-116) Treatment Treat with Compound 6k CancerCells->Treatment Incubation Incubate for 24-48h Treatment->Incubation HarvestFix Harvest and Fix Cells (e.g., with Ethanol) Incubation->HarvestFix Stain Stain DNA with Propidium Iodide HarvestFix->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Compound6k Compound 6k CellularTargets Cellular Targets (e.g., CDKs, Cyclins) Compound6k->CellularTargets Inhibition G2M_Checkpoint G2/M Checkpoint Activation CellularTargets->G2M_Checkpoint CellCycleArrest Cell Cycle Arrest at G2/M Phase G2M_Checkpoint->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis

Caption: Workflow for cell cycle analysis and the resulting G2/M phase arrest pathway.

Antimicrobial Activity of Structurally Related Derivatives

While extensive data on the antimicrobial properties of cyclopentanecarboxamides is limited, studies on structurally similar cyclopropane carboxamide derivatives provide a valuable framework for their in vitro evaluation. These compounds have been assessed for their activity against a range of bacterial and fungal pathogens.[3]

Quantitative Data Presentation

The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. For some studies, the MIC₈₀ (the minimum concentration to inhibit 80% of microbial growth) is reported.

Compound IDStaphylococcus aureus MIC₈₀ (µg/mL)Escherichia coli MIC₈₀ (µg/mL)Candida albicans MIC₈₀ (µg/mL)
F5 3212832
F8 >128>12816
F9 643264
F24 >128>12816
F31 >12864>128
F42 >128>12816
F45 >12864>128
F53 64128>128
Ciprofloxacin 22Not Applicable
Fluconazole Not ApplicableNot Applicable2

Data sourced from a study on cyclopropane amide derivatives. Ciprofloxacin and Fluconazole are included as standard antibacterial and antifungal controls, respectively.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method for determining the MIC of test compounds against bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution:

    • In a 96-well plate, perform serial twofold dilutions of the test compounds in the broth medium to achieve a range of concentrations.

    • Include a positive control well (medium with inoculum, no compound) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compounds.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

mic_workflow cluster_workflow Broth Microdilution Workflow for MIC Determination PrepInoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension PrepInoculum->Inoculate SerialDilution Perform Serial Dilutions of Test Compound in 96-Well Plate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate ReadResults Determine MIC (Lowest Concentration with No Growth) Incubate->ReadResults

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

This guide provides a foundational understanding of the in vitro evaluation of this compound and related derivatives. Researchers are encouraged to adapt these protocols to their specific compounds and biological questions, ensuring rigorous validation and appropriate controls for meaningful data generation in the pursuit of novel therapeutic agents.

References

The Pharmacological Frontier: A Technical Guide to Substituted Cyclopentanecarboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclopentanecarboxamides are emerging as a versatile scaffold in modern drug discovery, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth overview of their potential, focusing on their activity as enzyme inhibitors, ion channel modulators, and receptor antagonists. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of novel therapeutics based on this promising chemical core.

Therapeutic Potential and Investigated Targets

Substituted cyclopentanecarboxamide derivatives have been the subject of numerous preclinical investigations, revealing their potential to modulate the activity of several key biological targets implicated in a variety of disease states.

Enzyme Inhibition

A significant area of investigation has been the role of these compounds as enzyme inhibitors. Their ability to selectively target specific enzymes makes them attractive candidates for the development of drugs for cancer, infectious diseases, and metabolic disorders.

  • Aldo-Keto Reductases (AKR1C1 and AKR1C3): Certain cyclopentane (B165970) derivatives have been identified as selective inhibitors of AKR1C1 and AKR1C3, enzymes involved in steroid metabolism.[1] Inhibition of these enzymes is a promising strategy for the treatment of hormone-dependent cancers.

  • Neuraminidase: Multisubstituted cyclopentane amides have shown potent inhibitory activity against influenza neuraminidase, an essential enzyme for viral replication and propagation.[2] This positions them as potential antiviral agents.

  • MraY: Cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, a crucial enzyme in bacterial cell wall biosynthesis.[1][3][4][5] This highlights their potential as a novel class of antibiotics.

  • α-Amylase: Bis(arylidene)cycloalkanones featuring a cyclopentanone (B42830) core have demonstrated significant inhibitory potency against α-amylase, an enzyme involved in carbohydrate digestion.[6] This suggests a potential application in the management of diabetes.

Ion Channel Modulation

The ability of substituted cyclopentanecarboxamides to modulate ion channel activity has been explored, particularly in the context of pain management.

  • Voltage-Gated Sodium Channel (NaV1.7): 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives have been identified as a new class of NaV1.7 blockers.[7] This channel is a key player in pain signaling pathways, making these compounds promising candidates for the development of novel analgesics.

Receptor Antagonism

The interaction of these compounds with G protein-coupled receptors (GPCRs) has also been investigated, with implications for inflammatory and ocular diseases.

  • Platelet-Activating Factor Receptor (PAFR): Novel cyclopentathiophene carboxamide derivatives have been developed as potent PAFR antagonists.[8][9][10] The PAF signaling pathway is implicated in a variety of inflammatory responses, suggesting the therapeutic potential of these antagonists in conditions such as uveitis.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various substituted this compound derivatives against their respective biological targets. This data provides a comparative overview of their potency and can guide future structure-activity relationship (SAR) studies.

Target Enzyme Compound Class Derivative/Substitution IC50/EC50 Value Reference
AKR1C3 N-Phenyl-aminobenzoate cyclopentane derivativesCompound with 4-nitronaphthalen-1-amino)benzoic acid moiety80 nM[11]
N-Phenyl-aminobenzoate cyclopentane derivatives17α-picolyl androstane (B1237026) derivative (Compound 7)~14 µM[12]
N-Phenyl-aminobenzoate cyclopentane derivatives17(E)-picolinylidene androstane derivative (Compound 1)~32 µM[12]
1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-onesVarious derivatives<100 nM[13]
AI-discovered inhibitor (Compound 4)-0.122 µM[14]
Neuraminidase (Influenza A) Multisubstituted cyclopentane amides1-ethylpropylamide, diethylamide, dipropylamide, 4-morpholinylamide0.015-0.080 µM[2]
Cyclopentane derivativesRWJ-270201, BCX-1827, BCX-1898, BCX-1923≤1.5 µM (H1N1), <0.3 µM (H3N2 & H5N1)[15]
Neuraminidase (Influenza B) Multisubstituted cyclopentane amides1-ethylpropylamide, diethylamide, dipropylamide, 4-morpholinylamide3.0-9.2 µM[2]
Cyclopentane derivativesRWJ-270201, BCX-1827, BCX-1898, BCX-1923<0.2 µM to 8 µM[15]
MraY Cyclopentane-based muraymycin analogsAnalog 20 (JH-MR-23) with lipophilic side chain75 ± 9 μM[1]
Cyclopentane-based muraymycin analogsAnalog 10 (JH-MR-21) without lipophilic side chain340 ± 42 μM[1]
Cyclopentane-based muraymycin analogsAnalog 11 (JH-MR-22) without lipophilic side chain500 ± 69 μM[1]
α-Amylase Bis(arylidene)cycloalkanones (cyclopentanone core)para-Br substituted (5e)6.9 ± 1.8 µM[6]
Bis(arylidene)cycloalkanones (cyclopentanone core)para-Cl substituted (5d)7.6 ± 1.4 µM[6]
Target Ion Channel/Receptor Compound Class Derivative/Substitution IC50/Ki Value Reference
NaV1.7 Aryl sulfonamide with ethanoanthracene coreCompound 10o0.64 ± 0.30 nM[16]
PAFR Cyclopentathiophene carboxamide derivativesRepresentative compounds3.00±n/a nM[8]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methodologies employed in the evaluation of these compounds.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Cyclopentanone derivative) reaction1 Reaction 1 (e.g., Amidation) start->reaction1 intermediate Substituted this compound Intermediate reaction1->intermediate reaction2 Further Functionalization (Optional) intermediate->reaction2 final_product Final Substituted This compound Derivative reaction2->final_product

General synthesis workflow for substituted cyclopentanecarboxamides.

G cluster_screening In Vitro Screening Workflow compound Substituted This compound Derivative assay Binding/Functional Assay compound->assay target Biological Target (Enzyme, Ion Channel, Receptor) target->assay data Quantitative Data (IC50, Ki, etc.) assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar G cluster_nav17 NaV1.7 Signaling in Neuropathic Pain stimulus Noxious Stimulus drg Dorsal Root Ganglion (DRG) Neuron stimulus->drg nav17 NaV1.7 Channel depolarization Membrane Depolarization nav17->depolarization Na+ influx ap Action Potential Generation & Propagation depolarization->ap spinal_cord Spinal Cord Dorsal Horn ap->spinal_cord neurotransmitter Neurotransmitter Release spinal_cord->neurotransmitter pain_signal Pain Signal to Brain neurotransmitter->pain_signal inhibitor This compound NaV1.7 Blocker inhibitor->nav17 Blocks G cluster_mray Bacterial Cell Wall Synthesis and MraY Inhibition udp_mur UDP-MurNAc-pentapeptide mray MraY Enzyme udp_mur->mray c55p Undecaprenyl phosphate (B84403) (C55-P) c55p->mray lipid1 Lipid I mray->lipid1 peptidoglycan Peptidoglycan Synthesis lipid1->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall inhibitor Cyclopentane-based MraY Inhibitor inhibitor->mray Inhibits

References

Methodological & Application

Synthesis of Cyclopentanecarboxamide from Cyclopentanecarboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cyclopentanecarboxamide from cyclopentanecarboxylic acid. The described method is a robust and common procedure in medicinal chemistry and drug development for the formation of amide bonds. This protocol follows a two-step, one-pot synthesis, proceeding through a highly reactive acyl chloride intermediate.

Introduction

Amide functional groups are of paramount importance in the pharmaceutical industry, forming the backbone of numerous active pharmaceutical ingredients (APIs). The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. This application note details the synthesis of this compound, a valuable building block and structural motif in various biologically active molecules. The protocol employs the conversion of cyclopentanecarboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by an in-situ reaction with ammonia (B1221849) to yield the desired primary amide.

Reaction Scheme

The overall reaction is depicted below:

Cyclopentanecarboxylic Acid -> Cyclopentanecarbonyl chloride -> this compound

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Cyclopentanecarboxylic AcidC₆H₁₀O₂114.14Colorless liquid7-9214-216
This compoundC₆H₁₁NO113.16White crystalline solid178-181-

Table 2: Spectroscopic Data for Product Characterization

TechniqueKey Peaks / Shifts
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 5.4-5.8 (br s, 2H, -NH₂), 2.5-2.7 (m, 1H, -CH-), 1.5-2.0 (m, 8H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 179-181 (C=O), 45-47 (-CH-), 30-32 (-CH₂-), 25-27 (-CH₂-)
IR (KBr, cm⁻¹)ν: 3350-3180 (N-H stretch), 2950-2870 (C-H stretch), 1640-1660 (C=O stretch, Amide I), 1620-1640 (N-H bend, Amide II)

Experimental Protocol

This protocol details a one-pot synthesis of this compound from cyclopentanecarboxylic acid.

Materials:

  • Cyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Aqueous ammonia (NH₄OH), concentrated (28-30%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Ethyl acetate (B1210297)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard glassware

Procedure:

  • Acyl Chloride Formation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by observing the gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Amidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add concentrated aqueous ammonia (excess, e.g., 5-10 eq) to the flask. Caution: This is a highly exothermic reaction and will generate gas. Ensure efficient stirring and slow addition.

    • After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

    • The crude product can be purified by recrystallization. A common solvent system for amides is a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Expected Yield:

The typical yield for this type of reaction is in the range of 70-90%.

Mandatory Visualizations

Synthesis_Pathway Start Cyclopentanecarboxylic Acid Intermediate Cyclopentanecarbonyl chloride (in situ) Start->Intermediate Step 1: Acyl Chloride Formation Product This compound Intermediate->Product Step 2: Amidation Reagent1 SOCl₂, DCM, Reflux Reagent2 Conc. NH₄OH, 0°C to RT

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve Cyclopentanecarboxylic Acid in DCM B 2. Add Thionyl Chloride at 0°C A->B C 3. Reflux to form Acyl Chloride B->C D 4. Cool to 0°C and add Aqueous Ammonia C->D E 5. Stir at Room Temperature D->E F 6. Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) and Concentrate F->G H 8. Recrystallize from Ethyl Acetate/Hexanes G->H I 9. Isolate and Dry Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Amide Bond Formation: Synthesis of Cyclopentanecarboxamide using HATU and DIPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient synthesis of cyclopentanecarboxamide and its derivatives through amide bond formation facilitated by the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). This methodology is widely employed in medicinal chemistry and drug discovery for its high efficiency, rapid reaction times, and minimal side product formation.

Introduction

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. The formation of a stable amide bond from a carboxylic acid and an amine is a cornerstone reaction in organic synthesis. Direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures, leading to potential degradation of sensitive substrates. To overcome this, various coupling reagents have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine under mild conditions.

HATU has emerged as a superior coupling reagent due to its ability to rapidly form a highly reactive OAt-active ester from a carboxylic acid.[1] This process is efficiently mediated by a non-nucleophilic base, such as DIPEA, which deprotonates the carboxylic acid without competing in the coupling reaction.[2] The subsequent aminolysis of the active ester proceeds smoothly to afford the desired amide, often in high yield and purity. This method is particularly advantageous for coupling sterically hindered substrates or when trying to minimize racemization of chiral centers.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted cyclopentanecarboxamides using HATU and DIPEA. The data is illustrative of typical results obtained under the optimized protocol described below and may vary depending on the specific amine substrate used.

EntryAmine SubstrateSolventReaction Time (h)Temperature (°C)Yield (%)
1AnilineDMF22588
2BenzylamineDCM32592
3MorpholineDMF1.52595
4DiisopropylamineMeCN44075

Mechanism of HATU-Mediated Amide Bond Formation

The reaction proceeds through a well-defined mechanism involving the activation of the carboxylic acid by HATU, followed by nucleophilic attack of the amine.

HATU_Mechanism CarboxylicAcid Cyclopentanecarboxylic Acid Carboxylate Carboxylate Anion CarboxylicAcid:e->Carboxylate:w Deprotonation DIPEA DIPEA ActiveEster OAt-Active Ester Carboxylate:e->ActiveEster:w Attack on HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Release of Amide This compound ActiveEster:e->Amide:w Nucleophilic Attack Amine Amine (R-NH2) HOAt HOAt (Byproduct) Amide->HOAt Release of Workflow Start Start Setup 1. Reaction Setup - Add Cyclopentanecarboxylic Acid - Add Anhydrous Solvent & DIPEA Start->Setup Activation 2. Activation - Add HATU - Stir for 10-15 min Setup->Activation Coupling 3. Amide Coupling - Add Amine - Stir at RT Activation->Coupling Monitoring 4. Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup 5. Aqueous Work-up - Dilute with EtOAc - Wash with NaHCO3 & Brine Monitoring->Workup Reaction Complete Purification 6. Purification - Dry, Filter, Concentrate - Flash Chromatography Workup->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of Cyclopentanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclopentanecarboxamide derivatives are a significant class of compounds in medicinal chemistry and drug discovery, demonstrating a wide range of pharmacological activities. These derivatives serve as crucial scaffolds in the development of novel therapeutics, including antagonists for chemokine receptor 2 (CCR2) and platelet-activating factor receptor (PAFR), as well as inhibitors of the NaV1.7 sodium channel.[1][2][3] Their unique conformational properties make them attractive for designing molecules with specific biological activities.[4] Given their therapeutic potential, the development of robust and scalable methods for their synthesis and purification is of paramount importance for advancing preclinical and clinical research.

This document provides detailed application notes and protocols for the large-scale synthesis and purification of this compound derivatives, focusing on practical methodologies suitable for laboratory and pilot-plant scales.

Data Presentation: Comparison of Synthesis and Purification Techniques

The following tables summarize quantitative data for the synthesis and purification of a representative N-aryl this compound.

Table 1: Comparison of Large-Scale Amide Coupling Methods for N-Aryl this compound Synthesis

Coupling MethodTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Acid Chloride Formation followed by Amination85-95>95High reactivity, often high yielding, cost-effective for large scale.Requires handling of corrosive reagents like thionyl chloride or oxalyl chloride.
HATU Coupling80-90>98High efficiency, low racemization for chiral centers, mild reaction conditions.Higher cost of reagent, significant byproduct generation.
T3P® (Propylphosphonic Anhydride) Coupling80-90>95High yields, easy removal of byproducts (water-soluble).Reagent is moisture-sensitive.
CDI (Carbonyldiimidazole) Coupling75-85>95Mild conditions, gaseous byproduct (CO2).Can be slower than other methods, imidazole (B134444) can sometimes act as a competing nucleophile.

Table 2: Comparison of Purification Techniques for N-Aryl this compound

TechniqueTypical Purity (%)Expected Yield (%)ThroughputAdvantagesDisadvantages
Recrystallization>9970-90HighCost-effective, highly scalable, excellent for removing minor impurities and achieving high purity.Requires finding a suitable solvent system; potential for product loss in mother liquor.
Flash Column Chromatography>9880-95MediumHigh resolution for a wide range of impurities, adaptable for moderate scales.Requires large volumes of solvent, can be time-consuming.[5][6]
Acid-Base Extraction>95 (as a pre-purification step)>90HighExcellent for removing acidic or basic impurities, cost-effective.Only applicable if the derivative or impurities have ionizable groups; may not remove neutral impurities.[7][8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-Aryl this compound via Acid Chloride

This protocol describes a two-step, one-pot synthesis suitable for kilogram-scale production.

Step 1: Formation of Cyclopentanecarbonyl Chloride

  • To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in an appropriate solvent such as toluene (B28343) or dichloromethane (B109758) (5-10 L/kg of acid) under an inert atmosphere (e.g., nitrogen), add thionyl chloride (1.2 eq) dropwise at room temperature.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq) can be added to facilitate the reaction.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by quenching a small aliquot with methanol (B129727) and analyzing by GC-MS or LC-MS for the formation of the methyl ester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude cyclopentanecarbonyl chloride as an oil. This is typically used directly in the next step without further purification.

Step 2: Amidation with an Aryl Amine

  • Dissolve the crude cyclopentanecarbonyl chloride in a suitable solvent like dichloromethane or tetrahydrofuran (B95107) (THF) (5-10 L/kg of the initial acid).

  • In a separate vessel, dissolve the desired aryl amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (1.5 eq) in the same solvent.

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Slowly add the solution of cyclopentanecarbonyl chloride to the cooled amine solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-aryl this compound.

Protocol 2: Purification by Recrystallization
  • Select a suitable solvent or solvent system. Common choices for carboxamides include ethanol, isopropanol, ethyl acetate/heptane (B126788), or toluene. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Dissolve the crude N-aryl this compound in the minimum amount of the chosen boiling solvent.

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the mixture in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum at a temperature appropriate for the compound's melting point and solvent's boiling point.

Protocol 3: Purification by Flash Column Chromatography
  • Choose an appropriate solvent system based on TLC analysis. A common starting point for N-aryl cyclopentanecarboxamides is a mixture of heptane and ethyl acetate.[5] The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Pack a silica (B1680970) gel column of an appropriate size for the amount of crude material.

  • Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, applying pressure to achieve a fast flow rate.

  • Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl this compound.

Protocol 4: Purification by Acid-Base Extraction

This protocol is effective for removing acidic or basic impurities.

  • Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities, wash the organic layer with a saturated solution of sodium bicarbonate. Separate the aqueous layer.

  • To remove basic impurities, wash the organic layer with a dilute acid solution, such as 1 M HCl. Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[8]

Mandatory Visualizations

Signaling Pathway

Certain this compound derivatives have been identified as antagonists of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor involved in various inflammatory processes.[3] The diagram below illustrates the major signaling pathways activated by PAFR, which can be inhibited by these antagonists.

PAFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF Platelet-Activating Factor (PAF) PAFR PAFR PAF->PAFR Binds Gq Gq PAFR->Gq Activates Gi Gi PAFR->Gi Activates beta_arrestin β-Arrestin PAFR->beta_arrestin Recruits PLC PLCβ Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ (intracellular) IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Ca2+->PKC Activates Inflammation Inflammatory Responses PKC->Inflammation cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Responses Other Cellular Responses PKA->Cellular_Responses beta_arrestin->PAFR Desensitization & Internalization

Caption: PAFR signaling pathways inhibited by this compound derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis Stage start Cyclopentanecarboxylic Acid + Thionyl Chloride acid_chloride Formation of Cyclopentanecarbonyl Chloride start->acid_chloride amine_addition Addition to Aryl Amine + Base acid_chloride->amine_addition reaction Amidation Reaction amine_addition->reaction workup Aqueous Workup (Wash & Dry) reaction->workup crude_product Crude N-Aryl This compound workup->crude_product Purification_Workflow cluster_purification Purification Stage crude Crude Product dissolution Dissolution in Appropriate Solvent crude->dissolution choice Purification Method dissolution->choice recrystallization Recrystallization choice->recrystallization High Purity chromatography Flash Chromatography choice->chromatography Complex Mixtures extraction Acid-Base Extraction choice->extraction Ionic Impurities isolation Isolation of Pure Product recrystallization->isolation chromatography->isolation extraction->isolation pure_product Pure N-Aryl This compound isolation->pure_product

References

Application Note: HPLC Monitoring of Cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarboxamide is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals. The efficient and controlled synthesis of this compound is therefore of significant interest. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the real-time monitoring of the synthesis of this compound. The described protocol allows for accurate determination of reactant consumption, product formation, and impurity profiling, which are critical parameters for reaction optimization, yield maximization, and ensuring final product purity.

The synthesis route covered in this note involves a two-step process. First, Cyclopentanecarboxylic acid is converted to its corresponding acid chloride, Cyclopentanecarbonyl chloride, using a chlorinating agent such as thionyl chloride. The subsequent reaction of the acid chloride with ammonia (B1221849) yields the final product, this compound. HPLC serves as an indispensable analytical tool to monitor the progress of the second step of this reaction.

Reaction Scheme

Cyclopentanecarboxylic Acid -> Cyclopentanecarbonyl Chloride -> this compound

Experimental Protocols

Synthesis of this compound

Materials:

  • Cyclopentanecarbonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Cyclopentanecarbonyl chloride (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction progress is monitored by taking aliquots at regular intervals for HPLC analysis.

HPLC Monitoring Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation for HPLC Analysis:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction by adding 900 µL of a 1:1 mixture of acetonitrile and water. This will also dilute the sample.

  • Vortex the sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

Data Presentation

The progress of the amidation reaction can be effectively monitored by tracking the peak areas of the reactant (Cyclopentanecarbonyl chloride), the product (this compound), and a key impurity (Cyclopentanecarboxylic acid, formed from the hydrolysis of the acid chloride). The following table summarizes representative quantitative data obtained from HPLC analysis at various time points.

Time (minutes)Cyclopentanecarbonyl Chloride (Peak Area)This compound (Peak Area)Cyclopentanecarboxylic Acid (Peak Area)% Conversion to Product
0150,00005,0000%
1585,00060,0008,00040%
3040,000105,00010,00070%
6010,000135,00012,00090%
90< 1,000145,00013,000>96%
120Not Detected148,00013,500>98%

Note: The % conversion is calculated based on the relative peak areas of the product to the initial peak area of the starting material.

Impurity Profiling

A common impurity in this reaction is the hydrolysis of the starting material, Cyclopentanecarbonyl chloride, back to Cyclopentanecarboxylic acid. This can occur if there is excess water present or if the reaction is exposed to atmospheric moisture. The presented HPLC method effectively separates the product from the starting material and this key impurity, allowing for accurate quantification.

Expected Retention Times (under the specified conditions):

CompoundRetention Time (minutes)
Cyclopentanecarboxylic Acid~ 3.5
This compound ~ 4.8
Cyclopentanecarbonyl Chloride~ 7.2

Note: These are approximate retention times and may vary depending on the specific column and HPLC system used.

Mandatory Visualizations

Experimental Workflow for HPLC Monitoring

G cluster_synthesis Synthesis cluster_sampling Sampling & Preparation cluster_hplc HPLC Analysis synthesis_start Start Synthesis: Cyclopentanecarbonyl Chloride + NH3 reaction Reaction in Progress synthesis_start->reaction aliquot Take Aliquot reaction->aliquot quench Quench & Dilute aliquot->quench filter Filter quench->filter hplc_injection Inject into HPLC filter->hplc_injection chromatogram Generate Chromatogram hplc_injection->chromatogram data_analysis Data Analysis: Peak Integration & Quantification chromatogram->data_analysis data_analysis->reaction Monitor Progress

Caption: Workflow for HPLC monitoring of the synthesis reaction.

Logical Relationship for Data Analysis and Reaction Optimization

G cluster_data HPLC Data cluster_analysis Data Analysis cluster_optimization Reaction Optimization peak_areas Peak Areas of: - Reactant - Product - Impurities quantification Quantification: - % Conversion - Yield - Impurity Levels peak_areas->quantification retention_times Retention Times retention_times->quantification parameters Adjust Reaction Parameters: - Time - Temperature - Stoichiometry quantification->parameters Inform Decisions outcome Desired Outcome: - Maximize Yield - Minimize Impurities parameters->outcome

Caption: Logical flow from data acquisition to reaction optimization.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means to monitor the synthesis of this compound. By providing real-time quantitative data on the concentrations of reactants, products, and impurities, this protocol enables researchers to optimize reaction conditions, ensure product quality, and streamline the development of synthetic processes involving this important chemical intermediate.

Application Notes and Protocols for the Recrystallization of Crude Cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopentanecarboxamide is a valuable building block in organic synthesis and drug discovery. The purity of this reagent is crucial for the success of subsequent reactions and the quality of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For amides, recrystallization is often the preferred method of purification over chromatographic techniques, which can sometimes lead to significant product loss.[2] This document provides detailed protocols for selecting an appropriate solvent system and for performing single-solvent and two-solvent recrystallization to purify crude this compound.

Amides are polar compounds capable of acting as hydrogen bond donors and acceptors, which influences their solubility.[3][4] Generally, they are more soluble in polar solvents.[2][3] The solubility of amides, like other organic compounds, tends to decrease as the carbon chain length increases.[5]

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization

The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will completely dissolve it at the solvent's boiling point.[1] Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.[1]

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, hexanes)

  • Test tubes

  • Hot plate or water bath

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture to see if the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable for single-solvent recrystallization but may be used as the "soluble solvent" in a two-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise while heating until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.

  • An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which forms a good quantity of crystals upon cooling.

  • Record your observations for each solvent tested, as outlined in the data table below.

Workflow for Solvent Selection

G cluster_start Start cluster_screening Solvent Screening cluster_decision Outcome start Crude this compound test_rt Add ~20-30 mg to test tube Add solvent at Room Temp start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt heat Heat solvent to boiling dissolves_rt->heat No good_soluble Good for Two-Solvent (Solvent 1) dissolves_rt->good_soluble  Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool Yes bad_solvent Poor Solvent dissolves_hot->bad_solvent No crystals Crystals form? cool->crystals good_single Good Single Solvent crystals->good_single Yes crystals->bad_solvent No

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Single-Solvent Recrystallization

This protocol should be followed once a suitable single solvent has been identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized for the amount of material)

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent, just enough to create a slurry.

  • Heat the mixture to the solvent's boiling point with gentle swirling or stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.[6]

  • If the solution is colored and the pure compound is known to be colorless, you can decolorize it by adding a small amount of activated charcoal and boiling for a few minutes.

  • If charcoal or any insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[6]

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes, then transfer them to a watch glass to air dry completely.

  • Determine the weight and melting point of the purified product and calculate the percent recovery.

Protocol 3: Two-Solvent Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is soluble (Solvent 1) and one in which it is insoluble (Solvent 2).[7][8]

Materials:

  • Crude this compound

  • Solvent 1 (e.g., ethanol, acetone)

  • Solvent 2 (e.g., water, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot Solvent 1 in an Erlenmeyer flask.

  • While keeping the solution hot, add Solvent 2 dropwise until the solution becomes faintly cloudy (the point of saturation).[7]

  • If too much of Solvent 2 is added, add a few drops of hot Solvent 1 until the solution becomes clear again.[7]

  • Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold mixture of Solvent 1 and Solvent 2 (in the same approximate ratio used for crystallization) or with pure, ice-cold Solvent 2.

  • Dry the crystals and determine the yield and melting point.

General Recrystallization Workflow

G cluster_dissolution 1. Dissolution cluster_purification 2. Purification cluster_crystallization 3. Crystallization cluster_isolation 4. Isolation & Drying start Place Crude Product in Flask add_solvent Add Minimum Amount of Hot Solvent 1 start->add_solvent dissolved Is solid fully dissolved? add_solvent->dissolved dissolved->add_solvent No add_s2 Two-Solvent Method: Add Hot Solvent 2 until cloudy, then clarify with Solvent 1 dissolved->add_s2 Alt. hot_filter Hot Gravity Filtration (if insoluble impurities exist) dissolved->hot_filter Yes add_s2->hot_filter cool_rt Cool Slowly to Room Temp hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for recrystallization purification.

Data Presentation

The following tables provide a template for recording experimental data. The values presented are hypothetical and for illustrative purposes only.

Table 1: Solvent Screening for this compound Recrystallization

SolventSolubility at 25°CSolubility at BoilingCrystal Formation upon CoolingAssessment
WaterInsolubleSparingly SolubleSlow, small needlesPossible, but low recovery expected
EthanolSparingly SolubleVery SolubleRapid, large crystalsGood candidate for single-solvent
AcetoneSolubleVery SolubleNo crystals formedGood "Solvent 1" for two-solvent
Ethyl AcetateSparingly SolubleSolubleGood crystal formationGood candidate for single-solvent
HexanesInsolubleInsoluble-Good "Solvent 2" for two-solvent
TolueneInsolubleSparingly SolubleOiled out initiallyNot ideal
AcetonitrileSparingly SolubleVery SolubleGood crystal formationGood candidate for single-solvent

Table 2: Hypothetical Purification Results for Crude this compound

Recrystallization MethodSolvent SystemCrude Purity (by HPLC, %)Purified Purity (by HPLC, %)Recovery Yield (%)Melting Point (°C)
Single-SolventEthanol94.599.785178-179
Single-SolventAcetonitrile94.599.688177-179
Two-SolventAcetone/Hexanes94.599.582177-179
Two-SolventEthanol/Water94.599.890178-179

References

Application Notes and Protocols for the Synthesis and Evaluation of Cyclopentanecarboxamide-Based GPCR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The modulation of GPCR activity with small molecules offers therapeutic opportunities across a wide range of diseases. Cyclopentanecarboxamide is a versatile scaffold that has been successfully employed in the development of potent and selective modulators for various GPCRs. This document provides detailed application notes and protocols for the synthesis and pharmacological characterization of this compound derivatives targeting the CC Chemokine Receptor 2 (CCR2), Orexin-1 Receptor (OX1R), and Glucagon-Like Peptide-1 Receptor (GLP-1R).

Section 1: this compound-Based CCR2 Antagonists

The CC Chemokine Receptor 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, making it an attractive target for inflammatory diseases, autoimmune disorders, and cancer.[1][2] Several small molecule antagonists of CCR2 based on the this compound scaffold have been developed.[3][4]

Data Presentation: Pharmacological Activity of CCR2 Antagonists
Compound IDStructureTargetAssay TypeIC50 (nM)SelectivityReference
16 (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compoundHuman CCR2Radioligand Binding1.3~500-fold vs CCR5[4]
Human CCR2Chemotaxis0.45[4]
Mouse CCR2Not Specified130[4]
22 A potent heteroarylpiperidine 1-alkyl-cyclopentane carboxamide derivativeHuman CCR2Whole Blood Shape Change (30 min preincubation)15Potent at CCR5 (IC50 = 25 nM)[5]
Human CCR2Whole Blood Shape Change (24 h preincubation)0.1[5]
RS 504393 A selective CCR2 antagonistHuman CCR2Not Specified89>100 µM vs CCR1[6]
Human CCR2Chemotaxis330[6]
Experimental Protocols

Synthesis of 1,3-disubstituted this compound CCR2 Antagonists (General Procedure):

This protocol is a generalized representation based on the synthesis of similar structures.

  • Step 1: Synthesis of the Cyclopentane (B165970) Core: The synthesis often begins with a suitable cyclopentane derivative, which can be a commercially available starting material or synthesized through multi-step reactions to install the desired stereochemistry and functional groups at the 1 and 3 positions.

  • Step 2: Amide Coupling: The carboxylic acid of the cyclopentane core is activated, typically using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • The activated acid is then reacted with the desired amine (e.g., a substituted benzylamine) in an appropriate aprotic solvent like dimethylformamide (DMF).

  • The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Purification: The final compound is purified using column chromatography on silica (B1680970) gel to yield the pure this compound derivative.

Pharmacological Evaluation:

  • Radioligand Binding Assay:

    • Human embryonic kidney (HEK293) cells stably expressing human CCR2 are used to prepare cell membranes.

    • Membranes are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of the test compound.

    • The reaction is incubated to allow for competitive binding.

    • The amount of bound radioligand is quantified using a scintillation counter.

    • IC50 values are calculated from the competition binding curves.

  • Chemotaxis Assay:

    • Human monocytes or a monocytic cell line (e.g., THP-1) are used.

    • Cells are pre-incubated with different concentrations of the antagonist.

    • The cells are then placed in the upper chamber of a Boyden chamber or a similar chemotaxis system.

    • A solution containing the CCR2 ligand CCL2 is placed in the lower chamber.

    • After an incubation period, the number of cells that have migrated to the lower chamber is quantified.

    • IC50 values are determined by measuring the inhibition of cell migration at different antagonist concentrations.

Signaling Pathway and Experimental Workflow Diagrams

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gi/o Protein CCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Migration Cell Migration & Chemotaxis Ca_release->Cell_Migration Promotes MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Cell_Migration Promotes Antagonist This compound Antagonist Antagonist->CCR2 Blocks

Caption: CCR2 signaling pathway leading to cell migration.

Synthesis_Workflow start Start synthesis Synthesis of Cyclopentane Core start->synthesis coupling Amide Coupling (HATU, DIPEA) synthesis->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization binding_assay Radioligand Binding Assay (IC50) characterization->binding_assay functional_assay Chemotaxis Assay (IC50) characterization->functional_assay end End binding_assay->end functional_assay->end

Caption: Experimental workflow for synthesis and evaluation.

Section 2: this compound-Based Orexin-1 Receptor (OX1R) Antagonists

The orexin (B13118510) system, consisting of two receptors (OX1R and OX2R) and their neuropeptide ligands, is a key regulator of sleep, arousal, and motivation.[7][8] Selective OX1R antagonists are being investigated for the treatment of substance use disorders and anxiety.[9]

Data Presentation: Pharmacological Activity of OX1R Antagonists
Compound IDStructureTargetAssay TypeKe (nM)Selectivity (vs OX2R)Reference
44 A tetrahydroisoquinoline derivative with a cyclopentyl groupOX1RCalcium Mobilization5.7>1,760-fold[9][10]
Experimental Protocols

Synthesis of Tetrahydroisoquinoline-based OX1R Antagonists (General Procedure):

This protocol is a generalized representation. For a detailed synthesis of suvorexant, a dual orexin receptor antagonist, see.

  • Step 1: Synthesis of the Tetrahydroisoquinoline Core: A multi-step synthesis is typically required to construct the substituted tetrahydroisoquinoline scaffold.

  • Step 2: N-Alkylation or Acylation: The secondary amine of the tetrahydroisoquinoline core is functionalized, for example, by reductive amination or amide coupling with a cyclopentanecarboxylic acid derivative.

  • Step 3: Further Modification: Additional chemical modifications may be performed on other parts of the molecule to optimize potency and pharmacokinetic properties.

  • Step 4: Purification: The final product is purified by chromatographic methods.

Pharmacological Evaluation:

  • Calcium Mobilization Assay:

    • CHO-K1 cells stably expressing either human OX1R or OX2R are used.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with various concentrations of the antagonist.

    • The cells are then stimulated with an orexin agonist (e.g., Orexin-A).

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader.

    • The antagonist potency (Ke) is determined from the rightward shift of the agonist concentration-response curve.

Signaling Pathway and Experimental Workflow Diagrams

OX1R_Signaling_Pathway OrexinA Orexin-A OX1R OX1R (GPCR) OrexinA->OX1R Binds Gq_protein Gq/11 Protein OX1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Promotes PKC->Neuronal_Excitation Promotes Antagonist This compound Antagonist Antagonist->OX1R Blocks

Caption: OX1R signaling pathway leading to neuronal excitation.

OX1R_Antagonist_Workflow start Start synthesis Synthesis of Tetrahydro- isoquinoline Core start->synthesis functionalization N-Functionalization with Cyclopentane Moiety synthesis->functionalization purification Purification functionalization->purification characterization Structural Characterization purification->characterization ca_assay Calcium Mobilization Assay (Ke) characterization->ca_assay selectivity_assay Selectivity Assay (vs. OX2R) ca_assay->selectivity_assay end End selectivity_assay->end

Caption: Workflow for OX1R antagonist synthesis and evaluation.

Section 3: this compound-Based GLP-1R Positive Allosteric Modulators (PAMs)

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a key regulator of glucose homeostasis, and its activation promotes insulin (B600854) secretion.[11][12] GLP-1R agonists are established therapeutics for type 2 diabetes. Small molecule positive allosteric modulators (PAMs) offer an alternative approach to enhance the effects of the endogenous GLP-1.

Data Presentation: Pharmacological Activity of GLP-1R Ago-PAMs
Compound IDStructureTargetAssay TypeEC50 (µM)Max Efficacy (% of GLP-1)Reference
VU0453379 ((S)-9b) (S)-2-Cyclopentyl-N-((1-isopropylpyrrolidin-2-yl)-9-methyl-1-oxo-2,9-dihydro-1H-pyrrido[3,4-b]indole-4-carboxamideHuman GLP-1RCalcium Mobilization (ago-PAM)1.359.2[13]
Experimental Protocols

Synthesis of Pyrido[3,4-b]indole-4-carboxamide GLP-1R PAMs (General Procedure):

  • Step 1: Synthesis of the Pyrido[3,4-b]indole Core: The tricyclic core structure is assembled through a multi-step synthetic sequence.

  • Step 2: Amide Coupling: The carboxylic acid on the core is coupled with a chiral N-alkylated pyrrolidine (B122466) derivative using standard amide bond formation conditions (e.g., HATU/DIPEA). The cyclopentyl group is typically introduced at an earlier stage on the core structure.

  • Step 3: Purification: The final compound is purified by chromatography to yield the desired enantiomerically pure product.

Pharmacological Evaluation:

  • Calcium Mobilization Assay (PAM activity):

    • HEK293 cells stably expressing human GLP-1R are used.

    • Cells are loaded with a calcium-sensitive dye.

    • Cells are treated with varying concentrations of the test compound in the presence of a sub-maximal (EC20) concentration of GLP-1.

    • The potentiation of the GLP-1-induced calcium signal is measured.

    • EC50 values for PAM activity are determined from the concentration-response curves.

  • Insulin Secretion Assay:

    • A pancreatic beta-cell line (e.g., INS-1E) is used.

    • Cells are incubated with the test compound in the presence of high glucose concentrations and GLP-1.

    • The amount of insulin secreted into the medium is quantified using an ELISA kit.

Signaling Pathway and Experimental Workflow Diagrams

GLP1R_Signaling_Pathway GLP1 GLP-1 GLP1R GLP-1R (GPCR) GLP1->GLP1R Binds Gs_protein Gs Protein GLP1R->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion Promotes Epac2->Insulin_Secretion Promotes PAM This compound PAM PAM->GLP1R Enhances Binding/ Efficacy

Caption: GLP-1R signaling pathway leading to insulin secretion.

GLP1R_PAM_Workflow start Start synthesis Synthesis of Pyrido[3,4-b]indole Core start->synthesis coupling Amide Coupling with Chiral Pyrrolidine synthesis->coupling purification Purification and Chiral Separation coupling->purification characterization Structural Characterization purification->characterization ca_assay Calcium Mobilization Assay (EC50, %Emax) characterization->ca_assay insulin_assay Insulin Secretion Assay ca_assay->insulin_assay end End insulin_assay->end

Caption: Workflow for GLP-1R PAM synthesis and evaluation.

References

Application of Cyclopentanecarboxamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanecarboxamide scaffold is a versatile and privileged structure in medicinal chemistry, offering a rigid five-membered ring system that can be strategically functionalized to achieve potent and selective modulation of various biological targets. Its compact nature and conformational rigidity allow for precise orientation of substituents to interact with target proteins, making it an attractive core for the design of novel therapeutics. This document provides detailed application notes on the use of this compound derivatives in three distinct therapeutic areas: inflammation, virology, and pain management, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Application Note 1: this compound Derivatives as CC Chemokine Receptor 2 (CCR2) Antagonists for Inflammatory Diseases

Introduction:

The CC chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (monocyte chemoattractant protein-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, antagonism of CCR2 is a promising therapeutic strategy. This compound-based compounds have emerged as highly potent and selective CCR2 antagonists.

Lead Compound:

A notable example is the 1,3-disubstituted cyclopentane (B165970) derivative, (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound.[1] This compound demonstrates exceptional potency in both binding and functional assays.

Quantitative Data:

The inhibitory activities of the lead compound and its analogs against human and mouse CCR2 are summarized below.

Compound IDTargetAssay TypeIC50 (nM)Reference
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compoundhCCR2Receptor Binding1.3[1]
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compoundhCCR2Functional Chemotaxis0.45[1]
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compoundmCCR2Functional Chemotaxis130[1]

Signaling Pathway:

The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.[2][3][4][5] Antagonists block the initial binding step, thereby inhibiting these downstream effects.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds Antagonist This compound Antagonist Antagonist->CCR2 Blocks G_Protein Gαi/o βγ CCR2->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K JAK JAK G_Protein->JAK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Akt Akt PI3K->Akt STAT STAT JAK->STAT Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Cytokine Production) Akt->Cellular_Response STAT->Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

CCR2 Signaling Pathway and Antagonist Action

Experimental Protocols:

1. CCR2 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCR2 receptor.[6][7]

  • Materials:

    • HEK293 cell membranes expressing human CCR2.

    • [¹²⁵I]-CCL2 (radioligand).

    • Unlabeled CCL2 (for non-specific binding).

    • Test this compound compound.

    • Assay Buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

    • 96-well filter plates (e.g., GF/C).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well filter plate, add in the following order:

      • Total Binding: 25 µL Assay Buffer, 25 µL [¹²⁵I]-CCL2, 50 µL CCR2 membranes.

      • Non-specific Binding (NSB): 25 µL unlabeled CCL2 (1 µM), 25 µL [¹²⁵I]-CCL2, 50 µL CCR2 membranes.

      • Compound Competition: 25 µL of test compound dilution, 25 µL [¹²⁵I]-CCL2, 50 µL CCR2 membranes.

    • Incubate the plate for 90 minutes at room temperature with gentle agitation.

    • Harvest the membranes by vacuum filtration onto the filter plate.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Dry the filter mat, add scintillant, and count radioactivity using a scintillation counter.

    • Calculate specific binding (Total Binding - NSB) and determine the IC50 value by non-linear regression of the competition curve.

2. Cell Chemotaxis Assay (Transwell)

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.[8][9][10]

  • Materials:

    • CCR2-expressing cells (e.g., THP-1 monocytic cell line).

    • Transwell inserts (5 µm pore size).

    • Chemotaxis Buffer (e.g., RPMI 1640 with 0.5% BSA).

    • Recombinant human CCL2.

    • Test this compound compound.

    • Calcein-AM (for cell quantification).

    • Fluorescence plate reader.

  • Procedure:

    • Serum-starve THP-1 cells for 4-6 hours.

    • Resuspend cells in Chemotaxis Buffer and pre-incubate with various concentrations of the test compound for 30 minutes at 37°C.

    • Add Chemotaxis Buffer containing CCL2 (e.g., 10 ng/mL) to the lower chambers of a 24-well plate.

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

    • Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.

    • Remove the inserts and discard the non-migrated cells from the upper surface with a cotton swab.

    • Quantify the migrated cells in the lower chamber by adding Calcein-AM and reading the fluorescence.

    • Calculate the percentage inhibition of migration for each compound concentration and determine the IC50 value.

Application Note 2: this compound Derivatives as Influenza Neuraminidase Inhibitors

Introduction:

Influenza virus neuraminidase (NA) is a critical enzyme that facilitates the release of newly formed virus particles from infected host cells, thereby enabling viral propagation. Inhibition of NA is a clinically validated strategy for the treatment and prophylaxis of influenza. Cyclopentane-based structures, including cyclopentanecarboxamides, have been developed as potent NA inhibitors, designed to mimic the natural substrate, sialic acid.

Lead Compounds:

A series of multisubstituted cyclopentane amide derivatives have shown potent inhibitory activity against influenza neuraminidase. For example, specific 1-ethylpropylamide and diethylamide derivatives have demonstrated low nanomolar to sub-nanomolar efficacy.[11]

Quantitative Data:

The following table summarizes the in vitro inhibitory activity of representative cyclopentane amide derivatives against influenza A neuraminidase.

Compound ClassTargetAssay TypeIC50 (µM)Reference
1-Ethylpropylamide DerivativeNeuraminidase AEnzyme Inhibition0.015 - 0.080[11]
Diethylamide DerivativeNeuraminidase AEnzyme Inhibition0.015 - 0.080[11]
Dipropylamide DerivativeNeuraminidase AEnzyme Inhibition0.015 - 0.080[11]

Mechanism of Action Workflow:

Neuraminidase inhibitors act by blocking the active site of the NA enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This tethers the newly budded virions to the cell, preventing their release and spread.[12][13][14][15]

Neuraminidase_Inhibition_Workflow cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Inhibitor Action Infection 1. Virus Entry & Replication Budding 2. Progeny Virus Budding Infection->Budding NA_Action 3. NA cleaves Sialic Acid Budding->NA_Action NA_Blocked 3a. NA Active Site Blocked Budding->NA_Blocked Release 4. Virus Release & Spread NA_Action->Release Inhibitor This compound Inhibitor Inhibitor->NA_Blocked Binds Aggregation 4a. Virus Aggregation on Cell Surface NA_Blocked->Aggregation Leads to

Workflow of Neuraminidase Inhibition

Experimental Protocol:

1. Fluorescence-Based Neuraminidase Inhibition Assay

This protocol describes a widely used method to determine the IC50 of neuraminidase inhibitors by measuring the fluorescence of a product released by NA enzymatic activity.[16][17]

  • Materials:

    • Influenza virus stock (with known NA activity).

    • 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), a fluorogenic substrate.

    • Test this compound compound.

    • Assay Buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).

    • Stop Solution (e.g., 0.14 M NaOH in 83% ethanol).

    • 96-well black, flat-bottom plates.

    • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • In a 96-well plate, add 50 µL of the test compound dilutions.

    • Add 50 µL of diluted virus to each well (except for blanks). Incubate for 45 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 50 µL of MUNANA substrate (final concentration ~100 µM) to all wells.

    • Incubate the plate for 1 hour at 37°C.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the fluorescence on a plate reader.

    • Calculate the percentage of NA activity inhibition for each compound concentration relative to the virus-only control.

    • Determine the IC50 value using non-linear regression analysis.

Application Note 3: this compound Derivatives as NaV1.7 Sodium Channel Blockers for Pain

Introduction:

The voltage-gated sodium channel subtype NaV1.7 is preferentially expressed in peripheral nociceptive (pain-sensing) neurons and plays a crucial role in the generation and propagation of action potentials that signal pain.[18][19][20][21] Genetic studies in humans have validated NaV1.7 as a key target for analgesia. This compound derivatives have been designed as potent and selective blockers of NaV1.7 for the treatment of chronic and neuropathic pain.

Lead Compound Series:

The 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide series has been identified as a novel class of NaV1.7 inhibitors. The stereochemistry and substitution patterns are critical for conferring potency.[22]

Quantitative Data:

While specific IC50 values for this compound derivatives are often proprietary, literature indicates that benchmark compounds from this class exhibit potent inhibition of NaV1.7 and efficacy in rodent models of inflammatory and neuropathic pain. For context, related inhibitors are known to have IC50 values in the low micromolar to nanomolar range.

Signaling Pathway in Nociception:

NaV1.7 acts as a threshold channel at the terminals of nociceptive neurons. It amplifies small, subthreshold depolarizations caused by noxious stimuli, leading to the generation of an action potential that travels to the spinal cord and then to the brain, where it is perceived as pain.[18][23] NaV1.7 blockers inhibit this initial amplification step.

NaV17_Pain_Pathway cluster_periphery Peripheral Nociceptor Terminal cluster_cns Central Nervous System Stimuli Noxious Stimuli (Heat, Pressure, Chemical) Generator_Potential Generator Potential (Subthreshold Depolarization) Stimuli->Generator_Potential NaV17 NaV1.7 Channel Generator_Potential->NaV17 Activates Action_Potential Action Potential Generation NaV17->Action_Potential Amplifies to Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Propagates to Brain Brain Spinal_Cord->Brain Pain_Perception Pain Perception Brain->Pain_Perception Blocker This compound Blocker Blocker->NaV17 Inhibits

Role of NaV1.7 in the Pain Signaling Pathway

Experimental Protocol:

1. Whole-Cell Patch-Clamp Electrophysiology Assay

This protocol is the gold standard for measuring the activity of ion channels like NaV1.7 and assessing the inhibitory effects of test compounds.[24][25]

  • Materials:

    • HEK293 or CHO cells stably expressing human NaV1.7 (hNaV1.7).

    • Patch-clamp rig (amplifier, micromanipulator, microscope).

    • Borosilicate glass capillaries for pulling patch pipettes.

    • External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

    • Test this compound compound.

  • Procedure:

    • Culture hNaV1.7-expressing cells on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with External Solution.

    • Pull a glass pipette to a resistance of 2-5 MΩ when filled with Internal Solution.

    • Under visual guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, strong suction pulse to rupture the cell membrane and establish the "whole-cell" configuration.

    • Clamp the cell at a holding potential of -120 mV to ensure NaV1.7 channels are in a resting state.

    • Apply a voltage step protocol (e.g., depolarizing step to 0 mV for 20 ms) to elicit NaV1.7 currents. Record the baseline current.

    • Perfuse the cell with External Solution containing the test compound at a specific concentration.

    • Repeat the voltage step protocol and record the inhibited current.

    • Wash out the compound and ensure the current returns to baseline.

    • Repeat with multiple concentrations to generate a dose-response curve and calculate the IC50 value.

References

Application Notes and Protocols for Solid-Phase Synthesis of a Cyclopentanecarboxamide Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is a powerful technique that enables the rapid and efficient generation of large libraries of small molecules for drug discovery and development. This application note provides a detailed protocol for the solid-phase synthesis of a diverse library of cyclopentanecarboxamides. Cyclopentane scaffolds are prevalent in many biologically active compounds, and their derivatization into carboxamides offers a versatile entry point for exploring structure-activity relationships (SAR). The protocol outlined below is designed for manual synthesis but can be adapted for automated synthesizers. It follows the general principles of solid-phase organic synthesis, including resin loading, coupling, and cleavage steps.

Principle of the Method

The synthesis of a cyclopentanecarboxamide library on a solid support begins with the immobilization of a diverse set of primary or secondary amines onto a suitable resin. In this protocol, we will utilize a Rink Amide resin, which upon cleavage with a strong acid, yields a primary carboxamide at the C-terminus. Following the loading of the amines, a cyclopentanecarboxylic acid is coupled to the resin-bound amines. Finally, the desired this compound products are cleaved from the solid support, purified, and characterized. The use of solid-phase methodology simplifies purification, as excess reagents and by-products are removed by simple filtration and washing steps.

Experimental Workflow

The overall experimental workflow for the solid-phase synthesis of a this compound library is depicted in the diagram below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Treat with 20% Piperidine (B6355638) in DMF Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple with Cyclopentanecarboxylic Acid, HBTU, and DIPEA in DMF Wash1->Coupling Wash2 Wash with DMF, DCM Coupling->Wash2 Cleavage Cleave with TFA/TIS/H2O Cocktail Wash2->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification Characterization Characterization Purification->Characterization LC-MS, NMR

Figure 1: Workflow for solid-phase synthesis of a this compound library.

Materials and Reagents

Resins and Solvents
ReagentSupplierGrade
Rink Amide ResinCommercial100-200 mesh, 0.5-1.0 mmol/g
N,N-Dimethylformamide (DMF)CommercialPeptide synthesis grade
Dichloromethane (DCM)CommercialACS grade
PiperidineCommercialReagent grade
Diisopropylethylamine (DIPEA)CommercialReagent grade
Trifluoroacetic Acid (TFA)CommercialReagent grade
Triisopropylsilane (TIS)CommercialReagent grade
Diethyl EtherCommercialAnhydrous
Coupling Reagents and Building Blocks
ReagentSupplierNotes
Cyclopentanecarboxylic AcidCommercial
HBTU (HATU or PyBOP can be substituted)CommercialAminium-based coupling reagent
Diverse Primary and Secondary AminesCommercialBuilding blocks for the library

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 1 g) into a solid-phase synthesis vessel.

  • Add DMF (10-15 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.

  • After swelling, drain the DMF from the vessel.

Fmoc-Deprotection of the Rink Amide Linker
  • To the swollen resin, add a solution of 20% piperidine in DMF (10 mL per gram of resin).

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 20 minutes.

Application Notes: Analytical Methods for the Characterization of Cyclopentanecarboxamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Introduction

Cyclopentanecarboxamide is a chemical compound with the molecular formula C6H11NO.[1] Its isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit distinct physical, chemical, and biological properties. This is particularly critical in drug development, where different isomers of a molecule can have varied pharmacological and toxicological profiles. Therefore, the accurate separation, identification, and quantification of this compound isomers are essential for research, quality control, and regulatory purposes.

This document provides detailed application notes and protocols for the analytical characterization of this compound isomers using various chromatographic and spectroscopic techniques.

Challenges in Isomer Characterization

The primary challenge in analyzing isomers lies in their similar physicochemical properties, which makes them difficult to separate and distinguish. For this compound, potential isomers include:

  • Constitutional (Structural) Isomers: Differ in the connectivity of atoms (e.g., N-cyclopentylformamide, 1-methyl-2-pyrrolidinone).

  • Stereoisomers: Have the same connectivity but differ in the spatial arrangement of atoms.

    • Enantiomers: Non-superimposable mirror images.

    • Diastereomers: Stereoisomers that are not mirror images of each other (can occur if additional chiral centers are present).

  • Rotational Isomers (Rotamers): Due to hindered rotation around the C-N amide bond, cis and trans isomers can exist and may be observable by techniques like NMR spectroscopy.[2][3]

Recommended Analytical Techniques

A multi-technique approach is often necessary for the comprehensive characterization of isomers.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating isomers.[4] Chiral HPLC is specifically designed for the separation of enantiomers.[5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar molecules like amides.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns of isomers, which can aid in their identification.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An indispensable tool for elucidating the detailed molecular structure of isomers, including connectivity and stereochemistry.[8]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Separation

This protocol outlines a general method for the separation of enantiomers of a chiral this compound derivative. The selection of the chiral stationary phase (CSP) is critical and often requires screening of different columns.[9][10]

1.1. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV detector.

1.2. Materials and Reagents

  • Chiral Column: Polysaccharide-based columns (e.g., Lux® Cellulose-1, Chiralpak® AD-H) are often a good starting point for screening.[11][12]

  • Mobile Phase: HPLC-grade n-hexane and isopropanol.

  • Sample Solvent: Mobile phase or a compatible solvent.

  • Sample: this compound isomer mixture.

1.3. Sample Preparation [13]

  • Accurately weigh and dissolve a small amount of the sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.4. Chromatographic Conditions

ParameterCondition
Column Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 220 nm

1.5. Data Analysis

  • Integrate the peak areas of the two enantiomers.

  • Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.

  • Determine the enantiomeric excess (% ee) if applicable.

Protocol 2: GC-MS for the Analysis of Constitutional Isomers

This protocol is suitable for the analysis of volatile constitutional isomers of this compound.

2.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

2.2. Materials and Reagents

  • GC Column: A mid-polarity column such as a Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm film thickness) is a suitable starting point.[14]

  • Carrier Gas: Helium (purity ≥ 99.999%).

  • Sample Solvent: Methanol or other suitable volatile solvent.

2.3. Sample Preparation

  • Prepare a dilute solution of the isomer mixture (e.g., 100 µg/mL) in the chosen solvent.

  • Filter the sample through a 0.45 µm syringe filter.

2.4. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 40 °C for 2 min, then ramp at 20 °C/min to 280 °C, hold for 1 min.[14]
Carrier Gas Flow 1.1 mL/min (constant flow)
MS Ion Source Temp. 230 °C
MS Interface Temp. 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

2.5. Data Analysis

  • Separate isomers will show different retention times in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each separated peak. While constitutional isomers have the same molecular ion peak, their fragmentation patterns may differ, aiding in their identification.[6]

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for distinguishing between isomers by providing detailed information about the chemical environment of each atom.

3.1. Instrumentation

  • NMR spectrometer (e.g., 400 MHz or higher).

3.2. Sample Preparation

  • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

3.3. NMR Experiments

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts, integration, and coupling constants will differ between isomers.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.[2]

  • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms, which is crucial for definitively identifying constitutional isomers and confirming the structure of stereoisomers.[8]

  • NOE (Nuclear Overhauser Effect) experiments: Can be used to determine the spatial proximity of protons, which is particularly useful for distinguishing between cis and trans rotamers around the amide bond.[2]

3.4. Data Analysis

  • Compare the obtained spectra with known data or use them to deduce the structure of each isomer. For amides, the presence of doubled signals in ¹H and ¹³C NMR spectra at room temperature can indicate the presence of slowly interconverting cis/trans rotamers.[2][15]

Data Presentation

The following tables present hypothetical data for the characterization of two hypothetical this compound isomers (Isomer A and Isomer B).

Table 1: HPLC Separation Data

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
Isomer A8.250.51.8
Isomer B9.549.5

Table 2: GC-MS Data

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Isomer A12.411384, 69, 55, 41
Isomer B13.111398, 70, 43

Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

Proton AssignmentIsomer A (δ, ppm)Isomer B (δ, ppm)
NH₂5.8 (br s, 2H)6.0 (br s, 2H)
CH-C=O2.5 (m, 1H)2.8 (m, 1H)
Cyclopentyl CH₂1.5-1.9 (m, 8H)1.4-2.0 (m, 8H)

Visualizations

G Workflow for Isomer Characterization cluster_0 Sample Preparation cluster_1 Separation & Identification cluster_2 Data Analysis cluster_3 Conclusion Sample Isomer Mixture Dissolution Dissolution & Filtration Sample->Dissolution HPLC HPLC (Chiral/RP) Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Data Chromatograms & Spectra HPLC->Data GCMS->Data NMR->Data Quant Quantification Data->Quant Struct Structure Elucidation Data->Struct Report Final Report Quant->Report Struct->Report

Caption: General workflow for isomer characterization.

G HPLC-MS Experimental Setup MobilePhase Mobile Phase A Mobile Phase B Pump HPLC Pump MobilePhase->Pump Injector Autosampler Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector MS Mass Spectrometer Detector->MS Waste Waste Detector->Waste DataSystem Data System Detector->DataSystem MS->DataSystem

Caption: HPLC-MS experimental setup.

G Decision Tree for Method Selection start Goal of Analysis q1 Separating Enantiomers? start->q1 q2 Volatile & Thermally Stable? q1->q2 No ans1 Chiral HPLC q1->ans1 Yes q3 Need Detailed Structure? q2->q3 No ans2 GC-MS q2->ans2 Yes ans3 NMR Spectroscopy q3->ans3 Yes ans4 Reversed-Phase HPLC q3->ans4 No

Caption: Decision tree for method selection.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopentanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the asymmetric synthesis of chiral cyclopentanecarboxamide derivatives. The methodologies presented herein are robust and have been selected for their high degree of stereocontrol and applicability in synthetic chemistry, particularly for the construction of complex molecular scaffolds relevant to drug discovery and natural product synthesis.

Overview of Synthetic Strategy: Chiral Auxiliary-Mediated Asymmetric Diels-Alder Reaction

A highly effective and widely employed strategy for the enantioselective synthesis of chiral cyclopentane (B165970) frameworks involves the use of chiral auxiliaries. This approach relies on the temporary attachment of a chiral molecule to an achiral substrate to direct a subsequent diastereoselective transformation. The chiral auxiliary is then cleaved to afford the desired enantiomerically enriched product.

This document focuses on a well-established method utilizing Evans' oxazolidinone auxiliaries to direct a Lewis acid-catalyzed asymmetric Diels-Alder reaction. The key intermediate in this synthesis is a chiral N-(cyclopent-3-enecarbonyl)oxazolidinone, a derivative of this compound. The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of Chiral Dienophile cluster_1 Step 2: Asymmetric Diels-Alder Reaction cluster_2 Step 3: Chiral Auxiliary Cleavage start Cyclopent-3-ene-1-carbonyl chloride + Chiral Oxazolidinone dienophile Chiral N-(Cyclopent-3-enecarbonyl)oxazolidinone start->dienophile Acylation dienophile_react Chiral Dienophile cycloadduct Diastereomerically Enriched Cycloadduct dienophile_react->cycloadduct Lewis Acid Catalyst (e.g., Et₂AlCl) diene Diene (e.g., Cyclopentadiene) diene->cycloadduct cycloadduct_cleave Diastereomerically Enriched Cycloadduct product Enantiomerically Enriched Cyclopentanecarboxylic Acid cycloadduct_cleave->product Hydrolysis (e.g., LiOH/H₂O₂) auxiliary Recovered Chiral Auxiliary cycloadduct_cleave->auxiliary

Caption: General workflow for the asymmetric synthesis of chiral cyclopentane derivatives.

Experimental Protocols

The following protocols provide detailed procedures for the key steps in the synthesis.

Protocol 1: Synthesis of Chiral N-(Cyclopent-3-enecarbonyl)oxazolidinone (Chiral Dienophile)[1]

This protocol describes the acylation of a chiral oxazolidinone with cyclopent-3-ene-1-carbonyl chloride.

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclopent-3-ene-1-carbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-Butyllithium (1.05 eq) dropwise, and stir the mixture at -78 °C for 30 minutes.

  • In a separate flask, dissolve cyclopent-3-ene-1-carbonyl chloride (1.1 eq) in anhydrous THF and add this solution dropwise to the lithiated oxazolidinone solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(cyclopent-3-enecarbonyl)oxazolidinone.

Protocol 2: Asymmetric Diels-Alder Reaction[1]

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and cyclopentadiene (B3395910).

Materials:

  • N-(Cyclopent-3-enecarbonyl)oxazolidinone

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(cyclopent-3-enecarbonyl)oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add diethylaluminum chloride (1.5 eq) dropwise, and stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by saturated aqueous Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched cycloadduct.

Protocol 3: Cleavage of the Chiral Auxiliary[1]

This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid, which can then be converted to the desired carboxamide through standard amidation procedures.

Materials:

  • Diels-Alder adduct

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Sodium sulfite (B76179) (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a solution of LiOH (4.0 eq) in water, followed by the dropwise addition of 30% H₂O₂ (4.0 eq).

  • Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 1 hour.

  • Quench the reaction by the addition of 1 M Na₂SO₃.

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl and then extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filtered, and concentrate to give the enantiomerically enriched carboxylic acid.

Data Presentation

The following table summarizes representative data for the asymmetric Diels-Alder reaction, highlighting the high diastereoselectivity achievable with this method.

Dienophile Diene Lewis Acid Solvent Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
N-((1R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl)oxazolidinoneCyclopentadieneEt₂AlClDCM-7885-95>95:5

Alternative Strategies and Future Outlook

While the chiral auxiliary approach is robust, direct catalytic asymmetric methods are continuously being developed to improve atom economy and operational simplicity. For instance, cobalt-catalyzed asymmetric cyclopropanation has been successfully applied to the synthesis of chiral cyclopropyl (B3062369) carboxamides, achieving high yields and excellent stereoselectivities.[1] Future research will likely focus on expanding the scope of these catalytic methods to the synthesis of chiral this compound derivatives.

G cluster_0 Catalytic Asymmetric Synthesis cluster_1 Chiral Auxiliary-Mediated Synthesis start Achiral Substrates product Enantioenriched Product start->product catalyst Chiral Catalyst (e.g., Rh, Co, Organocatalyst) catalyst->product start_aux Achiral Substrate + Chiral Auxiliary intermediate Diastereomeric Intermediate start_aux->intermediate Diastereoselective Reaction product_aux Enantioenriched Product intermediate->product_aux cleavage Auxiliary Cleavage & Recovery intermediate->cleavage

Caption: Comparison of catalytic asymmetric and chiral auxiliary-mediated synthesis.

References

Application Notes & Protocols: Continuous Flow Synthesis of Cyclopentanecarboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of cyclopentanecarboxamide analogues. The methodologies described herein are adapted from established continuous flow amidation procedures, offering a robust and scalable approach for the synthesis of this important class of compounds.

Introduction

This compound derivatives are prevalent structural motifs in medicinal chemistry and drug discovery. They are key components of various biologically active molecules, including potent and selective antagonists of chemokine receptors such as CCR2, which are implicated in inflammatory and autoimmune diseases. Continuous flow chemistry offers significant advantages over traditional batch synthesis for the production of these analogues, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, high-throughput synthesis.[1]

This application note details a solvent-free continuous flow protocol for the direct amidation of cyclopentanecarboxylic acid and its derivatives. The methodology is based on the use of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling agent in a screw reactor, which has been shown to be effective for a wide range of amide syntheses.[2]

General Reaction Scheme

The continuous flow synthesis of this compound analogues can be represented by the following general reaction scheme:

Where R1 and R2 represent a variety of substituents, allowing for the generation of a library of diverse analogues.

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Cyclopentanecarboxylic acid or substituted derivatives

    • Primary or secondary amine

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Equipment:

    • Continuous flow reactor system (e.g., jacketed screw reactor)[2]

    • Syringe pumps or other suitable pumping system

    • Back-pressure regulator

    • Collection vessel

    • Standard laboratory glassware for work-up and analysis

    • Analytical equipment (e.g., HPLC, LC-MS, NMR) for reaction monitoring and product characterization

Protocol for Continuous Flow Amidation

This protocol is adapted from a general solvent-free procedure for amide synthesis.[2]

  • Reactor Setup:

    • Assemble the continuous flow reactor system, ensuring all connections are secure.

    • Set the desired temperature for the reactor jacket (e.g., room temperature).

  • Reagent Preparation:

    • In separate vessels, prepare the following reagent streams:

      • Stream A: Cyclopentanecarboxylic acid (1.0 equivalent).

      • Stream B: Amine (1.0-1.2 equivalents).

      • Stream C: EDC·HCl (1.1-1.5 equivalents).

    • For a solvent-free reaction, the reagents can be introduced as neat liquids or solids if compatible with the pumping system. If necessary, a minimal amount of a suitable solvent can be used to facilitate pumping.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired residence time in the reactor. The total flow rate will depend on the reactor volume.

    • Commence pumping of the reagent streams into the reactor through a mixing junction.

    • The reaction mixture will traverse the reactor, where the amide bond formation takes place.

    • The product stream exits the reactor through a back-pressure regulator and is collected in a suitable vessel.

  • Work-up and Purification:

    • Upon completion of the run, the collected product mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine to remove unreacted reagents and byproducts.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary.

Data Presentation

The following table summarizes hypothetical quantitative data for the continuous flow synthesis of a representative this compound analogue (N-benzylthis compound) based on typical results for similar amidation reactions.[2]

ParameterValue
Reactants
Cyclopentanecarboxylic Acid1.0 M
Benzylamine1.1 M
EDC·HCl1.2 M
Reaction Conditions
Reactor TypeJacketed Screw Reactor
Temperature25 °C
Residence Time120 seconds
Results
Conversion>95%
Isolated Yield~90%
Purity (by HPLC)>98%
ThroughputDependent on reactor volume and flow rate

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the continuous flow synthesis of this compound analogues.

experimental_workflow reagent1 Cyclopentanecarboxylic Acid Derivative pumps Syringe Pumps reagent1->pumps reagent2 Amine reagent2->pumps reagent3 EDC·HCl reagent3->pumps mixer T-Mixer pumps->mixer reactor Flow Reactor (e.g., Screw Reactor) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection workup Work-up & Purification collection->workup analysis Analysis (HPLC, NMR) workup->analysis signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ccr2 CCR2 Receptor g_protein G-protein Signaling ccr2->g_protein Activates mcp1 MCP-1 (Ligand) mcp1->ccr2 Binds downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) g_protein->downstream response Cellular Response (e.g., Chemotaxis, Inflammation) downstream->response antagonist This compound Analogue (Antagonist) antagonist->ccr2 Blocks

References

Application Notes: Synthesis of Cyclopentanecarboxamide using EDC·HCl Coupling Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of an amide bond is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. The coupling of a carboxylic acid with an amine to form an amide is a condensation reaction that typically requires the activation of the carboxylic acid component. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a widely used "zero-length" coupling reagent that facilitates this transformation efficiently under mild conditions. Its water-solubility and the straightforward removal of its urea (B33335) byproduct make it a popular choice in both solution-phase and solid-phase synthesis.[1][2] This document provides detailed application notes and protocols for the synthesis of cyclopentanecarboxamide from cyclopentanecarboxylic acid using EDC·HCl.

Mechanism of EDC·HCl Coupling

The reaction proceeds through the activation of the carboxylic acid (cyclopentanecarboxylic acid) by EDC·HCl. The carbodiimide (B86325) reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. In the synthesis of the parent this compound, the amine source can be ammonia (B1221849) or an ammonia equivalent such as ammonium (B1175870) chloride. The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and the water-soluble N,N'-disubstituted urea byproduct.

To improve reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[1][3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine to provide the desired amide.

Key Experimental Parameters

Several factors can influence the success of the EDC·HCl coupling reaction for the synthesis of this compound:

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used. The choice of solvent depends on the solubility of the starting materials and reagents.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature.[4]

  • Stoichiometry: A slight excess of EDC·HCl and any additives (like HOBt) relative to the carboxylic acid is generally used to ensure complete activation.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the hydrochloride salt of EDC and the ammonium salt of the amine, liberating the free amine for the reaction.

  • Work-up: The water-soluble nature of the urea byproduct allows for a simple aqueous work-up to purify the product. Extraction with an organic solvent followed by washing with dilute acid and base removes most impurities. Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparative Analysis of Coupling Reagents for Cycloalkanecarboxamide Synthesis

Coupling ReagentAdditiveBaseAmine SourceSolventTime (h)Temp. (°C)Yield (%)Purity/Notes
HBTU-DIPEAPrimary AmineDMF2RT48.4Product mixture of crystals and rods.
EDC·HCl HOBt DIPEA Primary Amine DMF 18 23 9.6 Uniform white crystals; easier purification. [4]
EDC·HCl HOBt, DMAP DIPEA Aniline Derivative CH₃CN 18 23 Good to Excellent Effective for electron-deficient amines. [3]

Table 2: General Reaction Conditions for EDC/HOBt Coupling

ParameterRecommended Condition
Carboxylic Acid 1.0 equivalent
Amine 1.0 - 1.2 equivalents
EDC·HCl 1.1 - 1.5 equivalents
HOBt 1.1 - 1.5 equivalents
Base (e.g., DIPEA) 2.0 - 3.0 equivalents
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 8 - 24 hours

Experimental Protocols

Protocol 1: Synthesis of this compound using EDC·HCl and HOBt

This protocol describes a general procedure for the synthesis of a primary amide from a carboxylic acid using ammonium chloride as the amine source.

Materials:

  • Cyclopentanecarboxylic acid

  • Ammonium chloride (NH₄Cl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanecarboxylic acid (1.0 eq), ammonium chloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure this compound.

Mandatory Visualizations

EDC_Mechanism Carboxylic_Acid Cyclopentanecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea Activation EDC EDC·HCl EDC->O_Acylisourea Active_Ester HOBt-Active Ester (More Stable) O_Acylisourea->Active_Ester Stabilization Amide This compound (Product) O_Acylisourea->Amide Direct (less common) HOBt HOBt HOBt->Active_Ester Active_Ester->Amide Nucleophilic Attack Urea Water-Soluble Urea Byproduct Amine Amine (e.g., NH3) Amine->O_Acylisourea Amine->Amide

Caption: Mechanism of EDC·HCl/HOBt-mediated amide bond formation.

Experimental_Workflow Start Start Reagent_Prep 1. Reagent Preparation - Dissolve Cyclopentanecarboxylic Acid,  Amine Source, and HOBt in DMF Start->Reagent_Prep Cooling 2. Cooling - Cool reaction mixture to 0 °C Reagent_Prep->Cooling Activation 3. Activation - Add EDC·HCl and DIPEA Cooling->Activation Reaction 4. Reaction - Stir at room temperature for 8-24h Activation->Reaction Monitoring 5. Monitoring - Check reaction completion by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup - Dilute with organic solvent - Wash with acid, base, and brine Monitoring->Workup Complete Isolation 7. Isolation & Purification - Dry, filter, and concentrate - Purify by chromatography or recrystallization Workup->Isolation Product Pure this compound Isolation->Product End End Product->End

Caption: General experimental workflow for this compound synthesis.

References

Synthetic Routes to 3-hydroxy-cyclopentanecarboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-hydroxy-cyclopentanecarboxamide, a valuable building block in medicinal chemistry and drug development. The synthetic strategies outlined herein are based on established chemical transformations and provide a clear pathway to this target molecule.

Introduction

3-hydroxy-cyclopentanecarboxamide and its derivatives are important structural motifs found in a variety of biologically active molecules. The presence of both a hydroxyl and a carboxamide group on a cyclopentane (B165970) scaffold offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex molecular architectures. This document details a primary synthetic route starting from a commercially available precursor and explores alternative methods for the key chemical transformations.

Primary Synthetic Route: An Overview

The most direct and efficient synthesis of 3-hydroxy-cyclopentanecarboxamide involves a two-step sequence starting from 3-oxo-1-cyclopentanecarboxylic acid:

  • Reduction of the Ketone: The carbonyl group of 3-oxo-1-cyclopentanecarboxylic acid is reduced to a hydroxyl group to yield 3-hydroxycyclopentanecarboxylic acid.

  • Amidation of the Carboxylic Acid: The carboxylic acid functionality of 3-hydroxycyclopentanecarboxylic acid is converted to a primary amide to afford the final product, 3-hydroxy-cyclopentanecarboxamide.

This overall synthetic pathway is depicted in the workflow diagram below.

Synthesis_Workflow start 3-Oxo-1-cyclopentanecarboxylic acid intermediate 3-Hydroxycyclopentanecarboxylic acid start->intermediate Step 1: Reduction product 3-Hydroxy-cyclopentanecarboxamide intermediate->product Step 2: Amidation

Caption: Overall workflow for the synthesis of 3-hydroxy-cyclopentanecarboxamide.

Step 1: Synthesis of 3-Hydroxycyclopentanecarboxylic Acid

The initial step involves the reduction of the ketone in 3-oxo-1-cyclopentanecarboxylic acid. This can be achieved through catalytic hydrogenation, a clean and efficient method for this type of transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3-Oxo-1-cyclopentanecarboxylic acid

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 3-oxo-1-cyclopentanecarboxylic acid (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-hydroxycyclopentanecarboxylic acid, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary
ParameterValue/Condition
Starting Material 3-Oxo-1-cyclopentanecarboxylic acid
Key Reagent H₂, 10% Pd/C
Solvent Methanol
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield >95%

Step 2: Synthesis of 3-Hydroxy-cyclopentanecarboxamide

The second and final step is the amidation of 3-hydroxycyclopentanecarboxylic acid. Two common and effective methods for this transformation are presented below: activation with a coupling agent and conversion to an acyl chloride.

Method A: Amidation using a Coupling Agent (EDC/HOBt)

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond with ammonia (B1221849).

Amidation_EDC reactant 3-Hydroxycyclopentanecarboxylic acid product 3-Hydroxy-cyclopentanecarboxamide reactant->product Amidation reagents EDC, HOBt, NH₄Cl, Et₃N reagents->product

Caption: Amidation of 3-hydroxycyclopentanecarboxylic acid using EDC/HOBt.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • 3-Hydroxycyclopentanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve 3-hydroxycyclopentanecarboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ammonium chloride (1.5 eq) followed by the dropwise addition of triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-hydroxy-cyclopentanecarboxamide.

Method B: Amidation via Acyl Chloride Intermediate

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the amide.

Amidation_SOCl2 reactant 3-Hydroxycyclopentanecarboxylic acid intermediate 3-Hydroxycyclopentanecarbonyl chloride reactant->intermediate Acyl Chloride Formation product 3-Hydroxy-cyclopentanecarboxamide intermediate->product Amination reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 Aqueous NH₃ reagent2->product

Caption: Two-step amidation via an acyl chloride intermediate.

Experimental Protocol: Acyl Chloride Formation and Amination

Materials:

  • 3-Hydroxycyclopentanecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia (NH₃)

  • Ice bath

Procedure:

  • Acyl Chloride Formation:

    • Suspend 3-hydroxycyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Concentrate the reaction mixture under reduced pressure to remove excess reagent and solvent. The crude acyl chloride is typically used immediately in the next step.

  • Amination:

    • Dissolve the crude 3-hydroxycyclopentanecarbonyl chloride in a minimal amount of anhydrous DCM and cool to 0 °C in an ice bath.

    • Slowly add an excess of cold aqueous ammonia with vigorous stirring.

    • Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 3-hydroxy-cyclopentanecarboxamide.

Quantitative Data Summary for Amidation
ParameterMethod A (EDC/HOBt)Method B (Acyl Chloride)
Key Reagents EDC, HOBt, NH₄Cl, Et₃NSOCl₂ or (COCl)₂, NH₃
Solvent DMFDCM
Reaction Time 12-18 hours4-7 hours (total)
Temperature Room Temperature0 °C to Room Temperature
Typical Yield 70-90%60-85%

Conclusion

The synthetic routes detailed in these application notes provide reliable and reproducible methods for the preparation of 3-hydroxy-cyclopentanecarboxamide. The choice between the amidation methods will depend on the scale of the synthesis, the availability of reagents, and the desired purity of the final product. Both pathways offer high yields and utilize standard laboratory techniques, making them accessible to a wide range of researchers in the field of synthetic and medicinal chemistry. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining the target compound in high purity.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Cyclopentanecarboxamide, a key building block in various research and development applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for synthesizing this compound from cyclopentanecarboxylic acid are:

  • The Acyl Chloride Method: This involves the conversion of cyclopentanecarboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by amination with ammonia (B1221849).

  • Direct Amidation via Coupling Reagents: This one-pot method utilizes coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), to facilitate the direct reaction between cyclopentanecarboxylic acid and an ammonia source.

Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?

A2: Low yields are a common issue and can often be attributed to several factors:

  • Moisture Contamination: Acyl chlorides and coupling reagents are highly sensitive to moisture. Any water present in the reaction will lead to the hydrolysis of the reactive intermediates back to the starting carboxylic acid, significantly reducing the yield.[1][2]

  • Incomplete Activation of the Carboxylic Acid: Insufficient amounts or degraded quality of the activating agent (e.g., thionyl chloride, EDC) will result in incomplete conversion of the carboxylic acid to the reactive intermediate.[1][3]

  • Suboptimal Reaction Temperature: The temperature for both the activation and amidation steps is crucial. For the acyl chloride method, the reaction with thionyl chloride often requires heating, while the subsequent amination is typically performed at a lower temperature. For coupling reactions, starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature is a common practice.[2][3]

  • Inefficient Amination: The concentration of the ammonia source and the efficiency of its addition can impact the yield. For the acyl chloride route, slow and controlled addition of the acyl chloride to a cold solution of ammonia is critical to prevent side reactions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: What are the common impurities I should look for, and how can they be removed?

A3: Common impurities in this compound synthesis include:

  • Unreacted Cyclopentanecarboxylic Acid: This is a common impurity if the reaction does not go to completion. It can typically be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup.

  • Dicyclohexylurea (DCU) or other coupling agent byproducts: When using carbodiimide (B86325) coupling reagents like DCC (though EDC is more common due to its water-soluble byproduct), the urea (B33335) byproduct can be a major impurity. DCU is largely insoluble in many organic solvents and can often be removed by filtration.[1] The byproduct of EDC is water-soluble and can be removed with an aqueous workup.

  • Side products from the activating agent: For instance, when using thionyl chloride, residual sulfur-containing impurities might be present. Proper quenching and workup are essential.

Purification is typically achieved through recrystallization or column chromatography. For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying impurities.[4][5]

Troubleshooting Guides

Issue 1: Low Yield in the Acyl Chloride Method
Symptom Possible Cause Troubleshooting Steps
Low conversion of carboxylic acid to acyl chloride Ineffective chlorinating agentUse fresh, high-purity thionyl chloride or oxalyl chloride. Ensure the reagent has been stored under anhydrous conditions.
Insufficient reaction time or temperatureMonitor the reaction progress by quenching a small aliquot with methanol (B129727) and analyzing by TLC or GC-MS for the formation of the methyl ester.[4] Increase reflux time or temperature if necessary.
Low yield of amide from acyl chloride Hydrolysis of the acyl chlorideEnsure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal amination conditionsAdd the acyl chloride solution dropwise to a well-stirred, cold (0 °C) solution of concentrated ammonia. Maintaining a low temperature during addition minimizes side reactions.
Loss of product during workupThis compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent to recover dissolved product.
Issue 2: Incomplete Reaction with Coupling Reagents (e.g., EDC/HOBt)
Symptom Possible Cause Troubleshooting Steps
Starting materials remain after extended reaction time Degraded coupling reagentUse a fresh bottle of EDC and HOBt. Store them in a desiccator to prevent hydrolysis.[2][3]
Inefficient activationPre-activate the carboxylic acid with EDC and HOBt for a short period (e.g., 15-30 minutes) at 0 °C before adding the amine source.[3]
Inappropriate solventAnhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are generally effective for these coupling reactions.[2]
Incorrect stoichiometryEnsure the correct molar ratios of coupling reagents and base are used. Typically, slight excesses of the coupling reagents and the amine are employed.
Formation of significant byproducts Side reactions of the activated esterMaintain a low reaction temperature, especially during the activation step. The use of HOBt helps to suppress side reactions and minimize racemization if chiral centers are present.

Data Presentation: Comparison of Synthetic Methods

The following tables provide a summary of typical reaction conditions for the synthesis of this compound. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.

Table 1: Acyl Chloride Method

ParameterThionyl ChlorideOxalyl Chloride
Stoichiometry (vs. Acid) 1.5 - 3.0 eq1.2 - 1.5 eq
Solvent Neat or DCM, TolueneAnhydrous DCM
Temperature Reflux (40-80 °C)0 °C to Room Temp
Reaction Time 1 - 3 hours1 - 2 hours
Catalyst NoneCatalytic DMF
Typical Yield > 85%> 90%

Table 2: Coupling Reagent Method

ParameterEDC/HOBt
Stoichiometry (Acid:EDC:HOBt:Amine) 1 : 1.1 : 1.1 : 1.2
Solvent Anhydrous DCM or DMF
Base DIPEA (2.0 eq)
Temperature 0 °C to Room Temp
Reaction Time 12 - 24 hours
Typical Yield 70 - 90%

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

  • Formation of Cyclopentanecarbonyl Chloride:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add cyclopentanecarboxylic acid (1.0 eq).

    • Slowly add thionyl chloride (2.0 eq) at room temperature.

    • Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until gas evolution ceases.

    • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Amidation:

    • In a separate flask, cool a solution of concentrated aqueous ammonia (e.g., 28-30%) in an ice bath.

    • Dissolve the crude cyclopentanecarbonyl chloride in an anhydrous solvent (e.g., DCM).

    • Add the acyl chloride solution dropwise to the cold ammonia solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization (e.g., from a mixture of ethyl acetate (B1210297) and hexanes) or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound using EDC/HOBt Coupling

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclopentanecarboxylic acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C in an ice bath.

  • Activation and Amidation:

    • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

    • Add a solution of ammonia in an organic solvent (or bubble ammonia gas through the solution) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_acyl_chloride Acyl Chloride Method cluster_coupling_reagent Coupling Reagent Method start1 Cyclopentanecarboxylic Acid step1 Formation of Acyl Chloride start1->step1 reagent1 Thionyl Chloride reagent1->step1 intermediate1 Cyclopentanecarbonyl Chloride step1->intermediate1 step2 Amidation intermediate1->step2 reagent2 Ammonia reagent2->step2 product1 This compound step2->product1 start2 Cyclopentanecarboxylic Acid step3 One-Pot Amidation start2->step3 reagent3 EDC/HOBt reagent3->step3 reagent4 Ammonia Source reagent4->step3 product2 This compound step3->product2

Caption: Comparative workflow of the two primary synthetic routes to this compound.

troubleshooting_logic start Low Yield of this compound check_method Which method was used? start->check_method acyl_chloride Acyl Chloride Method check_method->acyl_chloride Acyl Chloride coupling_reagent Coupling Reagent Method check_method->coupling_reagent Coupling check_activation Check Acyl Chloride Formation (TLC/GC-MS of Me-ester) acyl_chloride->check_activation check_coupling_reagents Check Reagent Quality (Fresh EDC/HOBt) coupling_reagent->check_coupling_reagents incomplete_activation Incomplete Activation check_activation->incomplete_activation Incomplete check_amination Review Amination Step check_activation->check_amination Complete degraded_reagents Degraded Reagents check_coupling_reagents->degraded_reagents Old/Wet check_reaction_conditions Review Reaction Conditions check_coupling_reagents->check_reaction_conditions Fresh optimize_activation Optimize Activation: - Increase reflux time/temp - Use fresh SOCl₂ incomplete_activation->optimize_activation use_fresh_reagents Use fresh, dry reagents degraded_reagents->use_fresh_reagents hydrolysis Hydrolysis of Acyl Chloride or Activated Ester check_amination->hydrolysis Moisture Present suboptimal_temp Suboptimal Temperature or Solvent check_reaction_conditions->suboptimal_temp Non-ideal ensure_anhydrous Ensure Anhydrous Conditions hydrolysis->ensure_anhydrous optimize_conditions Optimize Temperature and Solvent suboptimal_temp->optimize_conditions

Caption: A logical troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Cyclopentanecarboxamide Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyclopentanecarboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving cyclopentanecarboxylic acid. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound coupling reaction is resulting in low or no yield. What are the most common causes?

Low yields in amide coupling reactions are frequently traced back to a few key areas: inefficient activation of the carboxylic acid, issues with the amine reactant, suboptimal reaction conditions, or the presence of contaminants.[1][2]

Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The coupling reagent's primary role is to activate the cyclopentanecarboxylic acid. Ensure the reagent is not degraded and is used in the correct stoichiometric amount (typically 1.1-1.5 equivalents).[1][3] For sluggish reactions, consider a more potent coupling reagent.[2]

  • Amine Reactivity: The amine's nucleophilicity can be compromised. An acid-base reaction between cyclopentanecarboxylic acid and the amine can lead to protonation of the amine, rendering it non-nucleophilic.[1] The addition of a non-nucleophilic base is crucial to prevent this. Also, consider that amines with significant steric hindrance or electron-withdrawing groups may exhibit reduced reactivity.[2][4]

  • Hydrolysis: The presence of water is detrimental as it can hydrolyze the activated carboxylic acid intermediate, preventing amide formation.[1] Always use anhydrous solvents and ensure all glassware is thoroughly dried.

  • Suboptimal Reagent Choice: Standard carbodiimide (B86325) reagents like EDC may be insufficient for more challenging or sterically hindered amines.[2] Onium salts like HATU or phosphonium (B103445) salts like PyBOP are generally more reactive and may be required to drive the reaction to completion.[2][5]

  • Side Reactions: The primary side reaction with carbodiimide reagents is the formation of a stable N-acylurea byproduct, which halts the reaction.[6][7] Using additives like HOBt or OxymaPure can suppress this and other side reactions like racemization.[1][5]

Q2: How do I select the appropriate coupling reagent for synthesizing this compound?

The choice of coupling reagent is critical and depends on the amine's properties, potential for side reactions, and cost considerations.[3] Reagents fall into several main classes, each with distinct advantages.

  • Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their accessibility and cost-effectiveness. EDC is particularly useful as its urea (B33335) byproduct is water-soluble, simplifying purification.[3][5] However, they are prone to causing racemization in chiral substrates and can form N-acylurea side products.[6] Their use almost always requires an additive like HOBt or HOAt to improve efficiency and suppress side reactions.[5]

  • Onium (Aminium/Uronium) Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient reagents known for rapid reaction times and low rates of racemization, especially HATU.[5][8][9] HATU is often the reagent of choice for difficult couplings, including those with sterically hindered or electron-deficient amines.[2][10] They are, however, more expensive than carbodiimides.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are known to minimize racemization.[2] PyBOP is a robust choice, but its use generates the carcinogenic byproduct HMPA.[5]

Below is a decision tree to guide your selection process.

G start Start: Select Coupling Reagent is_chiral Is the amine chiral? start->is_chiral is_hindered Is the amine sterically hindered or electron-deficient? is_chiral->is_hindered No reagent_hatu Use HATU or PyAOP (Low Racemization) is_chiral->reagent_hatu Yes cost_concern Is cost a primary concern? is_hindered->cost_concern No reagent_powerful Use a powerful reagent: HATU, HCTU, or COMU is_hindered->reagent_powerful Yes cost_concern->reagent_hatu No, prioritize yield reagent_edc_hobt Use EDC/HOBt or DIC/HOBt (Cost-Effective) cost_concern->reagent_edc_hobt Yes

Caption: A decision tree for selecting an appropriate amide coupling reagent.

Q3: What are the optimal solvents and bases for this reaction?
  • Solvents: Polar aprotic solvents are standard. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices.[11][12] DMF is often preferred for its ability to dissolve a wide range of substrates and reagents, though it can be difficult to remove.[13] For EDC-based couplings, DCM is a good choice.[14] Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate.[1][12]

  • Bases: A non-nucleophilic tertiary amine base is essential to neutralize acids formed during the reaction and to deprotonate the amine hydrochloride salt if used. Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are commonly used.[3][12] Typically, 2-3 equivalents of base are required. For substrates sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[2]

Q4: I am observing significant side product formation. How can I minimize this?

Side product formation is a common cause of reduced yield and purification difficulties.

G cluster_0 Troubleshooting Workflow for Low Yield start Low Yield or Side Products cause1 Cause: Hydrolysis start->cause1 cause2 Cause: N-Acylurea Formation (Carbodiimides) start->cause2 cause3 Cause: Racemization (Chiral Amines) start->cause3 cause4 Cause: Incomplete Activation start->cause4 sol1 Solution: - Use anhydrous solvents - Dry all glassware cause1->sol1 sol2 Solution: - Add HOBt, HOAt, or OxymaPure - Lower reaction temperature cause2->sol2 sol3 Solution: - Use additives (HOAt is best) - Use onium/phosphonium reagents - Lower temperature cause3->sol3 sol4 Solution: - Use a more potent reagent (e.g., HATU) - Increase equivalents of coupling reagent - Pre-activate the acid cause4->sol4

Caption: A troubleshooting workflow for common issues in amide coupling.

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate from a carbodiimide reagent rearranges instead of reacting with the amine.[7]

    • Solution: Add 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (HOAt, OxymaPure).[1] These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[3]

  • Racemization: If your amine substrate has a chiral center, racemization can be a significant issue, especially with carbodiimide reagents.[5][6]

    • Solution: Use additives known to suppress racemization, such as HOAt or OxymaPure, which are superior to HOBt.[2] Running the reaction at a lower temperature (0 °C) can also help.[6] Alternatively, switch to a reagent known for low racemization like HATU or PyAOP.[2][5]

  • Dimerization/Polymerization: If the amine and carboxylic acid are on the same molecule, intermolecular reactions can compete with the desired intramolecular cyclization. This is not an issue for cyclopentanecarboxylic acid coupling with a separate amine.

Data Presentation: Reagent Performance

The efficiency of coupling reagents can vary significantly. The choice of reagent directly impacts crude product purity and final yield.

Coupling Reagent ClassExample Reagent(s)Typical Crude PurityKey Considerations & Use Cases
Carbodiimide EDC, DICModerateCost-effective; byproduct of DIC is insoluble, while EDC's is water-soluble.[5] Requires additives like HOBt to suppress side reactions.[1]
Onium (Uronium) HATU, HCTUHighExcellent for difficult or sterically hindered couplings.[2] Fast reaction rates and low racemization.[8][9] More expensive.
Onium (Uronium) HBTU, TBTUModerate to HighGenerally effective but can lead to more impurities compared to HATU/HCTU.[9]
Phosphonium PyBOPModerate to HighHigh efficiency with low racemization risk, but produces a carcinogenic byproduct (HMPA).[2][5]
Onium (Uronium) COMUModerate to HighA safer and efficient alternative to benzotriazole-based reagents, requiring less base.[5]

Table 1: Comparison of common coupling reagent classes. Purity and performance can vary based on specific substrates and conditions.[2][5][9]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using EDC/HOBt

This protocol is a standard method for routine amide couplings.

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyclopentanecarboxylic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Dissolution: Dissolve the mixture in an anhydrous solvent such as DCM or DMF (to a concentration of approx. 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Procedure for this compound Synthesis using HATU

This protocol is recommended for less reactive amines or when suppression of racemization is critical.

  • Preparation: In a flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.

  • Activation (Pre-activation): Add DIPEA (2.0-3.0 equiv.) to the mixture. Stir at room temperature for 15-30 minutes to allow for the complete formation of the reactive OAt-active ester.[8][15]

  • Amine Addition: Add the amine (1.1 equiv.) to the activated mixture.

  • Reaction: Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup & Purification: Follow the same workup and purification steps as described in the EDC/HOBt protocol.

G cluster_0 Amide Coupling General Mechanism (Carbodiimide + Additive) step1 Step 1: Acid Activation Cyclopentanecarboxylic Acid + EDC → O-Acylisourea Intermediate step2 Step 2: Additive Intervention O-Acylisourea + HOBt → Active HOBt-Ester step1->step2 Trapping of unstable intermediate step3 Step 3: Amine Coupling Active HOBt-Ester + Amine → this compound step2->step3 Nucleophilic attack byproduct Byproducts|{EDC-Urea + Regenerated HOBt} step3->byproduct

Caption: A simplified workflow of the EDC/HOBt-mediated amide bond formation mechanism.[3]

References

Side reactions in Cyclopentanecarboxamide synthesis and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclopentanecarboxamide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound start from cyclopentanecarboxylic acid and involve one of two main strategies:

  • Two-Step Synthesis via Acyl Chloride: This involves the conversion of cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia (B1221849) or an amine to form the amide.[1] This is a reliable and often high-yielding method.

  • One-Pot Synthesis with Coupling Agents: This approach directly couples cyclopentanecarboxylic acid with an amine using a dehydrating or activating agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][3]

Q2: I'm getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this synthesis can stem from several factors, depending on the method used:

  • Moisture Contamination: Acyl chlorides and many coupling agents are highly sensitive to moisture. Water will hydrolyze the acyl chloride back to the carboxylic acid or deactivate the coupling agent, leading to a significant reduction in yield.[4]

  • Incomplete Activation of the Carboxylic Acid: If the carboxylic acid is not fully converted to the acyl chloride or the active ester intermediate (with coupling agents), the reaction will not proceed to completion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired amide. (See specific side reaction FAQs below).

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to lower yields.

Q3: What are the common side reactions when using the acyl chloride method with thionyl chloride (SOCl₂)?

A3: When using thionyl chloride, potential side reactions include:

  • Over-chlorination: Although less common for a simple cyclopentane (B165970) ring, aggressive reaction conditions (high temperature, prolonged reaction time) could potentially lead to unwanted chlorination on the cyclopentane ring.

  • Polymerization: The generation of acidic conditions (HCl) can, in some cases, catalyze the polymerization of starting materials or products, especially if there are susceptible functional groups present.

  • Residual Thionyl Chloride: If not properly removed, excess thionyl chloride can react with the amine in the subsequent step, leading to impurities.

Q4: What are the primary side reactions when using DCC as a coupling agent?

A4: The main side reactions associated with DCC coupling are:

  • Formation of N-acylurea: The highly reactive O-acylisourea intermediate can rearrange to form a stable and unreactive N-acylurea byproduct.[5][6] This not only reduces the yield of the desired amide but can also be difficult to separate from the product.

  • Formation of Dicyclohexylurea (DCU): The hydrated form of DCC, DCU, is a major byproduct. While its low solubility in many organic solvents can be exploited for its removal by filtration, it can sometimes co-precipitate with the product, complicating purification.[2][3]

Q5: How can I minimize racemization if I am working with a chiral cyclopentanecarboxylic acid derivative?

A5: Racemization of the stereocenter adjacent to the carbonyl group can be a concern. To minimize this:

  • Use of Additives: When using carbodiimide (B86325) coupling agents like DCC, adding a nucleophilic agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can suppress racemization by forming an active ester intermediate that is less prone to racemization.

  • Choice of Coupling Reagent: Uronium/aminium-based coupling reagents like HATU are often preferred for sensitive substrates as they are known to cause less racemization compared to carbodiimides alone.

  • Control of Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to minimize racemization.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-quality reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Ineffective activation of carboxylic acid Acyl Chloride Method: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of SOCl₂). Ensure the reaction goes to completion (cessation of gas evolution) before adding the amine.
Coupling Agent Method: Use a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents of DCC or HATU). Ensure proper stoichiometry of the base if required.
Poor quality of reagents Use freshly opened or properly stored reagents. The purity of the starting cyclopentanecarboxylic acid is also crucial.
Incorrect reaction temperature Acyl Chloride Formation: This reaction may require gentle heating (reflux) to proceed to completion.
Amidation Step: This is often an exothermic reaction. It may be necessary to cool the reaction mixture (e.g., in an ice bath) during the addition of the amine to the acyl chloride.
Coupling Reactions: These are typically run at 0°C to room temperature.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting and Prevention
Unreacted Cyclopentanecarboxylic Acid Incomplete reaction.See "Low or No Product Formation" guide. Ensure complete activation and sufficient reaction time.
N,N'-Dicyclohexylurea (DCU) Use of DCC as a coupling agent.DCU is poorly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. For residual amounts, consider recrystallization or washing the crude product with a solvent in which DCU is insoluble (e.g., acetonitrile).[2]
N-Acylurea Rearrangement of the O-acylisourea intermediate in DCC coupling.Add HOBt or NHS to the reaction mixture to trap the O-acylisourea as an active ester.[3] This intermediate is more stable and less prone to rearrangement.
Unidentified byproducts Side reactions due to harsh conditions.Acyl Chloride Method: Avoid excessive heating during acyl chloride formation. Ensure efficient removal of HCl and SO₂.
Coupling Agent Method: Control the reaction temperature and stoichiometry carefully.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound
Method Starting Materials Key Reagents Typical Yield Range Key Advantages Common Side Products/Challenges
Acyl Chloride Cyclopentanecarboxylic acid, Ammonia/AmineThionyl chloride (SOCl₂) or Oxalyl chloride80-95%High yields, relatively inexpensive reagents.Moisture sensitive, generation of acidic byproducts (HCl, SO₂).
DCC Coupling Cyclopentanecarboxylic acid, Ammonia/AmineN,N'-Dicyclohexylcarbodiimide (DCC)60-85%Mild reaction conditions.Formation of N,N'-dicyclohexylurea (DCU) and N-acylurea byproducts, potential for racemization.
HATU Coupling Cyclopentanecarboxylic acid, Ammonia/AmineHATU, Non-nucleophilic base (e.g., DIPEA)85-98%High yields, low racemization, fast reaction times.More expensive reagent, byproducts are water-soluble and require aqueous workup for removal.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

Step 1: Formation of Cyclopentanecarbonyl Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add cyclopentanecarboxylic acid (1.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise at room temperature.

  • After the initial vigorous gas evolution subsides, heat the reaction mixture to reflux (approximately 80°C) for 1-2 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The crude cyclopentanecarbonyl chloride is typically used in the next step without further purification.

Step 2: Formation of this compound

  • Cool the crude cyclopentanecarbonyl chloride in an ice bath (0°C).

  • Slowly add a concentrated aqueous solution of ammonia (or a solution of the desired amine in an appropriate solvent) dropwise with vigorous stirring. This reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product can be isolated by filtration if it precipitates, or by extraction with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using DCC Coupling
  • In a round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) and the desired amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF).

  • If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) to liberate the free amine.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of the same anhydrous solvent.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to remove any remaining DCU and other impurities.

Visualizations

Reaction_Pathway_Acyl_Chloride cluster_side_reactions Potential Side Reactions Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarboxylic Acid->Cyclopentanecarbonyl Chloride SOCl₂ or (COCl)₂ Cyclopentanecarbonyl Chloride->Cyclopentanecarboxylic Acid H₂O (Moisture) This compound This compound Cyclopentanecarbonyl Chloride->this compound NH₃ or RNH₂ DCC_Coupling_Pathway Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Cyclopentanecarboxylic Acid->O-Acylisourea Intermediate + DCC Amine Amine DCC DCC DCU DCU DCC->DCU + H₂O This compound This compound O-Acylisourea Intermediate->this compound + Amine N-Acylurea N-Acylurea O-Acylisourea Intermediate->N-Acylurea Rearrangement Troubleshooting_Workflow start Low Yield or Impure Product check_moisture Check for Moisture Contamination? start->check_moisture dry_reagents Dry Solvents and Reagents, Use Inert Atmosphere check_moisture->dry_reagents Yes check_reagents Check Reagent Quality and Stoichiometry? check_moisture->check_reagents No dry_reagents->check_reagents use_fresh_reagents Use Fresh Reagents, Verify Stoichiometry check_reagents->use_fresh_reagents Yes check_conditions Review Reaction Conditions (Temp, Time)? check_reagents->check_conditions No use_fresh_reagents->check_conditions optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions Yes analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts No optimize_conditions->analyze_byproducts purification Optimize Purification (Filtration, Recrystallization, Chromatography) analyze_byproducts->purification end Improved Yield and Purity purification->end

References

Troubleshooting low yield in the amidation of cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amidation of Cyclopentanecarboxylic Acid

Welcome to the technical support center for the amidation of cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amidation reactions. Below, you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, alongside detailed protocols and data to enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My amidation reaction is resulting in a low yield or failing completely. What are the most common causes?

Low yields in the amidation of cyclopentanecarboxylic acid can stem from several factors. The most common issues include inefficient activation of the carboxylic acid, poor nucleophilicity of the amine, formation of an unreactive ammonium (B1175870) salt, or suboptimal reaction conditions.[1][2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid's hydroxyl group is a poor leaving group and must be activated to react with the amine.[3] If the coupling reagent is unsuitable for the substrates, degraded, or used in insufficient quantity, activation will be incomplete, leading to low conversion.[1][2]

  • Amine Deactivation/Poor Nucleophilicity: A competing acid-base reaction between cyclopentanecarboxylic acid and the amine can form a stable, unreactive ammonium carboxylate salt.[2][4][5] Additionally, amines that are sterically hindered or have electron-withdrawing groups can be poor nucleophiles, resulting in a slow or incomplete reaction.[2] If the amine is used as a hydrochloride salt, a base is required to generate the free, nucleophilic amine.[6]

  • Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself, preventing amide formation. It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.[1][7]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly affect the reaction outcome. For instance, the solvent must be able to dissolve both starting materials, and the temperature needs to be sufficient to overcome the activation energy without causing decomposition or side reactions.[1][2]

Q2: How do I select the most appropriate coupling reagent for my specific amine?

The choice of coupling reagent is critical and depends on the properties of your substrates, particularly the amine.[8]

  • For simple, unhindered amines: Standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), often with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure, are effective and economical choices.[8][9]

  • For sterically hindered or electron-deficient amines: More powerful phosphonium (B103445) or uronium/aminium salt-based reagents like BOP, PyBOP, HBTU, or HATU are often necessary to achieve good yields.[2][8] These reagents generate highly reactive intermediates that can overcome the lower nucleophilicity or steric bulk of the amine.

  • To minimize racemization (if using chiral substrates): Additives such as HOBt or HOAt are crucial when using carbodiimides.[10] Uronium/aminium reagents like HATU are also known to be effective at suppressing racemization.[1]

Q3: I suspect an unreactive salt has formed between my acid and amine. How can I prevent this?

The formation of an ammonium carboxylate salt is a common issue that halts the reaction.[5][10] To mitigate this, the carboxylic acid should be "pre-activated." This involves mixing the cyclopentanecarboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA or N-methylmorpholine) for a short period (15-30 minutes) before adding the amine.[1] This converts the acid into its active form, which is ready to react immediately with the amine upon its addition.

Q4: What are the best work-up procedures to maximize the recovery of my amide product?

A proper work-up procedure is essential for isolating the product and removing byproducts and unreacted starting materials. A typical aqueous work-up involves:

  • Diluting the reaction mixture with a suitable organic solvent like ethyl acetate (B1210297) (EtOAc).

  • Washing the organic layer sequentially with a weak acid (e.g., 1M citric acid or dilute HCl) to remove excess amine and basic byproducts.[11]

  • Washing with a weak base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts.[11]

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration under reduced pressure.[11]

For some reactions, a solid-phase workup using scavenger resins can be a convenient alternative to aqueous washes.[12]

Q5: I am observing significant side reactions. What are they and how can I minimize them?

The primary side reaction of concern, especially with chiral carboxylic acids, is racemization. This can be minimized by using racemization-suppressing additives like HOBt or by choosing coupling reagents like HATU.[1] Running the reaction at lower temperatures can also help. Another common issue arises from the coupling reagent itself; for example, carbodiimides like DCC can form a dicyclohexylurea byproduct that is often difficult to remove. Using the more water-soluble EDC can simplify purification as its urea (B33335) byproduct can be removed with acidic washes.[3]

Data Presentation: Comparison of Amidation Conditions

The following table summarizes typical conditions and their impact on amide synthesis. While specific yields vary, this provides a general guide for selecting starting conditions.

Coupling ReagentAdditiveBaseSolventTemperature (°C)General Applicability & Notes
EDC•HClHOBtDIPEA / NMMDCM / DMF0 to RTGood for general-purpose amidation. Byproducts are water-soluble, simplifying purification.[9]
DCCHOBtDIPEADCM0 to RTEffective, but the dicyclohexylurea (DCU) byproduct is poorly soluble and often requires filtration for removal.[3]
HATUNoneDIPEA / LutidineDMF / NMPRTHighly effective for sterically hindered substrates and electron-deficient amines; low risk of racemization.[1][2]
SOCl₂NonePyridine (B92270) / Et₃NToluene (B28343) / DCM0 to RefluxForms a highly reactive acyl chloride intermediate. Requires careful handling due to corrosive nature.[6][13][14]
B(OCH₂CF₃)₃NoneNoneMeCN80A borate (B1201080) ester that mediates direct amidation, often with simple filtration-based workup.[12]

Experimental Protocols

Protocol 1: General Amidation using HATU

This protocol is suitable for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve cyclopentanecarboxylic acid (1.0 equivalent) in anhydrous DMF or DCM (0.5 M concentration).

  • Pre-activation: Add HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Protocol 2: Amidation via Acyl Chloride Formation using Thionyl Chloride (SOCl₂)

This two-step, one-pot procedure is effective but should be performed in a well-ventilated fume hood.

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1.0 equivalent) in an anhydrous solvent like toluene or DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise. After addition, remove the ice bath and allow the mixture to stir at room temperature (or gently heat to 40-50 °C) for 1-3 hours, until gas evolution ceases.[7]

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude cyclopentanecarbonyl chloride is often used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.0 equivalent) and a base like triethylamine (B128534) or pyridine (2.0 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the amine solution to the acyl chloride solution. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Isolation: Perform an aqueous work-up as described in Protocol 1 to isolate the final amide product.

Visualizations

Below are diagrams illustrating key workflows for troubleshooting and understanding the amidation process.

Troubleshooting_Workflow Troubleshooting Low Amidation Yield start Low Yield Observed check_reagents 1. Check Starting Materials - Purity (NMR/LCMS) - Moisture Content (Anhydrous Reagents/Solvents) start->check_reagents mid1 check_reagents->mid1 pre_activation 2. Review Reaction Setup - Pre-activate Acid? - Correct Stoichiometry? - Inert Atmosphere? mid2 pre_activation->mid2 reagent_choice 3. Evaluate Coupling Reagent - Is it strong enough for the substrate? - (e.g., Hindered Amine -> HATU) mid3 reagent_choice->mid3 conditions 4. Optimize Conditions - Increase Temperature? - Change Solvent? - Stronger/Non-nucleophilic Base? mid4 conditions->mid4 workup 5. Analyze Work-up - Emulsion formation? - Product soluble in aqueous layer? - pH of washes correct? workup->workup success Yield Improved workup->success Procedure Optimized mid1->check_reagents Impure/Wet (Purify/Dry) mid1->pre_activation Reagents OK mid2->pre_activation Incorrect (Adjust Protocol) mid2->reagent_choice Setup Correct mid3->reagent_choice Inadequate (Select Stronger Reagent) mid3->conditions Reagent Suitable mid4->conditions No Improvement (Re-evaluate) mid4->workup Conditions Optimized

Caption: A logical workflow for troubleshooting low yield in amidation reactions.

Amidation_Pathway General Amidation Activation Pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Acid Cyclopentanecarboxylic Acid (R-COOH) ActiveIntermediate Activated Intermediate (e.g., Acyl-Oxyma, Anhydride) Acid->ActiveIntermediate + Reagent Amine Amine (R'-NH2) Amide Amide Product (R-CONHR') Amine->Amide CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActiveIntermediate->Amide + Amine Byproducts Byproducts (e.g., Urea, H₂O) Amide->Byproducts

Caption: The core pathway of a coupling-reagent-mediated amidation reaction.

References

Effect of temperature and base selection on Cyclopentanecarboxamide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Cyclopentanecarboxamide, with a focus on the critical roles of temperature and base selection. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for synthesizing this compound is the reaction of an activated carboxylic acid derivative, typically cyclopentanecarbonyl chloride, with a primary or secondary amine. This nucleophilic acyl substitution is efficient and generally proceeds under mild conditions. The use of cyclopentanecarboxylic acid directly with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which requires high temperatures (often exceeding 100°C) to dehydrate and form the amide bond.[1][2]

Q2: Why is a base necessary in the reaction between cyclopentanecarbonyl chloride and an amine?

A2: A base is crucial to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct during the reaction.[1] If not neutralized, the HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are typically used for this purpose.

Q3: What are the main differences between using triethylamine and pyridine as the base?

A3: Both triethylamine and pyridine are effective bases for this reaction. Triethylamine is a stronger, more sterically hindered base, which can lead to faster reaction rates and minimize potential side reactions involving the base. Pyridine is a milder base and can sometimes act as a nucleophilic catalyst. The choice between them can depend on the specific amine being used and the desired reaction kinetics.

Q4: How does reaction temperature affect the yield and purity of this compound?

A4: Temperature is a critical parameter in the synthesis of this compound. Lower temperatures (e.g., 0°C) can help to control the exothermic nature of the reaction, leading to higher selectivity and fewer byproducts, which results in a purer product. However, the reaction rate will be slower. Room temperature often provides a good balance between reaction rate and product purity. Higher temperatures can accelerate the reaction but may also promote the formation of side products, potentially reducing the overall yield and purity.

Q5: What are common side reactions to be aware of during the synthesis of this compound?

A5: Common side reactions include the hydrolysis of the acyl chloride by any residual water in the solvent or on the glassware, which will revert it to cyclopentanecarboxylic acid. If the amine is not added promptly, the acyl chloride can also react with the base, especially if a less sterically hindered base is used. At higher temperatures, degradation of the starting materials or product can also occur.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive amine (protonated).2. Deactivated acyl chloride (hydrolyzed).3. Insufficient reaction time.4. Reaction temperature is too low.1. Ensure a sufficient amount of a suitable base is used to neutralize the HCl byproduct.2. Use anhydrous solvents and dry glassware to prevent hydrolysis of the acyl chloride.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.4. Consider increasing the reaction temperature to room temperature or slightly above, while monitoring for byproduct formation.
Presence of Multiple Spots on TLC (Impure Product) 1. Reaction temperature is too high, leading to side reactions.2. The base used is not optimal (e.g., too nucleophilic).3. The amine starting material is impure.1. Run the reaction at a lower temperature (e.g., 0°C) to improve selectivity.2. Switch to a more sterically hindered, non-nucleophilic base like triethylamine.3. Purify the amine starting material before use.
Difficulty in Product Isolation 1. The product is soluble in the aqueous layer during workup.2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the amide into the organic layer.2. Add a small amount of brine to the separatory funnel to help break up the emulsion.

Quantitative Data

The following tables summarize the expected yields of this compound under various reaction conditions. This data is compiled from established principles of organic synthesis and typical outcomes for similar reactions.

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Reaction Time (hours)BaseExpected Yield (%)Purity
04Triethylamine85-95High
25 (Room Temp.)2Triethylamine80-90Good
501Triethylamine70-80Moderate

Table 2: Effect of Base Selection on this compound Yield

BaseTemperature (°C)Reaction Time (hours)Expected Yield (%)Purity
Triethylamine25280-90Good
Pyridine25375-85Good
Diisopropylethylamine (DIPEA)25282-92High

Experimental Protocols

Protocol 1: Synthesis of this compound using Triethylamine at 0°C
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (B109758) (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the stirring solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by TLC. The reaction is typically complete within 4 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of this compound using Pyridine at Room Temperature
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine (1.5 eq) to the solution.

  • Addition of Acyl Chloride: While stirring at room temperature, add a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Continue stirring at room temperature for approximately 3 hours, or until TLC indicates the consumption of the starting materials.

  • Workup and Isolation: Follow the workup and isolation steps as described in Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Anhydrous DCM add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C (Optional) add_base->cool add_acyl_chloride Add Cyclopentanecarbonyl Chloride cool->add_acyl_chloride stir Stir and Monitor by TLC add_acyl_chloride->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Inactive Amine start->cause1 cause2 Hydrolyzed Acyl Chloride start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Check Base Stoichiometry cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Increase Reaction Time/Temp cause3->solution3

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Managing Nitrile Hydrolysis in Cyclopentane Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing the hydrolysis of nitrile intermediates during cyclopentane (B165970) ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis and why is it a problem in cyclopentane ring formation?

A1: Nitrile hydrolysis is a chemical reaction where a nitrile group (-C≡N) reacts with water to form a carboxylic acid (-COOH) or an amide (-CONH₂) as an intermediate.[1][2][3] This reaction can be catalyzed by either acid or base.[1][4][5] In the context of cyclopentane ring formation, where a nitrile is often a key functional group in the precursor molecule for intramolecular cyclization, premature or undesired hydrolysis can lead to the formation of byproducts, reducing the yield of the desired cyclopentane product.[6] The intended cyclization reaction often relies on the specific reactivity of the nitrile group, which is lost upon hydrolysis.

Q2: Under what conditions is nitrile hydrolysis most likely to occur?

A2: Nitrile hydrolysis is typically promoted by heating in the presence of aqueous acid (like dilute HCl) or base (like NaOH solution).[5][7] The reaction is generally slow with water alone and requires either acidic or basic catalysis to proceed at a significant rate.[5] Vigorous conditions, such as high temperatures and prolonged reaction times, favor the complete hydrolysis to a carboxylic acid.[4] Milder basic conditions may allow for the isolation of the amide intermediate.[4]

Q3: How can I detect if unwanted nitrile hydrolysis is occurring in my reaction?

A3: You can monitor your reaction for the presence of the carboxylic acid or amide byproduct using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1730 cm⁻¹ for the carboxylic acid. The nitrile group has a characteristic sharp C≡N stretch between 2200-2260 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, between 10-13 ppm.[8]

    • ¹³C NMR: The carbonyl carbon of a carboxylic acid appears around 170-185 ppm, while the nitrile carbon is found in the 110-125 ppm range.[8]

  • Mass Spectrometry: The molecular weight of the product will correspond to the hydrolyzed species (addition of H₂O or H₂O + H₂).

Q4: Are there any general strategies to minimize nitrile hydrolysis during cyclization?

A4: Yes, several strategies can be employed:

  • Control of pH: Since hydrolysis is catalyzed by both acid and base, maintaining neutral or near-neutral reaction conditions can significantly slow down this side reaction. If the cyclization chemistry allows, buffering the reaction mixture can be beneficial.

  • Anhydrous Conditions: The use of anhydrous (dry) solvents and reagents will limit the availability of water, which is required for hydrolysis.

  • Lower Reaction Temperatures: As with many side reactions, lowering the temperature can reduce the rate of hydrolysis more than the desired cyclization reaction.

  • Protecting Groups: In some cases, the nitrile group can be temporarily converted to a less reactive functional group that can be reverted to the nitrile after the critical reaction step. However, suitable protecting groups for nitriles that are stable to cyclization conditions can be challenging to find.[9][10]

  • Enzymatic Methods: For certain substrates, biocatalytic methods using enzymes like nitrilases or nitrile hydratases can offer high selectivity under mild, aqueous conditions, potentially avoiding unwanted side reactions.[11][12][13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving cyclopentane ring formation with nitrile intermediates.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of cyclopentane product with significant formation of a carboxylic acid byproduct. Presence of acidic or basic impurities in reagents or solvents. Adventitious water in the reaction mixture. Reaction temperature is too high.Purify all reagents and thoroughly dry all solvents and glassware. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Optimize the reaction temperature by running it at a lower temperature for a longer duration.
Formation of an amide byproduct instead of the desired cyclopentane. Milder basic conditions might be favoring the formation of the amide intermediate without complete hydrolysis.[4]If the cyclization is base-catalyzed, consider using a non-nucleophilic base. If water is necessary for the reaction, minimize its concentration. Explore alternative cyclization catalysts that operate under neutral conditions.
The nitrile starting material is consumed, but no desired cyclopentane or hydrolyzed products are observed. The nitrile may be participating in other side reactions, such as self-condensation (e.g., Thorpe-Ziegler reaction).[6] The cyclization may be failing due to steric or stereoelectronic factors.[6][14]Increase the concentration of the nitrile anion to favor intramolecular cyclization over intermolecular reactions.[6] Re-evaluate the substrate design to ensure favorable geometry for ring closure.
Inconsistent yields between batches. Variability in the water content of solvents or reagents. Inconsistent reaction temperatures or times.Standardize the drying procedure for all materials. Use precise temperature control (e.g., an oil bath with a thermostat). Carefully monitor reaction times.

Experimental Protocols

General Protocol for Monitoring Nitrile Hydrolysis by IR Spectroscopy
  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot of the reaction mixture.

  • Solvent Removal: If necessary, carefully remove the solvent under reduced pressure.

  • IR Analysis: Acquire an IR spectrum of the crude material.

  • Data Interpretation: Monitor the disappearance of the sharp C≡N stretching band (around 2200-2260 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1730 cm⁻¹) characteristic of a carboxylic acid.

General Anhydrous Reaction Setup to Minimize Hydrolysis
  • Glassware Preparation: All glassware should be oven-dried at >120 °C for several hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

  • Reagent Handling: Solid reagents should be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere using syringes.

  • Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for the addition of reagents.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the reaction.

Visualizations

Below are diagrams illustrating key concepts related to nitrile hydrolysis and experimental workflows.

Nitrile_Hydrolysis_Pathways Nitrile R-C≡N (Nitrile) Amide R-CONH₂ (Amide Intermediate) Nitrile->Amide H₂O (Acid or Base Catalyst) Carboxylic_Acid R-COOH (Carboxylic Acid) Amide->Carboxylic_Acid H₂O (Acid or Base Catalyst)

Caption: Pathways of nitrile hydrolysis to an amide and a carboxylic acid.

Troubleshooting_Workflow Start Low Yield of Cyclopentane Product Check_Hydrolysis Analyze for Hydrolysis (IR, NMR, MS) Start->Check_Hydrolysis Hydrolysis_Detected Hydrolysis Confirmed Check_Hydrolysis->Hydrolysis_Detected Yes No_Hydrolysis No Hydrolysis Detected Check_Hydrolysis->No_Hydrolysis No Implement_Solutions Implement Solutions: - Anhydrous Conditions - Lower Temperature - pH Control Hydrolysis_Detected->Implement_Solutions Check_Other_Side_Reactions Investigate Other Side Reactions (e.g., Polymerization) No_Hydrolysis->Check_Other_Side_Reactions

Caption: A troubleshooting workflow for low yields in cyclopentane formation.

References

Technical Support Center: Purification of Cyclopentanecarboxamide Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Cyclopentanecarboxamide stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation and purification of these chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying the stereoisomers of this compound?

The main challenges stem from the fact that enantiomers possess identical physical and chemical properties in an achiral environment, making them difficult to separate using standard chromatographic techniques.[1][2] Key difficulties include:

  • Achieving Baseline Resolution: Obtaining a clean separation (Resolution, Rs > 1.5) between enantiomers can be difficult due to their similar structures.

  • Method Development Time: Selecting the optimal combination of a chiral stationary phase (CSP) and mobile phase often requires extensive screening.[2][3]

  • Poor Peak Shape: Issues like peak tailing or fronting can complicate quantification and reduce purification efficiency.

  • Scalability: A method developed on an analytical scale may not be directly transferable to a preparative scale for bulk purification without significant re-optimization.[4][5]

  • Analyte Solubility: this compound and its derivatives may have limited solubility in common normal-phase solvents, leading to poor chromatographic performance.[6]

Q2: How do I select the right Chiral Stationary Phase (CSP) for my separation?

Selecting the appropriate CSP is the most critical step in chiral method development.[1] Since predicting the best CSP is challenging, a screening approach is highly recommended.[2][3]

  • Broad Screening: Start by screening a diverse set of CSPs, particularly polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), as they are successful for a wide range of compounds.[3][7][8]

  • Consider the Analyte's Structure: The presence of functional groups (like the amide and cyclopentane (B165970) ring) can guide selection. These groups can participate in hydrogen bonding, dipole-dipole, and steric interactions, which are key to chiral recognition.[1][2]

  • Review Literature: Search for established methods for similar chemical structures.

Q3: What is the role of the mobile phase in chiral separations?

The mobile phase composition significantly impacts retention, selectivity, and resolution. Different elution modes can be employed:

  • Normal Phase (NP): Typically uses hexane/alkanol mixtures (e.g., isopropanol (B130326), ethanol). Modifier additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (B46881) (DEA) for basic analytes can improve peak shape.[9]

  • Reversed Phase (RP): Uses aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727). This mode is often preferred for more polar compounds.

  • Polar Organic Mode: Uses polar organic solvents like methanol or acetonitrile, sometimes with additives.[3] This mode can offer unique selectivity and is compatible with mass spectrometry.

The choice of mobile phase can alter the chiral recognition mechanism, so screening different modes on the same column can be a powerful strategy.[3]

Q4: How does temperature affect the separation of stereoisomers?

Temperature is a critical parameter that can have a significant and sometimes unpredictable effect on chiral separations.

  • Improved Efficiency: Higher temperatures generally decrease mobile phase viscosity, leading to sharper peaks and shorter analysis times.

  • Altered Selectivity: Lower temperatures often enhance the enantioselectivity by strengthening the transient diastereomeric interactions responsible for separation.[10] However, in some cases, increasing the temperature can improve resolution or even reverse the elution order.[10] It is crucial to control the column temperature using a thermostat for reproducible results.[11]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound stereoisomers.

Problem 1: Poor or No Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Inappropriate CSP The chosen chiral stationary phase does not provide sufficient chiral recognition for your molecule. Action: Screen a different class of CSP (e.g., switch from a cellulose-based to an amylose-based column).
Suboptimal Mobile Phase The mobile phase composition is not providing adequate selectivity. Action: 1. Systematically vary the ratio of the strong solvent (e.g., isopropanol in hexane). 2. Switch the alcohol co-solvent (e.g., from isopropanol to ethanol). 3. Change the elution mode entirely (e.g., from Normal Phase to Polar Organic).[3]
Incorrect Temperature The operating temperature is not optimal for selectivity. Action: Systematically vary the column temperature. Start at a lower temperature (e.g., 15-25°C) to maximize interaction strength, then increase if peak shape is poor.[10]
Flow Rate Too High High flow rates can reduce the time for interactions, leading to decreased resolution.[12] Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary Interactions The amide group may interact with active sites (e.g., residual silanols) on the silica (B1680970) support, causing tailing. Action: Add a mobile phase modifier. For the amide, which can be weakly basic, a small amount of a basic additive like diethylamine (DEA, ~0.1%) can improve peak shape in normal phase.[9][10]
Column Overload Injecting too much sample mass can saturate the stationary phase. Action: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[10]
Column Contamination/Degradation Buildup of contaminants at the column inlet can distort peak shape.[12][13] Action: 1. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[13] 2. If performance is not restored, consider replacing the column. 3. Always use a guard column to protect the analytical column.[12]
Problem 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Temperature Fluctuations Unstable ambient temperatures can affect retention. Action: Use a column oven to maintain a constant, controlled temperature.[11]
Mobile Phase Instability Evaporation of the more volatile solvent component (e.g., hexane) can change the mobile phase composition over time. Action: Prepare fresh mobile phase daily and keep reservoirs covered.[11]
Insufficient Equilibration The column is not fully equilibrated with the mobile phase after a change in composition or startup. Action: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting injections.[11]

Data & Experimental Protocols

Table 1: CSP Screening for this compound Isomers

This table presents hypothetical screening data to illustrate the selection process for a suitable chiral stationary phase.

Conditions: Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV 220 nm.

Chiral Stationary Phase (CSP)Retention Factor (k')Separation Factor (α)Resolution (Rs)Observations
Cellulose-based (e.g., Chiralcel OD-H)2.51.151.30Partial separation, co-elution at base.
Amylose-based (e.g., Chiralpak AD-H) 3.1 1.45 2.50 Good baseline separation. Promising candidate.
Cyclodextrin-based (e.g., Cyclobond I)1.81.000.00No separation observed.
Pirkle-type (e.g., Whelk-O1)4.21.050.80Poor separation, long retention time.

Note: Data is for illustrative purposes only.

Protocol: Chiral HPLC Method Development

1. Objective: To develop a robust analytical method for the baseline separation of this compound enantiomers.

2. Materials:

  • HPLC system with UV detector and column oven.

  • Chiral columns for screening (e.g., Amylose and Cellulose-based CSPs).

  • HPLC-grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Racemic standard of this compound (~1 mg/mL in mobile phase).

3. Initial Screening Phase: a. Install the first screening column (e.g., Chiralpak AD-H). b. Set the initial mobile phase to Hexane/IPA (90:10, v/v). c. Set the flow rate to 1.0 mL/min and column temperature to 25°C. d. Equilibrate the system for at least 20 column volumes. e. Inject 5 µL of the racemic standard and record the chromatogram. f. Evaluate for any separation. Even partial peak splitting is a positive sign. g. Repeat steps a-f for all screening columns.

4. Optimization Phase (for the most promising CSP): a. Mobile Phase Composition: i. Vary the percentage of alcohol modifier. Test Hexane/IPA ratios of 95:5, 90:10, and 85:15. ii. Evaluate the effect of a different alcohol. Replace IPA with EtOH at the optimal percentage found in the previous step. b. Temperature: i. Using the best mobile phase from step 4a, test different temperatures (e.g., 15°C, 25°C, 35°C). ii. Analyze the chromatograms to determine the temperature that provides the best balance of resolution and analysis time. c. Flow Rate: i. If necessary, reduce the flow rate (e.g., to 0.7 or 0.5 mL/min) to further improve resolution.

5. Final Method:

  • Document the final optimized conditions: CSP, mobile phase composition, flow rate, temperature, and injection volume.

Visualized Workflows

The following diagrams illustrate key decision-making processes in the purification of stereoisomers.

G start Define Separation Goal (Analytical vs. Preparative) csp_screening CSP Screening (Polysaccharide, etc.) start->csp_screening mp_screening Mobile Phase Screening (NP, RP, Polar Organic) csp_screening->mp_screening check_sep Separation Observed? mp_screening->check_sep optimization Optimize Parameters (Solvent Ratio, Temp, Flow) check_sep->optimization Yes fail No Separation: Return to Screening check_sep->fail No validation Method Validation & Scale-Up optimization->validation end Final Method validation->end fail->csp_screening

Caption: Workflow for Chiral Method Development.

G start Problem: Poor Resolution (Rs < 1.5) check_csp Is CSP appropriate for this compound class? start->check_csp change_csp Action: Screen different CSPs check_csp->change_csp No check_mp Is mobile phase optimized? check_csp->check_mp Yes change_csp->start optimize_mp Action: Vary solvent ratio / type check_mp->optimize_mp No check_temp Is temperature optimized? check_mp->check_temp Yes solved Resolution Improved optimize_mp->solved optimize_temp Action: Test lower temperatures (e.g., 15-25°C) check_temp->optimize_temp No check_temp->solved Yes optimize_temp->solved

Caption: Troubleshooting Logic for Poor Resolution.

References

Minimizing side reactions with sterically hindered amines in carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in carboxamide synthesis, with a specific focus on challenges arising from sterically hindered amines.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a sterically hindered amine is giving a low yield. What are the common causes?

Low yields in these reactions are frequently due to the steric bulk of the amine, which hinders its nucleophilic attack on the activated carboxylic acid. Other contributing factors can include:

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to effectively activate the carboxylic acid, especially if the acid itself is also sterically hindered.

  • Deactivation of the Amine: Protonation of the amine by the carboxylic acid can occur, rendering the amine non-nucleophilic.[1]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent, and the choice of base can significantly impact the reaction rate and overall yield.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

Q2: What are the most common side reactions observed when using sterically hindered amines, and how can I minimize them?

Several side reactions can compete with the desired amide bond formation. Key side reactions include:

  • Epimerization/Racemization: For chiral carboxylic acids, loss of stereochemical integrity at the α-carbon can occur, particularly with prolonged reaction times or at elevated temperatures. This happens via the formation of a planar oxazolone (B7731731) intermediate.[2]

    • Solution: Employ additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which are effective at suppressing racemization.[1][3][4] Using phosphonium-based reagents like PyBOP is also associated with lower racemization levels.[5] Running the reaction at lower temperatures can also be beneficial.

  • Guanidinylation of the Amine: This is a common side reaction when using uronium/aminium-based coupling reagents like HATU or HBTU in excess.[6][7] The coupling reagent can react with the primary or secondary amine, leading to a guanidinylated byproduct and termination of the desired reaction.[6]

    • Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent.[8][9] Pre-activating the carboxylic acid before adding the amine can also minimize this side reaction. Phosphonium-based reagents like PyBOP do not cause guanidinylation.[7]

  • N-Acylurea Formation: When using carbodiimide (B86325) coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unable to react further.[5][10][11]

    • Solution: The addition of nucleophilic additives like HOBt or HOAt can trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.[10]

Q3: Which coupling reagents are best suited for sterically hindered amines?

For challenging couplings involving bulky amines, more powerful coupling reagents are generally required.

  • Uronium/Aminium Salts (e.g., HATU, HCTU): These are highly efficient, especially HATU, which is often considered a top choice for hindered couplings due to its high reactivity.[5][12][13]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective for difficult couplings and are less likely to cause guanidinylation side reactions compared to uronium salts.[5][7]

  • Propanephosphonic Acid Anhydride (T3P®): This reagent is a good option that offers high yields and low epimerization, with the advantage of having water-soluble byproducts, which simplifies purification.[14][15]

  • Acyl Fluoride (B91410) Precursors (e.g., TFFH, BTFFH): In-situ generation of acyl fluorides provides a highly reactive intermediate that is less sterically demanding, making this method particularly effective for extremely hindered substrates where other methods fail.[16][17][18]

Q4: How do additives like HOBt, HOAt, and Oxyma improve the reaction?

These additives play a crucial role in improving coupling efficiency and minimizing side reactions.

  • They react with the activated carboxylic acid intermediate to form an active ester.

  • This active ester is more stable than the initial activated species (e.g., O-acylisourea from DCC), reducing the likelihood of side reactions like N-acylurea formation.[10]

  • They are also effective at suppressing racemization.[1][2][3][4] Oxyma and HOAt are generally considered superior to HOBt for this purpose.[1][3][4]

Q5: What is the role of the base in these reactions, and which one should I choose?

A non-nucleophilic base is typically required to deprotonate the carboxylic acid and neutralize any acid formed during the reaction.

  • N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base that is a poor nucleophile, which helps to prevent side reactions. It is often the base of choice for challenging couplings.

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, which can be advantageous in minimizing racemization with sensitive substrates.

  • Pyridine (B92270): Can be used with reagents like T3P to effectively suppress epimerization.[14]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Steric hindrance - Inefficient coupling reagent - Suboptimal reaction conditions (temperature, solvent) - Presence of water- Switch to a more powerful coupling reagent (e.g., HATU, PyBOP, T3P®). - Consider using the acyl fluoride method for extremely hindered substrates.[16][17][18] - Increase the reaction temperature or switch to a more polar solvent. - Ensure all reagents and solvents are anhydrous.[1]
Significant Epimerization/ Racemization - High reaction temperature - Prolonged reaction time - Inappropriate coupling reagent/additive combination- Lower the reaction temperature. - Use an additive known to suppress racemization, such as HOAt or Oxyma.[1][3][4] - Consider a phosphonium-based reagent like PyBOP.[5]
Presence of Guanidinylated Byproduct - Use of excess uronium/aminium reagent (e.g., HATU, HBTU)- Use a slight excess of the carboxylic acid relative to the coupling reagent.[8][9] - Pre-activate the carboxylic acid for 15-30 minutes before adding the amine. - Switch to a phosphonium-based reagent (e.g., PyBOP).[7]
Formation of N-Acylurea - Use of a carbodiimide reagent (e.g., DCC) without an additive- Add HOBt, HOAt, or Oxyma to the reaction mixture.[10]
Difficulty in Product Purification - Byproducts from the coupling reagent (e.g., DCU from DCC)- If using DCC, filter the reaction mixture to remove the insoluble DCU.[19] - Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC, T3P®) to simplify aqueous workup.[12][14]

Data Presentation: Comparison of Coupling Reagents

Table 1: Performance of Coupling Reagents in Sterically Hindered Amide Synthesis

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Notes
HATU -DIPEADMF252-2470-95Highly effective for hindered couplings, but can cause guanidinylation if used in excess.[5][12][13]
PyBOP -DIPEADMF254-2465-90Good for hindered couplings with lower risk of racemization and no guanidinylation.[5][7]
DCC HOBt-DCM2512-2440-75Cost-effective, but can lead to N-acylurea formation and requires removal of DCU byproduct.[5][10][12]
T3P® -PyridineEtOAc252-1280-98High yields, low epimerization, and water-soluble byproducts simplify workup.[14][15]
BTFFH -DIPEAMeCN8012-2475-95In situ acyl fluoride formation; excellent for extremely hindered substrates.[16][17][18]

Table 2: Racemization Levels with Different Coupling Methods

Coupling ReagentAdditiveBaseRacemization (%)Notes
DCC -NMM5-15Racemization can be significant without additives.
DCC HOBtNMM< 2HOBt effectively suppresses racemization.[20]
DCC HOAtNMM< 1HOAt is generally more effective than HOBt in suppressing racemization.[1]
DCC OxymaNMM< 1Oxyma is a highly effective and safer alternative to HOBt/HOAt.[3][4]
HATU -DIPEA< 2Generally low racemization due to high reaction rates.[8]
PyBOP -DIPEA< 1Known for low levels of racemization.[5]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Mediated Amide Coupling using BTFFH

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent like acetonitrile.

  • Add BTFFH (1.1 equivalents) and DIPEA (2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add the sterically hindered amine (1.1 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and wash with aqueous acid and base.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Protocol 3: Amide Synthesis using T3P®

  • To a solution of the carboxylic acid (1.0 equivalent) and the sterically hindered amine (1.1 equivalents) in a suitable solvent (e.g., ethyl acetate), add pyridine (2.0 equivalents).

  • Add T3P® (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or aqueous HCl.

  • Extract the product with an organic solvent, wash the organic phase, dry, and concentrate.

  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent + Base Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Base Base Base->Activated Intermediate Crude Product Crude Product Activated Intermediate->Crude Product + Hindered Amine Hindered Amine Hindered Amine Hindered Amine->Crude Product Quench Quench Crude Product->Quench Extraction Extraction Quench->Extraction Chromatography Chromatography Extraction->Chromatography Pure Amide Pure Amide Chromatography->Pure Amide

Caption: General experimental workflow for carboxamide synthesis.

side_reactions Activated Carboxylic Acid Activated Carboxylic Acid Desired Amide Desired Amide Activated Carboxylic Acid->Desired Amide + Hindered Amine (Desired Pathway) Epimerized Product Epimerized Product Activated Carboxylic Acid->Epimerized Product Racemization Guanidinylated Amine Guanidinylated Amine N-Acylurea N-Acylurea Uronium Reagent Uronium Reagent Uronium Reagent->Guanidinylated Amine + Hindered Amine (Side Reaction) O-Acylisourea Intermediate O-Acylisourea Intermediate O-Acylisourea Intermediate->N-Acylurea Rearrangement

Caption: Common side reaction pathways in amide synthesis.

guanidinylation_mechanism reagents Uronium Reagent (Excess) R-NH₂ (Hindered Amine) intermediate {Guanidinium Intermediate} reagents:f0->intermediate reagents:f1->intermediate Nucleophilic Attack product Guanidinylated Amine (Side Product) intermediate->product Deprotonation

Caption: Simplified mechanism of guanidinylation side reaction.

References

Technical Support Center: Scaling Up Cyclopentanecarboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this process from the laboratory to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound at a laboratory scale?

A1: At the lab scale, this compound is typically synthesized from Cyclopentanecarboxylic acid or its derivatives. The two most common methods are:

  • Acid Chloride Formation followed by Amination: Cyclopentanecarboxylic acid is converted to Cyclopentanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to form the amide.

  • Direct Amidation using Coupling Reagents: Cyclopentanecarboxylic acid is directly coupled with an ammonia source using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).

Q2: What are the primary challenges when scaling up this compound synthesis to a pilot plant?

A2: Scaling up amide synthesis presents several challenges.[1][2][3] Key issues include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions, such as the formation of the acid chloride or the amidation step, can be difficult to control on a larger scale, potentially leading to side reactions and impurities.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in large reactor vessels is critical for consistent reaction progress and yield.

  • Reagent Addition and Control: The rate of addition of reactive reagents like thionyl chloride or ammonia becomes more critical at scale to maintain temperature and reaction control.

  • Work-up and Product Isolation: Handling large volumes of solvents and aqueous washes during work-up can be cumbersome. Product isolation techniques like crystallization may need significant optimization for large batches.

  • Safety and Environmental Concerns: Handling of corrosive and toxic reagents, as well as the disposal of byproducts and solvents, requires stringent safety protocols and waste management plans at the pilot scale.[1]

Q3: How do I choose between the acid chloride route and the direct coupling route for pilot-scale production?

A3: The choice of synthetic route for scale-up depends on several factors:

  • Cost: The acid chloride route using reagents like thionyl chloride is often more cost-effective for large-scale production compared to expensive coupling reagents.[4]

  • Safety and Handling: Thionyl chloride and the byproduct HCl are corrosive and require specialized equipment for safe handling. Coupling reagents are generally safer but may produce byproducts that are difficult to remove.

  • Atom Economy and Waste: The direct coupling method can have a better atom economy, but the byproducts from the coupling reagents (e.g., dicyclohexylurea from DCC) can complicate purification.

  • Desired Purity: The direct coupling route can sometimes offer higher selectivity and milder reaction conditions, potentially leading to a purer product with fewer side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider a moderate increase in reaction time or temperature.
Poor Mixing: Inadequate agitation in the reactor.Increase the stirring speed. For viscous reaction mixtures, consider dilution with a suitable solvent.
Reagent Degradation: Moisture-sensitive reagents (e.g., thionyl chloride, coupling agents) may have degraded.Ensure all reagents and solvents are anhydrous and handled under an inert atmosphere (e.g., nitrogen).
Impurity Formation Side Reactions due to Poor Temperature Control: Localized "hot spots" in the reactor.Improve heat transfer by using a jacketed reactor with efficient cooling. Control the rate of addition of exothermic reagents.
Epimerization or Racemization: If chiral centers are present in derivatives.Use milder reaction conditions and non-basic reagents where possible.
Residual Starting Materials: Incomplete reaction.See "Low Yield" section. Consider increasing the stoichiometry of one of the reagents.
Product Isolation Difficulties Poor Crystallization: The product oils out or forms a fine powder that is difficult to filter.Optimize the crystallization solvent system. Control the cooling rate. Seeding with a small amount of pure product can induce crystallization.
Emulsion Formation during Work-up: Difficult to separate organic and aqueous layers.Add brine to the aqueous layer to increase its ionic strength. A slow, gentle agitation during extraction can also help.

Data Presentation: Lab vs. Pilot Plant Scale

Table 1: Comparison of Reaction Parameters and Yields for the Acid Chloride Route

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Starting Material (Cyclopentanecarboxylic acid) 100 g10 kg
Thionyl Chloride (molar equivalent) 1.2 eq1.1 eq
Solvent (Toluene) 500 mL50 L
Reaction Temperature (Acid Chloride Formation) 40-50 °C40-45 °C (addition controlled)
Reaction Time (Acid Chloride Formation) 2 hours3-4 hours
Ammonia Source 30% Aqueous AmmoniaAnhydrous Ammonia Gas
Reaction Temperature (Amidation) 0-10 °C0-5 °C
Typical Yield 85-90%80-85%
Purity (pre-crystallization) ~95%~90-93%

Table 2: Comparison of Purification and Final Product Specifications

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Crystallization Solvent Toluene (B28343)/Heptane (B126788)Toluene/Heptane
Solvent Volume for Crystallization 400 mL40 L
Drying Method Vacuum OvenJacketed Filter Dryer
Drying Temperature 50 °C50-60 °C
Final Purity (post-crystallization) >99%>99%
Overall Yield ~80%~75%

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via the Acid Chloride Route
  • Acid Chloride Formation:

    • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, add Cyclopentanecarboxylic acid (100 g, 0.876 mol) and toluene (500 mL).

    • Slowly add thionyl chloride (78 mL, 1.05 mol, 1.2 eq) via the dropping funnel over 30 minutes.

    • Heat the reaction mixture to 40-50 °C and stir for 2 hours. Monitor the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • Amidation:

    • Cool the crude Cyclopentanecarbonyl chloride to 0-5 °C in an ice bath.

    • Slowly add 30% aqueous ammonia (150 mL) while maintaining the temperature below 10 °C.

    • Stir the mixture vigorously for 1 hour at room temperature.

    • Filter the resulting solid precipitate and wash with cold water (2 x 100 mL).

  • Purification:

    • Recrystallize the crude product from a mixture of toluene and heptane.

    • Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Protocol 2: Pilot Plant Scale Synthesis of this compound via the Acid Chloride Route
  • Reactor Setup and Inerting:

    • Ensure the 100 L glass-lined reactor is clean and dry.

    • Inert the reactor with dry nitrogen for at least 1 hour.

  • Acid Chloride Formation:

    • Charge the reactor with Cyclopentanecarboxylic acid (10 kg, 87.6 mol).

    • Add toluene (50 L) and begin agitation.

    • Slowly add thionyl chloride (7.1 L, 96.4 mol, 1.1 eq) over 1-2 hours, maintaining the internal temperature below 45 °C using the reactor's cooling jacket.

    • Stir the reaction mixture at 40-45 °C for 3-4 hours. Confirm reaction completion with in-process controls (e.g., HPLC).

  • Amidation:

    • Cool the reactor contents to 0-5 °C.

    • Introduce anhydrous ammonia gas below the surface of the reaction mixture at a controlled rate, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water (20 L).

    • Separate the aqueous layer and extract with toluene (2 x 10 L).

    • Combine the organic layers, wash with brine (15 L), and concentrate under vacuum to approximately 40 L.

  • Purification and Drying:

    • Cool the concentrated solution to 0-5 °C to induce crystallization.

    • Filter the product using a centrifuge or filter press.

    • Wash the filter cake with cold heptane (10 L).

    • Dry the product in a jacketed filter dryer under vacuum at 50-60 °C until the loss on drying is within specification.

Visualizations

Synthesis_Pathway cluster_step2 CPA Cyclopentanecarboxylic Acid mid1 CPA->mid1 CPC Cyclopentanecarbonyl Chloride mid2 CPC->mid2 CPCA This compound reagent1 + SOCl₂ or (COCl)₂ reagent2 + NH₃ mid1->CPC mid2->CPCA Step 1: Acid Chloride Formation

Caption: Synthesis pathway for this compound via the acid chloride route.

Scale_Up_Workflow lab Lab Scale Synthesis (Proof of Concept) process_dev Process Development & Optimization lab->process_dev safety Safety & Hazard Assessment (HAZOP) process_dev->safety pilot_prep Pilot Plant Preparation (Equipment & Raw Materials) safety->pilot_prep pilot_run Pilot Plant Batch Execution pilot_prep->pilot_run analysis Data Analysis & Process Validation pilot_run->analysis analysis->process_dev Further Optimization tech_transfer Technology Transfer to Manufacturing analysis->tech_transfer

Caption: General workflow for scaling up a chemical synthesis from lab to pilot plant.

Troubleshooting_Tree start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC, HPLC, GC) start->check_reaction check_temp Review Temperature Logs start->check_temp check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents incomplete Incomplete Reaction check_reaction->incomplete Yes temp_issue Temperature Excursion check_temp->temp_issue Yes reagent_issue Reagent Problem check_reagents->reagent_issue Yes sol_incomplete Increase Reaction Time or Temperature incomplete->sol_incomplete sol_temp Improve Heat Transfer, Control Addition Rate temp_issue->sol_temp sol_reagent Use Anhydrous Reagents, Check Assay reagent_issue->sol_reagent

Caption: Troubleshooting decision tree for common synthesis issues.

References

Alternative coupling reagents to HATU for difficult amide formations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Bond Formation

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and guidance on selecting appropriate coupling reagents for challenging amide syntheses, particularly as alternatives to HATU.

Frequently Asked Questions (FAQs)

Q1: What makes an amide bond formation "difficult"?

A: Difficult amide couplings are typically characterized by one or more of the following factors:

  • Steric Hindrance: Bulky or sterically demanding groups on either the carboxylic acid or the amine can physically block the reaction site, slowing down or preventing the coupling.[1] This is common with α,α-disubstituted amino acids (e.g., Aib) or N-methylated amino acids.[2][3]

  • Poor Nucleophilicity of the Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it less reactive towards the activated carboxylic acid. Anilines are a common example.

  • Risk of Racemization: For chiral carboxylic acids, particularly N-protected amino acids, there is a risk of losing stereochemical integrity during the activation step through the formation of an oxazolone (B7731731) intermediate.[4]

  • Side Reactions: The presence of other sensitive functional groups in the substrates can lead to unwanted side reactions under the coupling conditions.

Q2: Why is HATU so effective, and when should I look for an alternative?

A: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly effective because it forms a very reactive OAt active ester.[2] The nitrogen atom in the pyridine (B92270) ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization.

You should consider an alternative to HATU if you encounter:

  • Cost constraints: HATU is one of the more expensive coupling reagents.[2]

  • Safety concerns: Although stable, HATU is based on a benzotriazole (B28993) scaffold, which can be explosive under certain conditions. Reagents like COMU were developed as safer alternatives.[2][5]

  • Guanidinylation side products: As an aminium/uronium salt, HATU can react with the amine to form a guanidinium (B1211019) byproduct, which can complicate purification.

Q3: What are the main classes of alternative coupling reagents to HATU?

A: The primary alternatives fall into these categories:

  • Other Uronium/Aminium Salts: HBTU, HCTU, and COMU are common alternatives. HCTU is more reactive than HBTU, and COMU is a safer, highly effective option based on OxymaPure.[2]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. A key advantage is that they do not form guanidinium by-products. PyAOP is particularly effective for coupling N-methyl amino acids.[6]

  • Carbodiimides: Reagents like DCC, DIC, and water-soluble EDC are cost-effective but require an additive like HOBt or OxymaPure to increase efficiency and suppress racemization.[6]

  • Acyl Fluoride (B91410) Precursors: For exceptionally difficult couplings, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be a very effective strategy.[1]

Troubleshooting Guide

Q: My reaction yield is low or zero. What are the common causes and solutions?

A: Low or no product formation is a frequent issue. Here are the primary causes and troubleshooting steps:

Potential Cause Explanation & Solution
Incomplete Acid Activation The coupling reagent may be inefficient or used in insufficient quantity. Solution: Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent. For difficult couplings, pre-activating the carboxylic acid with the reagent and base for 15-30 minutes before adding the amine can improve results.[1]
Amine Deactivation The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Solution: Ensure a suitable non-nucleophilic base (e.g., DIPEA, triethylamine) is present in sufficient quantity (typically 2.0 equivalents) to neutralize any acid and facilitate the reaction.[1]
Hydrolysis of Activated Intermediate The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.[1] Solution: Use anhydrous solvents (e.g., DMF, DCM) and ensure all reagents are dry.[1]
Poor Substrate Solubility If reactants are not fully dissolved, the reaction cannot proceed efficiently. Solution: Choose a solvent in which all components are soluble. Common choices include DMF, DCM, and acetonitrile.[1]

Q: I'm observing a significant amount of epimerization/racemization in my product. How can I minimize it?

A: Racemization is a critical issue when working with chiral carboxylic acids.

Potential Cause Explanation & Solution
Oxazolone Formation The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone intermediate.[4][7] Solution: Use a coupling reagent known for low racemization. COMU often shows very low epimerization (<1%).[7] HATU is also superior to older reagents like HBTU in this regard.[4][7]
Excessive Base or High Temperature Strong bases and elevated temperatures can accelerate the rate of racemization. Solution: Use the minimum required amount of base. Running the reaction at a lower temperature (e.g., 0 °C) can also help suppress racemization.[1]
Inefficient Reagent Slower coupling reactions allow more time for the activated intermediate to racemize. Solution: Use a highly efficient coupling reagent (e.g., COMU, HATU, PyAOP) to ensure the amide bond forms much faster than the rate of racemization.[4] Additives like HOBt or OxymaPure are essential when using carbodiimides.[1][6]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes representative data comparing the performance of HATU with several common alternatives in terms of racemization. The extent of epimerization is highly dependent on the specific substrates and reaction conditions.

Coupling Reagent/Method % D-Isomer (Epimerization) Key Observations
HATU 0.5 - 2.0%Consistently shows low levels of racemization due to the formation of the highly reactive OAt-ester.[7]
HBTU 1.5 - 5.0%A widely used, cost-effective standard reagent, but generally exhibits higher racemization than HATU.[2][7]
HCTU 1.0 - 4.0%More reactive than HBTU due to the electron-withdrawing chloro-group, offering a good compromise between reactivity and cost.[2][7]
COMU < 1.0%A highly efficient and safer alternative that consistently provides very low levels of racemization.[2][7][8]
PyBOP 1.0 - 3.5%A phosphonium-based reagent that avoids guanidinylation side reactions.[7]
DIC/HOBt 0.5 - 2.5%A classic and reliable method for minimizing racemization, especially when cost is a factor.[7]

Mandatory Visualizations

G start Start: Prepare Reactants (Carboxylic Acid, Amine) pre_activation Pre-activation: Dissolve Acid, Add Coupling Reagent & Base in Anhydrous Solvent start->pre_activation stir Stir for 15-30 min at Room Temperature pre_activation->stir add_amine Add Amine to Reaction Mixture stir->add_amine monitor Monitor Reaction Progress (TLC, LC-MS) add_amine->monitor workup Aqueous Workup: Quench, Extract, Wash, Dry monitor->workup Upon Completion purify Purify Product (e.g., Chromatography) workup->purify end_node End: Characterize Final Product purify->end_node G start Difficult Amide Coupling q_steric Sterically Hindered? start->q_steric q_racemization High Risk of Racemization? q_steric->q_racemization  No res_acyl Highly Hindered: Consider Acyl Fluoride (TFFH, DAST) q_steric->res_acyl  Yes q_cost Is Cost a Major Constraint? q_racemization->q_cost  No res_comu_hatu Use High-Efficiency Reagent: COMU or HATU q_racemization->res_comu_hatu  Yes q_cost->res_comu_hatu  No res_dic Use DIC/Oxyma or DIC/HOBt q_cost->res_dic  Yes res_hctu Use HCTU or HBTU

References

Impact of solvent polarity on Cyclopentanecarboxamide reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reaction efficiency of Cyclopentanecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in a this compound synthesis reaction?

The solvent plays several critical roles in the synthesis of this compound. Its primary functions are:

  • Solubilizing Reactants: To ensure a homogenous reaction mixture, the solvent must dissolve the starting materials, typically Cyclopentanecarboxylic acid and an amine, along with any coupling agents or catalysts.

  • Influencing Reaction Rate: The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing transition states and charged intermediates that form during the amide bond formation.[1]

  • Controlling Temperature: The solvent's boiling point determines the maximum temperature of the reaction at atmospheric pressure, which is a key parameter for reaction kinetics.

  • Facilitating Product Isolation: The solubility of the final this compound product and byproducts in the solvent can simplify or complicate the purification process.

Q2: How does solvent polarity specifically impact the efficiency of amide bond formation?

Solvent polarity has a profound effect on the mechanism of amide synthesis. Amide bond formation typically proceeds through charged intermediates or transition states.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can form strong hydrogen bonds and solvate both cations and anions effectively. While they can dissolve many reactants, they may also solvate the amine nucleophile, reducing its reactivity.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments and can solvate cations well, but they are less effective at solvating anions (the nucleophile).[1] This leaves the amine nucleophile "naked" and more reactive, often leading to higher reaction rates. For this reason, solvents like DMF are commonly recommended for amide coupling reactions.[2]

  • Apolar Solvents (e.g., Toluene (B28343), Hexane, DCM): These solvents are generally good for reactions involving non-polar reactants. In amide synthesis, apolar solvents can be effective, especially in methods that involve the formation of a highly reactive intermediate like an acyl chloride.[3] The synthesis of O-acylisourea intermediates in carbodiimide-mediated couplings also benefits from the use of apolar solvents like Dichloromethane (DCM).[3]

Q3: My reaction to synthesize this compound has a low yield. What are the common solvent-related issues?

Low yields in this compound synthesis can often be traced back to solvent selection and conditions. Here are some common troubleshooting points.

Troubleshooting Guide: Low Reaction Yield

Issue Potential Cause Recommended Solution
Poor Solubility of Reactants The chosen solvent does not adequately dissolve the Cyclopentanecarboxylic acid or the amine starting material, leading to a heterogeneous mixture and slow reaction. Cyclopentanecarboxylic acid has good solubility in many organic solvents like ethanol, ether, and toluene but is only moderately soluble in water.[4]Select a solvent in which all reactants are fully soluble. Polar aprotic solvents like DMF or NMP are often good starting points. For less polar reactants, consider THF or DCM.[3]
Hydrolysis of Intermediates The presence of water in the solvent is hydrolyzing a water-sensitive coupling reagent (e.g., EDC) or a reactive intermediate (e.g., an activated ester or acyl chloride).Use anhydrous (dry) solvents. If necessary, dry the solvent using appropriate methods (e.g., molecular sieves) before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
Suboptimal Polarity The solvent polarity is not suitable for stabilizing the reaction's transition state. For many standard amide coupling reactions, polar aprotic solvents are superior.If using a non-polar or polar protic solvent with poor results, switch to a polar aprotic solvent such as DMF, NMP, or acetonitrile.[3]
Side Reactions The reaction temperature is too high or too low for the chosen solvent, or the solvent itself is participating in side reactions.Ensure the reaction temperature is appropriate for the mechanism. If using a low-boiling point solvent like DCM, the reaction may need to be run for longer times at reflux. For higher temperatures, a solvent like toluene or DMF may be required.
Product Precipitation The this compound product is insoluble in the reaction solvent and precipitates out of the solution, potentially halting the reaction or complicating analysis.While sometimes beneficial for purification (Le Chatelier's principle), premature precipitation can be problematic. If this occurs, consider switching to a solvent with higher solubility for the product or running the reaction at a higher temperature.

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent on the Yield of 1-Phenylcyclopropane carboxamide

EntrySolventBaseCoupling ReagentYield (%)
1THFDIPEAHATUModerate
2DMF DIPEA HATU 85%
3THFEt₃NHATULow
4DMFEt₃NHATUModerate

Data adapted from a study on 1-Phenylcyclopropane carboxamide derivatives.[2] The results indicate that for this type of amide coupling, DMF is a superior solvent to THF, and DIPEA is a more effective base than Triethylamine (B128534) (Et₃N).[2]

Experimental Protocols

General Protocol for this compound Synthesis via Acyl Chloride

This protocol describes a common two-step method for synthesizing this compound, which is broadly applicable and allows for control over the reaction.

Step 1: Formation of Cyclopentanecarbonyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Cyclopentanecarboxylic acid (1.0 equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (approx. 2.0 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude Cyclopentanecarbonyl chloride is often used directly in the next step.

Step 2: Amidation

  • In a separate flask under an inert atmosphere, dissolve the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (B92270) (1.5 equivalents) in an anhydrous apolar or polar aprotic solvent (e.g., Dichloromethane (DCM), THF, or Diethyl Ether).

  • Cool the amine solution in an ice bath (0 °C).

  • Slowly add the crude Cyclopentanecarbonyl chloride from Step 1 to the cooled amine solution dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships governing the choice of solvent.

G start Start: Define Reactants (Cyclopentanecarboxylic Acid + Amine) solvent_selection Step 1: Solvent Selection - Check reactant solubility - Consider reaction temperature - Ensure solvent is anhydrous start->solvent_selection dissolution Step 2: Dissolve Reactants & Coupling Agents in Solvent solvent_selection->dissolution reaction Step 3: Reaction - Monitor temperature - Monitor progress (TLC/LC-MS) dissolution->reaction quench Step 4: Quench Reaction (e.g., with H₂O or aq. NH₄Cl) reaction->quench extraction Step 5: Product Extraction with an immiscible organic solvent quench->extraction purification Step 6: Purification - Dry organic layer - Concentrate solvent - Column Chromatography / Recrystallization extraction->purification product End: Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis.

G cluster_0 Solvent Properties cluster_1 Reaction Parameters polarity Polarity intermediates Stabilization of Charged Intermediates & Transition States polarity->intermediates Influences solubility Reactant/Product Solubility polarity->solubility Affects proticity Protic vs. Aprotic side_reactions Side Reactions (e.g., Hydrolysis) proticity->side_reactions Can increase (if protic & contains H₂O) proticity->intermediates Influences rate Reaction Rate yield Product Yield rate->yield side_reactions->yield Decreases intermediates->rate Increases solubility->yield Impacts

References

Preventing epimerization during the synthesis of chiral Cyclopentanecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing epimerization during the synthesis of chiral cyclopentanecarboxamides. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of chiral cyclopentanecarboxamides, leading to the loss of stereochemical integrity.

Issue 1: High levels of epimerization detected in the final product.

  • Potential Cause: The chosen coupling reagent and reaction conditions may be promoting epimerization. Strong bases, high temperatures, and prolonged reaction times can all contribute to the loss of stereochemistry.[1]

  • Solution:

    • Re-evaluate your coupling reagent. Employ reagents known to suppress racemization. Carbodiimides like DCC or DIC, when used with additives such as HOBt or OxymaPure, are effective at minimizing epimerization.[2][3][4] Phosphonium (e.g., PyBOP) and uronium (e.g., HATU, HBTU) salts are also good options, but careful selection of the base is crucial.[3][5] For particularly sensitive substrates, COMU has shown to be a highly efficient and safe reagent with a low tendency for racemization.[5][6]

    • Optimize the base. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize the abstraction of the acidic α-proton.[1][3]

    • Control the reaction temperature. Perform the coupling reaction at a lower temperature, for instance, from 0 °C to room temperature, to decrease the rate of epimerization.[3][4]

    • Monitor reaction time. Avoid unnecessarily long reaction times, as prolonged exposure of the activated carboxylic acid to basic conditions increases the risk of epimerization.[1]

Issue 2: Inconsistent results and variable levels of epimerization between batches.

  • Potential Cause: Variability in reagent quality, solvent purity, or reaction setup can lead to inconsistent outcomes.

  • Solution:

    • Use high-purity reagents and anhydrous solvents. Water can interfere with the coupling reaction and hydrolyze activated intermediates.[4] Ensure solvents like DMF or DCM are anhydrous.[4]

    • Maintain an inert atmosphere. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions caused by atmospheric moisture and oxygen.[3]

    • Standardize the procedure. Ensure consistent addition rates of reagents and precise temperature control for all reactions. Pre-activation of the carboxylic acid before adding the amine can sometimes be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of chiral cyclopentanecarboxamides?

A1: Epimerization is the unwanted inversion of a single chiral center in a molecule that has multiple stereocenters.[7][8] In the context of chiral cyclopentanecarboxamide synthesis, this typically occurs at the α-carbon to the carbonyl group of the cyclopentanecarboxylic acid. This side reaction is a significant issue because it leads to the formation of diastereomeric impurities that can be challenging to separate from the desired product and can drastically alter the biological activity of the molecule.[7]

Q2: What are the primary mechanisms that cause epimerization during amide bond formation?

A2: There are two main mechanisms responsible for epimerization in this context:

  • Direct Enolization: A base can directly abstract the acidic proton at the α-carbon of the activated carboxylic acid. This forms a planar enolate intermediate, which can be protonated from either face, leading to a loss of stereochemical information.[3]

  • Oxazolone (B7731731) Formation: The activated carboxylic acid of an N-protected amino acid (or a similar structure) can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone is particularly susceptible to racemization at the α-position because the α-proton is highly acidic.[3][9]

Q3: Which coupling reagents are recommended to minimize epimerization?

A3: Several classes of coupling reagents are effective at suppressing epimerization, especially when used with appropriate additives and conditions.

  • Carbodiimides with Additives: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective when paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[2][3][4] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Phosphonium and Uronium Salts: Reagents such as PyBOP, HBTU, and HATU are known for their efficiency and ability to reduce epimerization.[5] COMU is a newer generation uronium salt that is reported to be even safer and more efficient with a very low tendency for racemization.[5][6]

  • Other Reagents: For challenging cases, reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and the combination of n-propanephosphonic acid anhydride (B1165640) (T3P) with pyridine (B92270) have been shown to be very effective in minimizing epimerization.[5][10]

Q4: What is the role of the base in epimerization, and which bases should I use?

A4: The base is crucial for neutralizing salts and activating the coupling reagents, but it can also be the primary cause of epimerization through α-proton abstraction.[11] Strong, sterically unhindered bases should be avoided.[1] Recommended bases are sterically hindered and non-nucleophilic, such as diisopropylethylamine (DIPEA) and 2,4,6-collidine.[1][3] In some cases, a weaker base like N-methylmorpholine (NMM) may be preferable.[1]

Q5: How does the choice of solvent affect epimerization?

A5: Polar aprotic solvents like dimethylformamide (DMF) are commonly used for amide coupling reactions but can sometimes promote epimerization.[1][12] Less polar solvents may reduce the rate of epimerization, but the solubility of the reactants needs to be considered.[12] It is critical to use anhydrous solvents to prevent the hydrolysis of activated intermediates.[4]

Q6: How can I quantify the level of epimerization in my product?

A6: The most common and reliable method for quantifying epimerization is through chiral chromatography.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): The crude reaction mixture or the purified product can be analyzed using a chiral stationary phase. This allows for the separation of the desired diastereomer from its epimer, and the relative peak areas can be used to determine the percentage of each.[1][13]

Quantitative Data Summary

The extent of epimerization is highly dependent on the specific substrates and reaction conditions. The following table summarizes general findings on the effect of different coupling reagents on epimerization in peptide synthesis, which can serve as a guide for the synthesis of chiral cyclopentanecarboxamides.

Coupling Reagent/SystemAdditiveBaseSolventEpimerization LevelReference
HATU-DIPEADMFLow[5][11]
HBTU-DIPEADMFLow[5]
COMU-DIPEADMFVery Low[5][6]
DICHOBt-DMFLow[2]
DICHOAt-DMFVery Low[11]
T3P-PyridineVariousVery Low[10]
DEPBT-DIPEADMFVery Low[5]

Note: "Low" and "Very Low" are qualitative descriptions based on the literature. Actual percentages can vary significantly.

Experimental Protocols

Protocol 1: General Procedure for Low-Epimerization Amide Coupling using DIC/Oxyma [3]

  • Dissolve the chiral cyclopentanecarboxylic acid (1.0 equivalent) and Oxyma (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0 equivalent) in anhydrous DMF.

  • Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.

Protocol 2: General Procedure for Low-Epimerization Amide Coupling using COMU [1]

  • Under an inert atmosphere, add the chiral cyclopentanecarboxylic acid (1.0 equivalent), COMU (1.1 equivalents), and the amine (1.0 equivalent) to a flask containing anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add a sterically hindered base such as 2,4,6-collidine (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with aqueous workup and purification.

Visualizations

Epimerization_Mechanism cluster_start reactant reactant intermediate intermediate product product reagent reagent Start Chiral Carboxylic Acid (R-configuration) Activated Activated Acid Start->Activated Coupling Agent Enolate Planar Enolate (Achiral) Activated->Enolate + Base - H+ Amide_R Desired Amide (R-configuration) Activated->Amide_R + Amine Enolate->Activated + H+ Epimer Epimerized Acid (S-configuration) Enolate->Epimer Amide_S Epimerized Amide (S-configuration) Epimer->Amide_S + Amine

Caption: Mechanism of base-catalyzed epimerization via direct enolization.

Caption: Workflow for a low-epimerization amide coupling protocol.

Caption: Decision tree for selecting low-epimerization conditions.

References

Validation & Comparative

A Comparative Guide to Cyclopentanecarboxamide and Cyclopropanecarboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Small carbocyclic rings, in particular, are frequently employed by medicinal chemists to fine-tune the physicochemical and pharmacological properties of molecules. This guide provides a detailed comparison of two such scaffolds: cyclopentanecarboxamide and cyclopropanecarboxamide (B1202528), offering insights for researchers, scientists, and drug development professionals.

Introduction to Cycloalkanecarboxamides in Medicinal Chemistry

Cycloalkanecarboxamides are valued for their ability to introduce conformational rigidity and metabolic stability, and to serve as versatile building blocks in the synthesis of more complex molecules. The choice between a five-membered cyclopentyl ring and a three-membered cyclopropyl (B3062369) ring can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

This compound offers a flexible, sp³-rich scaffold that can effectively explore the binding pockets of target proteins. Its non-planar structure can disrupt crystal packing, potentially improving solubility compared to aromatic analogues.

Cyclopropanecarboxamide , on the other hand, provides a more rigid and strained ring system. The unique electronic properties of the cyclopropane (B1198618) ring, with its partial π-character, can influence interactions with target receptors and enhance metabolic stability by blocking sites susceptible to oxidation.[1]

Physicochemical Properties: A Comparative Analysis

PropertyThis compoundCyclopropanecarboxamide
Molecular Formula C₆H₁₁NOC₄H₇NO
Molecular Weight 113.16 g/mol [2]85.10 g/mol [3]
Calculated LogP 0.7[2]-0.4[3]
Water Solubility Moderately solubleSoluble in methanol
Melting Point Not available120-122 °C[3]
Topological Polar Surface Area (TPSA) 43.1 Ų[2]43.1 Ų[3]

Note: LogP values are calculated and may differ from experimental values. Solubility data is qualitative and may vary with experimental conditions.

The lower calculated LogP of cyclopropanecarboxamide suggests it is more hydrophilic than this compound. This could translate to higher aqueous solubility, a desirable property for many drug candidates. The identical TPSA indicates that the primary amide group is the main contributor to this property in both molecules.

Pharmacological Implications and Structure-Activity Relationships (SAR)

While direct SAR studies comparing the substitution of a cyclopentyl with a cyclopropyl group on a carboxamide core are limited, general principles from medicinal chemistry can provide valuable insights.

Metabolic Stability: The incorporation of small rings like cyclopropane is a known strategy to enhance metabolic stability by preventing oxidative metabolism by cytochrome P450 enzymes.[4] The C-H bonds of a cyclopropane ring are generally stronger and less accessible to enzymatic attack compared to those in a more flexible cyclopentyl ring. However, it is important to note that in some contexts, particularly when attached to an amine, cyclopropyl groups can undergo metabolism to form reactive intermediates.[5]

Binding Affinity and Potency: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially leading to increased potency and selectivity.[1] The more flexible cyclopentyl ring allows for more conformational freedom, which could be advantageous if the target's binding pocket is accommodating or if multiple binding modes are possible.

A recent study on amide derivatives containing cyclopropane highlighted that aryl amides generally showed higher antimicrobial activity than fatty amides, indicating the significant influence of substituents on the biological activity of the cyclopropanecarboxamide core.[6]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays are provided below.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is a classical approach for the experimental determination of LogP.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent.

  • Partitioning: Add a small aliquot of the stock solution to a flask containing a pre-saturated mixture of n-octanol and water.

  • Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol (B41247) and water phases.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate (B84403) buffer at 37°C.

  • Initiation of Reaction: Add the test compound to the reaction mixture. For reactions involving cytochrome P450 enzymes, initiate the reaction by adding a solution of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Receptor Binding Assay

Competitive radioligand binding assays are commonly used to determine the affinity of a test compound for a specific receptor.

  • Preparation of Reagents: Prepare a source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known affinity for the receptor, and a series of dilutions of the unlabeled test compound.

  • Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. Include control wells with no test compound (total binding) and wells with an excess of a known potent unlabeled ligand (non-specific binding).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through a glass fiber filter that retains the cell membranes.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizing Key Concepts in Drug Discovery

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

GPCR_Signaling_Pathway Ligand Small Molecule (e.g., Cycloalkanecarboxamide) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds to G_Protein G-Protein (GDP-bound) GPCR->G_Protein Activates G_Protein_Active G-Protein (GTP-bound) G_Protein->G_Protein_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Drug_Discovery_Workflow cluster_0 Discovery & Preclinical cluster_1 Clinical Trials Target_ID Target Identification Hit_Gen Hit Generation Target_ID->Hit_Gen Lead_Opt Lead Optimization Hit_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

References

The Evolving Landscape of CCR2 Antagonism: A Comparative Guide to Cyclopentanecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective C-C chemokine receptor 2 (CCR2) antagonists remains a critical endeavor in the pursuit of novel therapeutics for inflammatory and autoimmune diseases. The cyclopentanecarboxamide scaffold has emerged as a promising foundation for the development of such antagonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound-based CCR2 antagonists, supported by experimental data and detailed methodologies.

The interaction between the chemokine CCL2 and its receptor CCR2 is a key driver of monocyte and macrophage recruitment to sites of inflammation, playing a significant role in the pathogenesis of conditions like rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[1] Consequently, inhibiting this interaction with small molecule antagonists is a well-validated therapeutic strategy. This guide will delve into the nuanced structural modifications of the this compound core that influence potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of this compound CCR2 Antagonists

The development of this compound CCR2 antagonists has evolved through systematic modifications of key structural components. The core scaffold generally consists of a central cyclopentane (B165970) ring with a carboxamide moiety and an amino group, which is further substituted. The primary areas of SAR exploration have been the substituent at the 1-position of the cyclopentane ring and the nature of the group attached to the amino function.

Series 1: 1-Alkyl-3-(spiroindenylpiperidine)cyclopentanecarboxamides

Early investigations focused on a series of 1-alkyl-3-(3-methyl-4-spiroindenylpiperidine)-substituted cyclopentanecarboxamides. A key finding from these studies was the significant impact of the C1-alkyl substituent on CCR2 binding affinity.

Key SAR Observations:

  • C1-Alkyl Group: Short, branched alkyl groups at the C1 position, such as isopropyl, isobutyl, and cyclopropyl, were found to be optimal for potent binding to both human and murine CCR2.[2] Linear or larger alkyl groups generally led to a decrease in activity.

CompoundC1-Substituent (R)hCCR2 Binding IC50 (nM)mCCR2 Binding IC50 (nM)
1a Isopropyl78
1b Isobutyl910
1c Cyclopropyl1012
1d n-Propyl2530
1e Methyl5060

Table 1: SAR of the C1-substituent in 1-alkyl-3-(spiroindenylpiperidine)cyclopentanecarboxamides.[2]

Series 2: Heteroarylpiperidine and Carboxyphenylpiperidine Analogs

A significant challenge with early CCR2 antagonists was off-target activity, particularly inhibition of the hERG (IKr) potassium channel, which can lead to cardiac toxicity.[3] To address this, subsequent efforts focused on replacing the 4-(4-fluorophenyl)piperidine (B1272349) moiety with various heteroarylpiperidine and 4-(carboxyphenyl)-piperidine subunits.

Key SAR Observations:

  • Piperidine Substitution: Replacement of the fluorophenyl group with heteroaromatic rings or a carboxyphenyl group maintained or improved CCR2 potency while significantly enhancing selectivity against the hERG channel.[3]

  • Positional Isomers: The position of the nitrogen in pyridyl analogs and the substitution pattern on the phenyl ring were critical for both potency and selectivity.

CompoundPiperidine MoietyhCCR2 Binding IC50 (nM)hERG (IKr) IC50 (µM)Selectivity Index (IKr/CCR2)
2a (Lead) 4-(4-Fluorophenyl)piperidine50.5100
2b 4-(Pyridin-2-yl)piperidine8>50>6250
2c 4-(4-Carboxyphenyl)piperidine6254167
2d 4-(3-Carboxyphenyl)piperidine4307500

Table 2: Comparison of Piperidine Moiety Modifications on CCR2 Potency and hERG Selectivity.[3]

Series 3: Benzoxazine-Containing Dual CCR2/CCR5 Antagonists

Further optimization efforts led to the discovery of compounds with a benzoxazine (B1645224) moiety, which not only improved CCR2 potency but also conferred potent activity against CCR5, a closely related chemokine receptor also implicated in inflammatory diseases.[1]

Key SAR Observations:

  • Benzoxazine Moiety: The introduction of a benzoxazine ring in place of the tetrahydroisoquinoline subunit of earlier analogs led to a significant improvement in the selectivity window against the hERG channel.[1]

  • Methyl Substitution: The addition of a trans-(3R)-methyl group to the 4-arylpiperidine subunit further enhanced CCR2 potency.[1]

CompoundKey Structural FeatureshCCR2 Binding IC50 (nM)hCCR5 Binding IC50 (nM)hERG (IKr) IC50 (µM)
3a Tetrahydroisoquinoline4.2>10000.035
3b Benzoxazine7507.9
3c (Compound 22) Benzoxazine, trans-3-methyl on piperidine0.825>10

Table 3: Development of a Potent and Selective Dual CCR2/CCR5 Antagonist.[1]

Pharmacokinetic Profiles

The oral bioavailability of these antagonists is a critical parameter for their potential as therapeutic agents. Pharmacokinetic studies in preclinical species have been instrumental in guiding lead optimization.

CompoundSpeciesOral Bioavailability (F%)
17 (Benzoxazine analog) Rat21
Beagle82
Rhesus Monkey60
22 (Dual Antagonist) Rat48
Dog63

Table 4: Oral Bioavailability of Optimized this compound CCR2 Antagonists in Preclinical Species.[1]

Experimental Protocols

The data presented in this guide were generated using a combination of standardized in vitro assays.

CCR2 Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor expressed in cell membranes.

  • Cell Line: HEK293 cells stably expressing human CCR2.

  • Radioligand: [¹²⁵I]-CCL2.

  • Protocol:

    • Cell membranes are prepared by homogenization and centrifugation.

    • Membranes are incubated with a fixed concentration of [¹²⁵I]-CCL2 and varying concentrations of the test compound in a binding buffer.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a gamma counter.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves.

Chemotaxis Assay

This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Cell Line: THP-1 human monocytic cells.

  • Chemoattractant: Recombinant human CCL2.

  • Protocol:

    • THP-1 cells are pre-incubated with varying concentrations of the test compound.

    • A multi-well chemotaxis chamber with a porous membrane is used. The lower chamber contains CCL2, and the upper chamber contains the pre-incubated cells.

    • The chamber is incubated to allow for cell migration.

    • Migrated cells in the lower chamber are quantified using a fluorescent dye and a plate reader.

    • IC50 values are calculated from the dose-response curve of migration inhibition.

hERG (IKr) Channel Assay

This assay evaluates the potential of a compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Method: Automated patch-clamp electrophysiology.

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Protocol:

    • Cells are plated on the patch-clamp instrument.

    • A whole-cell recording configuration is established.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • The effect of varying concentrations of the test compound on the hERG current is measured.

    • IC50 values are determined from the concentration-dependent block of the hERG current.

Visualizing the SAR and Signaling Pathway

To better understand the relationships between chemical structure and biological activity, as well as the underlying biological context, the following diagrams are provided.

SAR_Flowchart cluster_0 Core Scaffold cluster_1 Modification Strategies cluster_2 Improved Properties This compound This compound C1-Alkyl Substitution C1-Alkyl Substitution This compound->C1-Alkyl Substitution Piperidine Moiety Replacement Piperidine Moiety Replacement This compound->Piperidine Moiety Replacement Bioisosteric Replacement of Core Bioisosteric Replacement of Core This compound->Bioisosteric Replacement of Core Increased Potency Increased Potency C1-Alkyl Substitution->Increased Potency Enhanced Selectivity (vs. hERG) Enhanced Selectivity (vs. hERG) Piperidine Moiety Replacement->Enhanced Selectivity (vs. hERG) Dual CCR2/CCR5 Activity Dual CCR2/CCR5 Activity Piperidine Moiety Replacement->Dual CCR2/CCR5 Activity Improved Oral Bioavailability Improved Oral Bioavailability Bioisosteric Replacement of Core->Improved Oral Bioavailability

A flowchart illustrating the structure-activity relationship (SAR) strategies for this compound CCR2 antagonists.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 G_protein Gαi/o βγ CCR2->G_protein Activates CCL2 CCL2 CCL2->CCR2 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Chemotaxis Gene_Transcription Gene Transcription MAPK->Gene_Transcription

A simplified diagram of the CCR2 signaling pathway initiated by CCL2 binding.

Conclusion

The this compound scaffold has proven to be a versatile and fruitful starting point for the discovery of potent and selective CCR2 antagonists. The systematic exploration of structure-activity relationships has led to the identification of compounds with significantly improved pharmacological profiles, including enhanced potency, reduced off-target effects, and favorable pharmacokinetic properties. The evolution from early single-target antagonists to dual CCR2/CCR5 inhibitors highlights the adaptability of this chemical series. The data and methodologies presented in this guide offer a valuable resource for researchers in the field, providing a framework for the continued development of next-generation chemokine receptor modulators for the treatment of inflammatory diseases. The journey from bench to bedside for CCR2 antagonists has been challenging, with mixed results in clinical trials, underscoring the complexity of targeting the chemokine system. However, the ongoing refinement of molecules with improved properties, such as those derived from the this compound scaffold, offers continued hope for therapeutic success.

References

A Comparative Analysis of Cyclopentanecarboxamide and Pyrazole Carboxamide Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the vast landscape of small molecule inhibitors presents both opportunities and challenges. This guide provides a comparative analysis of two prominent carboxamide-based scaffolds: cyclopentanecarboxamides and pyrazole (B372694) carboxamides. While both feature a core carboxamide moiety, their broader chemical structures and resulting pharmacological activities diverge significantly, leading to their application against different therapeutic targets.

This publication will delve into the distinct mechanisms of action, present supporting experimental data for representative compounds, and provide detailed protocols for key assays. The objective is to offer a clear, data-driven comparison to aid in the strategic selection and development of these inhibitor classes.

At a Glance: Cyclopentanecarboxamide vs. Pyrazole Carboxamide Inhibitors

FeatureThis compound InhibitorsPyrazole Carboxamide Inhibitors
Core Scaffold Saturated five-membered carbocyclic ringFive-membered heterocyclic aromatic ring with two adjacent nitrogen atoms
Primary Targets G-protein coupled receptors (e.g., CCR2), Enzymes (e.g., FAAH), emerging complex macrocycles targeting RASProtein kinases (e.g., FGFR, CDK, Chk2), Succinate Dehydrogenase, Carbonic Anhydrases
Therapeutic Areas Inflammatory diseases, neuropathic pain, oncologyOncology, fungal infections, glaucoma, epilepsy
Mechanism of Action Varies by target: receptor antagonism, enzyme inhibitionVaries by target: competitive ATP-binding site inhibition (kinases), disruption of metabolic pathways

This compound Inhibitors: Targeting Cell Signaling and Metabolism

This compound derivatives have emerged as versatile scaffolds in drug discovery, with notable examples demonstrating potent and selective inhibition of key players in inflammatory and pain signaling pathways.

Quantitative Data: Performance of Representative this compound Inhibitors

The following table summarizes the inhibitory activity of select this compound-based compounds against their respective targets.

CompoundTargetAssay TypeIC50Reference
(1S,3R)-16hCCR2Binding Assay1.3 nM[1]
(1S,3R)-16hCCR2Functional Chemotaxis0.45 nM[1]
PF-3845FAAHEnzyme InhibitionNot specified, covalent inhibitor
AM5206FAAHEnzyme Inhibition (reversible)Not specified, neuroprotective effects demonstrated[2]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution.

Featured Signaling Pathway: FAAH and Endocannabinoid Regulation

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382), an endogenous cannabinoid. Inhibition of FAAH by this compound-containing compounds can lead to increased anandamide levels, resulting in analgesic and anti-inflammatory effects.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Anandamide_out Anandamide (extracellular) CB1_R CB1 Receptor Anandamide_out->CB1_R binds Anandamide_in Anandamide (intracellular) CB1_R->Anandamide_in transport FAAH FAAH Anandamide_in->FAAH substrate Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid hydrolyzes to Ethanolamine Ethanolamine FAAH->Ethanolamine hydrolyzes to This compound This compound Inhibitor This compound->FAAH inhibits

FAAH signaling pathway and its inhibition.
Experimental Protocols

This protocol outlines a method to assess the ability of a this compound-based CCR2 antagonist to inhibit cell migration towards the chemokine CCL2.

Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line)

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)

  • Recombinant human CCL2

  • This compound CCR2 antagonist

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells and serum-starve for 12-24 hours prior to the assay. Harvest and resuspend cells in assay medium.

  • Antagonist Pre-treatment: Incubate the cell suspension with various concentrations of the this compound antagonist or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup: Add assay medium containing CCL2 to the lower wells of the chemotaxis chamber. Place the porous membrane inserts into the wells. Add the pre-treated cell suspension to the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (typically 1.5-3 hours).

  • Quantification of Migration:

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure absorbance.

  • Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control and determine the IC50 value.

This protocol describes a method for screening this compound inhibitors of FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound test compounds

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and serial dilutions of the test compounds in assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Signal Measurement: Measure the fluorescence (excitation ~350 nm, emission ~460 nm) over time (kinetic read) or at a fixed endpoint after incubation at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

Pyrazole Carboxamide Inhibitors: A Cornerstone in Kinase-Targeted Therapies

The pyrazole carboxamide scaffold is a well-established and highly versatile core in the design of inhibitors targeting a wide range of enzymes, most notably protein kinases. Their rigid, planar structure allows for specific interactions within the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

Quantitative Data: Performance of Representative Pyrazole Carboxamide Inhibitors

The following table summarizes the inhibitory activities of several pyrazole carboxamide-based compounds against various kinases and other enzymes.

CompoundTarget(s)Assay TypeIC50 (nM)Reference(s)
Compound 10hFGFR1, FGFR2, FGFR3, FGFR2 V564FBiochemical46, 41, 99, 62[3]
Compound 8tFLT3, CDK2, CDK4Biochemical0.089, 0.719, 0.770[4]
SCU2028R. solani (fungus)Cell-basedEC50: 0.022 mg/L[5]
Compound E1R. solani SDHEnzyme Inhibition3.3 µM[6]
Compound 4cCarbonic Anhydrase IXEnzyme InhibitionKi: 8.5 nM[7]

Note: IC50, EC50, and Ki values are dependent on specific assay conditions and should be interpreted within the context of the cited study.

Featured Signaling Pathway: RAS-RAF-MEK-ERK (MAPK) Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Many pyrazole carboxamide inhibitors target kinases within this pathway, such as RAF and MEK, making them effective anti-cancer agents.

RAS_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors translocates and phosphorylates Pyrazole_Inhibitor Pyrazole Carboxamide Inhibitor Pyrazole_Inhibitor->RAF inhibits Pyrazole_Inhibitor->MEK inhibits Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation regulates gene expression for Growth_Factor Growth Factor Growth_Factor->RTK

RAS-RAF-MEK-ERK pathway and kinase inhibition.
Experimental Protocols

This protocol describes a common method for determining the IC50 value of a pyrazole carboxamide compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Pyrazole carboxamide test compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole carboxamide compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add the kinase enzyme solution to each well and incubate at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This cell-based assay is used to evaluate the effect of a pyrazole carboxamide kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole carboxamide test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxamide compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound and pyrazole carboxamide inhibitors reveals two distinct yet valuable scaffolds in modern drug discovery. Pyrazole carboxamides have a proven track record, particularly as kinase inhibitors in oncology, with a wealth of data supporting their continued development. The structural rigidity and aromatic nature of the pyrazole ring provide a solid foundation for designing potent and selective inhibitors.

Cyclopentanecarboxamides, while less extensively explored as a defined class, demonstrate significant potential in modulating targets outside the kinome, such as GPCRs and metabolic enzymes. The flexibility of the cyclopentane (B165970) ring allows for diverse conformational presentations, which can be exploited to achieve high affinity and selectivity for specific targets. The recent emergence of complex macrocycles incorporating a cyclopentane moiety, such as the RAS inhibitors from Revolution Medicines, highlights the evolving and innovative applications of this scaffold.

For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource, providing a data-supported overview to inform these critical decisions and to foster further exploration into the therapeutic potential of these versatile carboxamide-based inhibitors.

References

Unveiling the Selectivity of Cyclopentanecarboxamide Derivatives for Chemokine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, understanding the selectivity profile of novel compounds is paramount. This guide provides a detailed comparison of Cyclopentanecarboxamide derivatives that have been investigated as antagonists for chemokine receptors, with a primary focus on CC Chemokine Receptor 2 (CCR2). The data presented herein is compiled from preclinical studies and aims to offer an objective overview of their potency and selectivity.

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their involvement in various inflammatory diseases has made them attractive targets for therapeutic intervention. Among these, CCR2 has been extensively studied for its role in recruiting monocytes to sites of inflammation. The this compound scaffold has emerged as a promising starting point for the development of potent and selective CCR2 antagonists.

Comparative Selectivity Profiling

The following tables summarize the in vitro potency and selectivity of representative this compound derivatives against human CCR2 and other chemokine receptors. The data highlights the structure-activity relationships (SAR) and the impact of chemical modifications on receptor binding and functional activity.

Table 1: In Vitro Activity of Key this compound Derivatives against Human CCR2

CompoundCCR2 Binding IC50 (nM)CCR2 Functional (Chemotaxis) IC50 (nM)Reference
Compound 16 1.30.45[1][2]
Compound 22 0.7 (KD)Potent functional antagonist[3]

Table 2: Selectivity Profile of this compound Derivatives

CompoundTarget ReceptorActivity (IC50/Ki in nM)Selectivity Fold (vs. CCR2)Reference
Compound 16 CCR21.3-[1][2]
CCR5>650~500-fold[1][2]
Compound 22 CCR20.7 (KD)-[3]
CCR525 (IC50), 1.8 (KD)~2.5-fold (potency), Dual Antagonist[3]
Muscarinic M2/M4≥ 10,000>14,000-fold[3]
IKr Channel>5,600>8,000-fold[3]

Experimental Methodologies

The data presented in this guide is based on established in vitro assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assays

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Cell Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human chemokine receptor of interest (e.g., CCR2) are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% bovine serum albumin (BSA) at pH 7.4.

  • Competition Binding: A fixed concentration of a radiolabeled chemokine ligand (e.g., ¹²⁵I-MCP-1 for CCR2) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Incubation: The mixture is incubated for a specific period (e.g., 60-90 minutes) at room temperature to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can be calculated using the Cheng-Prusoff equation.

Chemotaxis Assays

This functional assay measures the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: A suspension of cells endogenously expressing the target receptor (e.g., human monocytes for CCR2) is prepared.

  • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells is used.

  • Assay Setup: The lower wells are filled with a medium containing a specific concentration of the chemoattractant (e.g., MCP-1 for CCR2). The cell suspension, pre-incubated with varying concentrations of the test compound, is added to the upper wells.

  • Incubation: The chamber is incubated for a period (e.g., 1-2 hours) at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.

  • Cell Quantification: The number of cells that have migrated through the membrane to the lower wells is quantified. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the cell migration induced by the chemoattractant (IC50) is determined.

Visualizing Pathways and Processes

To better understand the context of this research, the following diagrams illustrate the relevant biological pathway, experimental workflow, and structure-activity relationships.

Chemokine_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 G_protein Gαi/oβγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Cleaves PIP₂ cAMP_decrease ↓ cAMP AC->cAMP_decrease Chemokine Chemokine (e.g., MCP-1) Chemokine->CCR2 Binds & Activates Antagonist This compound Derivative Antagonist->CCR2 Binds & Blocks Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to PKC_activation->Chemotaxis Leads to cAMP_decrease->Chemotaxis Leads to

Figure 1: Simplified CCR2 signaling pathway.

Selectivity_Profiling_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Screening cluster_tertiary Further Characterization Primary_Binding Primary Binding Assay (Target Receptor, e.g., CCR2) Dose_Response Dose-Response Binding Assay (Determine IC50/Ki for CCR2) Primary_Binding->Dose_Response Active Compounds Functional_Assay Functional Assay (e.g., Chemotaxis, Ca²⁺ Mobilization) Dose_Response->Functional_Assay Selectivity_Panel Selectivity Panel Binding Assays (Other Chemokine Receptors, e.g., CCR5) Dose_Response->Selectivity_Panel Off_Target_Screening Off-Target Screening (e.g., IKr Channel, other GPCRs) Functional_Assay->Off_Target_Screening Selectivity_Panel->Off_Target_Screening Selective Compounds In_Vivo_Studies In Vivo Efficacy & PK/PD Off_Target_Screening->In_Vivo_Studies Compounds with Clean Profile

Figure 2: Experimental workflow for selectivity profiling.

SAR_Diagram cluster_modifications Structural Modifications cluster_outcomes Impact on Activity & Selectivity Scaffold This compound Scaffold C1_Substituent C1-Alkyl Substituent Scaffold->C1_Substituent Piperidine_Moiety Piperidine (B6355638) Moiety Scaffold->Piperidine_Moiety Benzyl_Group N-Benzyl Group Scaffold->Benzyl_Group CCR2_Potency CCR2 Potency C1_Substituent->CCR2_Potency Short, branched alkyl groups (isopropyl, isobutyl) are optimal[4] CCR5_Activity CCR5 Activity C1_Substituent->CCR5_Activity Modifications can introduce or modulate CCR5 activity[3] Piperidine_Moiety->CCR2_Potency Spiroindenylpiperidine enhances binding[4] IKr_Selectivity IKr Selectivity Piperidine_Moiety->IKr_Selectivity Replacement with heteroaryl or carboxyphenyl piperidine improves selectivity[5] Benzyl_Group->CCR2_Potency 3,5-Bis(trifluoromethyl)benzyl contributes to high affinity[1]

References

In Vivo Efficacy of Cyclopentanecarboxamide-Based CCR2 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of drug candidates based on the Cyclopentanecarboxamide scaffold targeting the C-C chemokine receptor 2 (CCR2). This guide synthesizes available preclinical data to inform on the therapeutic potential of this class of compounds in inflammatory diseases, cancer, and metabolic disorders.

The C-C chemokine ligand 2 (CCL2) and its receptor CCR2 are pivotal in orchestrating the migration of monocytes and macrophages to sites of inflammation, making the CCL2/CCR2 axis a compelling target for therapeutic intervention in a variety of diseases. Among the chemical scaffolds developed to antagonize this pathway, this compound derivatives have emerged as a promising class of potent inhibitors.

Featured Drug Candidate: A Potent Spiro[indene-1,4'-piperidin]-1'-yl]this compound

One notable example from this class is (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound . While extensive in vivo efficacy data for this specific molecule is not publicly available, its in vitro profile demonstrates high potency.

CompoundTargetAssayIC50 (nM)Selectivity
(1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compoundHuman CCR2Binding1.3~500-fold vs CCR5
Human CCR2Functional Chemotaxis0.45
Mouse CCR2Binding130

This potent in vitro activity against both human and mouse CCR2 suggests its potential for translation into in vivo models of disease.

Comparative In Vivo Efficacy of CCR2 Antagonists

To contextualize the potential in vivo performance of this compound-based candidates, this section summarizes the efficacy of other well-characterized CCR2 antagonists in various preclinical models.

Inflammatory and Autoimmune Diseases

CCR2 antagonists have shown significant promise in models of chronic inflammation, such as rheumatoid arthritis and multiple sclerosis.

Drug CandidateDisease ModelAnimal ModelKey Efficacy Endpoints
INCB3344 Delayed-Type HypersensitivityMouseDose-dependent inhibition of macrophage influx; Substantial reduction in tissue inflammation.
Experimental Autoimmune Encephalomyelitis (EAE)MouseSignificant reduction in disease severity.
Inflammatory ArthritisRatSignificant reduction in disease severity.
RS102895 Vaccine-induced inflammationMouseEffective blockade of monocyte migration to lymph nodes.[1]
Metabolic Diseases

The role of inflammation in metabolic disorders like type 2 diabetes and diabetic nephropathy has made the CCL2/CCR2 axis an attractive target.

Drug CandidateDisease ModelAnimal ModelKey Efficacy Endpoints
CCX140-B analog Diet-Induced Obesity (DIO)MouseComplete blockade of inflammatory macrophage recruitment to adipose tissue; Reduced hyperglycemia and insulinemia; Improved insulin (B600854) sensitivity.
Type 2 Diabetesdb/db MouseSimilar metabolic improvements as observed in DIO mice.
RS504393 Diabetic Nephropathydb/db MouseImproved insulin resistance; Decreased urinary albumin excretion and mesangial expansion.
Oncology

In the tumor microenvironment, CCR2-mediated recruitment of tumor-associated macrophages (TAMs) can promote tumor growth and metastasis. Antagonizing this pathway is a promising strategy for cancer therapy.

Drug CandidateCancer ModelAnimal ModelKey Efficacy Endpoints
CCX872-B Pancreatic CancerMouse42% reduction in tumor size; 45% decrease in monocytic myeloid-derived suppressor cells (M-MDSCs).
MK-0812 Breast Cancer Lung MetastasisHumanized CCR2B Knock-in MouseReduced number of M-MDSCs and rate of lung metastasis.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and the experimental designs used to evaluate these drug candidates is crucial for interpreting the efficacy data.

CCL2/CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that ultimately lead to cellular responses such as migration, survival, and proliferation. CCR2 antagonists block the initial binding of CCL2, thereby inhibiting these downstream effects.

CCL2_CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates Antagonist CCR2 Antagonist (e.g., this compound) Antagonist->CCR2 Blocks PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK/p38 Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Cellular_Responses Cellular Responses: - Migration - Survival - Proliferation - Cytokine Production PI3K_AKT->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

Figure 1. Simplified CCL2/CCR2 signaling pathway and the mechanism of action of CCR2 antagonists.
General In Vivo Experimental Workflow

The in vivo evaluation of CCR2 antagonists typically follows a standardized workflow, from disease induction to endpoint analysis. The specific model and endpoints vary depending on the therapeutic area of interest.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Disease_Induction Induce Disease (e.g., Arthritis, Diabetes, Tumor Implantation) Animal_Model->Disease_Induction Randomization Randomize into Groups (Vehicle vs. Treatment) Disease_Induction->Randomization Dosing Administer Drug Candidate (e.g., Oral Gavage, IP Injection) Randomization->Dosing Monitoring Monitor Animal Health & Disease Progression Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Efficacy_Assessment Assess Efficacy: - Tumor Volume/Weight - Inflammatory Score - Biomarker Levels Euthanasia->Efficacy_Assessment Histopathology Histopathological Analysis Euthanasia->Histopathology Immune_Profiling Immune Cell Profiling (e.g., Flow Cytometry) Euthanasia->Immune_Profiling

Figure 2. Generalized workflow for an in vivo efficacy study of a CCR2 antagonist.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vivo studies. Below are representative protocols for key experiments in different disease areas.

Collagen-Induced Arthritis (CIA) in Mice
  • Objective: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a mouse model of rheumatoid arthritis.

  • Animal Model: DBA/1 mice (male, 8-10 weeks old).

  • Disease Induction:

    • Primary immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster immunization: 21 days after the primary immunization, administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin administration of the this compound-based drug candidate or vehicle daily by oral gavage from the day of the booster immunization.

  • Efficacy Assessment:

    • Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score.

    • At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or paw tissue.

Diet-Induced Obesity (DIO) and Type 2 Diabetes in Mice
  • Objective: To assess the effect of a CCR2 antagonist on insulin resistance and metabolic parameters.

  • Animal Model: C57BL/6J mice (male, 6-8 weeks old).

  • Disease Induction:

    • Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • Treatment:

    • Administer the drug candidate or vehicle daily by oral gavage for the last 4-6 weeks of the HFD feeding period.

  • Efficacy Assessment:

    • Monitor body weight and food intake.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism and insulin sensitivity.

    • Measure fasting blood glucose and insulin levels.

    • At the end of the study, collect adipose tissue for analysis of macrophage infiltration (e.g., by flow cytometry for F4/80+ CD11b+ cells) and inflammatory gene expression.

Orthotopic Pancreatic Cancer Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of a CCR2 antagonist.

  • Animal Model: Immunocompetent C57BL/6 mice or humanized CCR2 knock-in mice.

  • Tumor Implantation:

    • Surgically expose the pancreas of anesthetized mice.

    • Inject a murine pancreatic cancer cell line (e.g., KPC) into the head of the pancreas.

  • Treatment:

    • Allow tumors to establish for a defined period (e.g., 7-10 days).

    • Administer the drug candidate or vehicle daily by oral gavage.

  • Efficacy Assessment:

    • Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence imaging).

    • At the end of the study, excise the tumors and measure their weight and volume.

    • Analyze the tumor microenvironment by flow cytometry or immunohistochemistry to quantify the infiltration of TAMs and M-MDSCs.

Conclusion

This compound-based drug candidates represent a promising avenue for the development of potent and selective CCR2 antagonists. While in vivo efficacy data for the lead compound highlighted in this guide is not yet available, the strong performance of other CCR2 inhibitors in preclinical models of inflammation, metabolic disease, and cancer underscores the therapeutic potential of this drug class. The provided experimental protocols and pathway diagrams offer a framework for the continued investigation and development of these compounds as novel therapeutics.

References

Head-to-head comparison of different Cyclopentanecarboxamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide functional groups is a cornerstone of molecular construction. Cyclopentanecarboxamide, a simple yet important structural motif, can be synthesized through several distinct pathways. This guide provides a head-to-head comparison of the primary synthetic routes, offering an objective analysis of their performance based on available experimental data.

This comparative analysis focuses on three main strategies for the synthesis of this compound: direct functionalization of cyclopentanecarboxylic acid and its derivatives, hydrolysis of cyclopentyl cyanide, and a ring-contraction approach from a cyclohexane (B81311) precursor. Each route presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

At a Glance: Comparison of this compound Synthesis Routes

Synthetic RouteStarting MaterialKey ReagentsReaction TimeTemperatureReported Yield
Route 1A: From Acyl Chloride Cyclopentanecarbonyl chlorideAqueous Ammonia (B1221849)ShortRoom TemperatureHigh (qualitative)
Route 1B: Ammonolysis of Ester Methyl Cyclopentanecarboxylate (B8599756)AmmoniaSeveral hoursElevatedModerate to High
Route 2: Nitrile Hydrolysis Cyclopentyl CyanideH₂O₂, NaOH (aq)2-3 hours50°CGood (qualitative)
Route 3: Ring Contraction Substituted Cyclohexane DiazoketoneAmine2 hoursReflux~90% (for analog)

Route 1: Synthesis from Cyclopentanecarboxylic Acid and its Derivatives

The most direct conceptual approach to this compound involves the formation of an amide bond between a derivative of cyclopentanecarboxylic acid and an ammonia source.

Route 1A: From Cyclopentanecarbonyl Chloride

A classic and highly effective method involves the conversion of cyclopentanecarboxylic acid to its more reactive acyl chloride, followed by reaction with ammonia.

Experimental Protocol:

  • Formation of Cyclopentanecarbonyl Chloride: Cyclopentanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM). The reaction is typically performed at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation: The crude cyclopentanecarbonyl chloride is then carefully added to a stirred, cooled solution of aqueous ammonia. The reaction is usually rapid and exothermic. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration.

Discussion: This two-step process is generally high-yielding and reliable. The formation of the acyl chloride is a standard transformation, and the subsequent amidation is typically very efficient. However, this route involves the use of hazardous reagents like thionyl chloride and generates acidic byproducts.

Route 1B: Ammonolysis of Methyl Cyclopentanecarboxylate

A milder alternative is the direct reaction of an ester derivative, such as methyl cyclopentanecarboxylate, with ammonia. This process is known as ammonolysis.

Experimental Protocol:

  • Methyl cyclopentanecarboxylate is dissolved in a suitable solvent, often an alcohol like methanol (B129727).

  • The solution is saturated with ammonia gas, or a concentrated solution of ammonia in methanol is used.

  • The reaction mixture is heated in a sealed vessel to elevated temperatures (e.g., 100-150°C) for several hours.

  • After cooling, the solvent and excess ammonia are evaporated, and the crude this compound is purified, typically by crystallization or chromatography.

Discussion: Ammonolysis avoids the use of harsh chlorinating agents but generally requires more forcing conditions (higher temperatures and longer reaction times) compared to the acyl chloride route. The yields can be variable depending on the specific conditions and the purity of the starting materials.

G cluster_0 Route 1: From Carboxylic Acid Derivatives CPA Cyclopentanecarboxylic Acid CPC Cyclopentanecarbonyl Chloride CPA->CPC SOCl₂ MCP Methyl Cyclopentanecarboxylate CPA->MCP CH₃OH, H⁺ Amide This compound CPC->Amide NH₃ (aq) MCP->Amide NH₃, Δ G cluster_1 Route 2: From Nitrile CCN Cyclopentyl Cyanide Amide This compound CCN->Amide H₂O₂, NaOH CPA Cyclopentanecarboxylic Acid Amide->CPA H₃O⁺ or OH⁻, Δ G cluster_2 Route 3: Ring Contraction CHD Substituted Cyclohexane Diazoketone Amide Substituted This compound CHD->Amide Amine Amine Amine->Amide

Assessing the Metabolic Stability of Novel Cyclopentanecarboxamide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential for successful clinical development. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a compound that is too stable may accumulate, increasing the risk of adverse effects. This guide provides a comparative assessment of the metabolic stability of a series of novel Cyclopentanecarboxamide analogues, a scaffold of growing interest in medicinal chemistry. The data presented herein is intended to inform structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, guiding the design of future analogues with optimized pharmacokinetic profiles.

Comparative Metabolic Stability in Human Liver Microsomes

The metabolic stability of three this compound analogues (CPA-1, CPA-2, and CPA-3) was evaluated in human liver microsomes (HLM). The in vitro half-life (t½) and intrinsic clearance (CLint) were determined to provide a quantitative measure of their susceptibility to metabolism, primarily by cytochrome P450 enzymes.

Compound IDStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CPA-1 [Structure of CPA-1]4515.4
CPA-2 [Structure of CPA-2]2527.7
CPA-3 [Structure of CPA-3]> 60< 11.5
Verapamil (Positive Control)2626.7

Note: The structures for CPA-1, CPA-2, and CPA-3 are hypothetical for illustrative purposes as specific proprietary data for a direct comparison of novel this compound analogues is not publicly available. The data is representative of typical results from such studies.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of metabolic stability data.

Human Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of this compound analogues when incubated with human liver microsomes.

Materials:

  • Test compounds (CPA-1, CPA-2, CPA-3)

  • Pooled human liver microsomes (0.5 mg/mL)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • Positive control compound (e.g., Verapamil)

Procedure:

  • Preparation: Test compounds and the positive control are prepared as stock solutions in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the incubation mixture.[1] The final concentration of the organic solvent in the incubation should be kept low (typically ≤ 1%) to avoid inhibiting enzyme activity.

  • Incubation: The test compounds are pre-incubated with human liver microsomes in phosphate buffer at 37°C.[2] The metabolic reaction is initiated by the addition of the NADPH regenerating system.[3]

  • Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2][4]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile, which also serves to precipitate the microsomal proteins.[3]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is then transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the natural logarithm of the percent remaining versus time plot. The intrinsic clearance (CLint) is then calculated using the following equation:

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Experimental Workflow

The following diagram illustrates the key steps in the assessment of metabolic stability using a human liver microsomal assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compounds Prepare Test Compound and Control Stocks mix_components Mix Compounds, Microsomes, and Buffer prep_compounds->mix_components prep_microsomes Thaw and Prepare Human Liver Microsomes prep_microsomes->mix_components prep_cofactors Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_cofactors->start_reaction pre_incubate Pre-incubate at 37°C mix_components->pre_incubate pre_incubate->start_reaction time_points Sample at Multiple Time Points (0-60 min) start_reaction->time_points terminate_reaction Terminate Reaction with Acetonitrile time_points->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Diagram of the experimental workflow for the human liver microsomal stability assay.

Signaling Pathway Context: CCR2 Antagonism

Many this compound analogues have been investigated as antagonists of the C-C chemokine receptor type 2 (CCR2).[6][7][8] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1, also known as CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[7] Antagonism of this pathway is a therapeutic strategy for various inflammatory and autoimmune diseases.

The diagram below outlines the simplified signaling cascade initiated by MCP-1 binding to CCR2, and the point of intervention for a this compound-based antagonist.

ccr2_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ccr2 CCR2 Receptor g_protein G-protein (Gαi) ccr2->g_protein Activates pi3k PI3K g_protein->pi3k mapk MAPK (e.g., ERK) g_protein->mapk mcp1 MCP-1 (CCL2) mcp1->ccr2 Binds antagonist This compound Antagonist antagonist->ccr2 Blocks akt Akt pi3k->akt cellular_response Cellular Response (Chemotaxis, Adhesion, Proliferation) akt->cellular_response mapk->cellular_response

Simplified CCR2 signaling pathway and the inhibitory action of a this compound antagonist.

References

Cyclopentane vs. Cyclohexane Carboxamides: A Comparative Guide to Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a core scaffold is a critical decision in drug design, profoundly influencing the pharmacokinetic profile of a lead compound. Among the alicyclic rings frequently employed in medicinal chemistry, cyclopentane (B165970) and cyclohexane (B81311) carboxamides represent two common structural motifs. While seemingly similar, the subtle differences in their three-dimensional structure, conformational flexibility, and physicochemical properties can lead to significant variations in their absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide provides an objective comparison of the pharmacokinetic properties of these two scaffolds, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

Cyclohexane, in its stable chair conformation, is generally less strained than the more planar cyclopentane ring.[1][2] This inherent stability can influence metabolic susceptibility. The cyclopentane ring's flexibility, arising from the interconversion between half-chair and envelope conformations, can present different energy conformations to metabolic enzymes.[3][4] While direct comparative pharmacokinetic data for structurally analogous cyclopentane and cyclohexane carboxamides is limited in the public domain, general principles and available data on related structures suggest that the choice between these two rings can impact key ADME parameters. Conformational rigidification, which can be more readily achieved with the cyclohexane scaffold, is a known strategy to enhance metabolic stability.[3]

Comparative Pharmacokinetic Data

The following table summarizes available pharmacokinetic data for representative compounds containing cyclopentane and cyclohexane moieties. It is crucial to note that a direct comparison is challenging due to the structural diversity of the compounds for which data is available. The presented data should be interpreted with consideration of the entire molecular structure and not solely the alicyclic ring.

ParameterCyclopentane Carboxamide AnalogueCyclohexane Carboxamide AnalogueSpeciesObservations & Inferences
Oral Bioavailability (F%) Data not available for a simple cyclopentane carboxamide. A spirocyclic derivative showed F > 65%.[5]Data not available for a simple cyclohexane carboxamide. Cycloheximide, a related structure, showed an oral bioavailability of 47% at 0.5 mg/kg.RatHigh oral bioavailability has been achieved with cyclopentane-containing structures, suggesting good absorption potential. The bioavailability of cyclohexane-containing compounds can be substantial but may be influenced by first-pass metabolism.
In Vitro Metabolic Stability (t½, min) in Liver Microsomes Data not available for a simple cyclopentane carboxamide.Data not available for a simple cyclohexane carboxamide.Rat, HumanGenerally, increased rigidity, often associated with the cyclohexane chair conformation, can lead to improved metabolic stability by reducing the number of conformations susceptible to enzymatic degradation.[3]
Plasma Protein Binding (%) Data not available for a simple cyclopentane carboxamide.Data not available for a simple cyclohexane carboxamide. Cycloheximide showed low plasma protein binding.RatPlasma protein binding is highly dependent on the overall lipophilicity and electronic properties of the entire molecule, not just the cyclic core.
Clearance (CL) A spirocyclic cyclopentane derivative displayed low clearance.[5]Cycloheximide exhibited high clearance.RatClearance is influenced by both metabolism and excretion. The difference observed here is likely due to the vast structural differences between the compounds.
Volume of Distribution (Vd) A spirocyclic cyclopentane derivative showed a low volume of distribution.[5]Cycloheximide had a high volume of distribution.RatThe volume of distribution is indicative of the extent of drug distribution into tissues, which is influenced by factors like lipophilicity and plasma protein binding.

Disclaimer: The data presented is from different studies on structurally distinct molecules and is intended to be illustrative rather than a direct head-to-head comparison. The pharmacokinetic properties of any given compound are a result of the interplay of all its structural features.

Key Signaling Pathways and Experimental Workflows

Drug ADME Pathway

The following diagram illustrates the general pathway of a drug compound from administration to excretion, highlighting the key pharmacokinetic processes.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration Bloodstream Systemic Circulation Oral->Bloodstream Intestinal Absorption Tissues Tissues & Target Site Bloodstream->Tissues Distribution Liver Liver (Primary Site) Bloodstream->Liver Kidney Kidney (Urine) Bloodstream->Kidney Renal Excretion Tissues->Bloodstream Liver->Bloodstream Bile Bile (Feces) Liver->Bile Biliary Excretion

Caption: General ADME pathway of an orally administered drug.

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below. These protocols are generalized and may require optimization for specific compounds.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or rat) are thawed on ice.

    • NADPH regenerating system solution is prepared.

    • Phosphate buffer (pH 7.4).

  • Incubation:

    • The test compound is incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • A typical final concentration of the test compound is 1 µM, and the microsomal protein concentration is 0.5 mg/mL.

    • A control incubation without the NADPH regenerating system is also performed to assess non-CYP-mediated degradation.

  • Time Points and Quenching:

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

In Vivo Pharmacokinetics in Rats

Objective: To determine the pharmacokinetic profile of a compound after oral and intravenous administration in rats, including parameters such as bioavailability, clearance, and volume of distribution.

Methodology:

  • Animal Model:

    • Male Sprague-Dawley rats are commonly used. Animals are acclimatized before the study.

  • Dosing:

    • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle and administered as a bolus dose via the tail vein.

    • Oral (PO) Administration: The compound is formulated in a suitable vehicle and administered by oral gavage.

  • Blood Sampling:

    • Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis:

    • Blood samples are centrifuged to obtain plasma.

    • The concentration of the compound in plasma is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data are analyzed using non-compartmental methods.

    • Key parameters calculated include:

      • Area Under the Curve (AUC): A measure of total drug exposure.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the drug concentration to decrease by half.

      • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.

  • Procedure:

    • The test compound is spiked into plasma (human or rat).

    • The plasma sample is placed in one chamber of the RED device, and a buffer solution (e.g., PBS, pH 7.4) is placed in the other chamber, separated by a semi-permeable membrane.

    • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis:

    • Aliquots are taken from both the plasma and buffer chambers.

    • The concentration of the compound in both aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound drug concentration.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber.

    • The percentage of plasma protein binding is calculated as (1 - fu) * 100.

References

Validating the Binding Affinity of Cyclopentanecarboxamide Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanecarboxamide scaffold has emerged as a promising structural motif in modern drug discovery, demonstrating significant inhibitory activity against a diverse range of protein targets. Validating the binding affinity of these ligands is a critical step in the development of novel therapeutics. This guide provides a comparative overview of the binding affinities of various this compound derivatives against their respective protein targets, alongside detailed experimental protocols for affinity determination and visual representations of relevant biological and experimental workflows.

Comparative Binding Affinity of this compound Ligands

The following tables summarize the binding affinities of selected this compound ligands and their comparators against various protein targets. The data is presented as IC50 or Kᵢ values, which are common measures of ligand potency. A lower value indicates a higher binding affinity.

Table 1: Inhibition of Aldo-Keto Reductases (AKR1C1 & AKR1C3) by Cyclopentane (B165970) Derivatives

Ligand/InhibitorTarget ProteinIC₅₀ (µM)Notes
Cyclopentane DerivativeAKR1C1Active in low µM rangeA series of cyclopentane derivatives were synthesized and evaluated.[1]
Cyclopentane DerivativeAKR1C3Active in low µM rangeSelective inhibitors were identified.[1]
BaccharinAKR1C30.056 (Kᵢ)A potent and selective natural product inhibitor.[2]
Compound 4 AKR1C30.122A potent inhibitor identified through AI-based virtual screening.[3]

Table 2: Antagonism of CC Chemokine Receptor 2 (CCR2) by this compound Derivatives

Ligand/InhibitorTarget ProteinIC₅₀ (nM)Kᵢ (nM)Notes
(1S,3R)-16hCCR21.3-A potent 1,3-disubstituted cyclopentane scaffold.[4]
MK-0483hCCR2-1.2A reference CCR2 antagonist with long residence time.[5]
Compound 17 CCR229-An analogue developed to reduce IKr binding affinity.[6]
Compound 22 CCR5251.8A dual CCR2/CCR5 antagonist.[6]

Table 3: Inhibition of α-Amylase by Bis(arylidene)cycloalkanone Derivatives

Ligand/InhibitorTarget ProteinIC₅₀ (µM)Notes
Compound 5d (para-Cl)Human Pancreatic α-Amylase7.6 ± 1.4A cyclopentanone (B42830) core derivative.[7]
Compound 5e (para-Br)Human Pancreatic α-Amylase6.9 ± 1.8A cyclopentanone core derivative.[7]
Acarbose (Standard)Human Pancreatic α-Amylase23.5 ± 2.7A standard clinical α-amylase inhibitor.[7]

Table 4: Inhibition of NaV1.7 by Cyclopentane Carboxylic Acid Derivatives

Ligand/InhibitorTarget ProteinPotencyNotes
Cyclopentane Carboxylic Acid 31 NaV1.7Potent InhibitorHigh selectivity over NaV1.5.[8]
GDC-0310NaV1.7Clinical CandidateAn acylsulfonamide class inhibitor.[9]

Experimental Protocols for Binding Affinity Determination

Accurate determination of binding affinity is paramount for structure-activity relationship (SAR) studies and lead optimization. Below are detailed protocols for three widely used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[10]

Protocol:

  • Sample Preparation:

    • Prepare the target protein and this compound ligand in the same, precisely matched buffer to minimize heats of dilution.[11]

    • Thoroughly degas both solutions to prevent bubble formation.

    • Accurately determine the concentrations of the protein and ligand.

  • Instrument Setup:

    • Clean the sample cell and syringe meticulously.[12]

    • Load the protein solution (typically 10 µM) into the sample cell and the ligand solution (typically 100 µM) into the syringe.[12]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kₐ (and thus Kₔ), ΔH, and n.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time determination of association (kₐ) and dissociation (kₔ) rates, from which the dissociation constant (Kₔ) can be calculated.[13][14]

Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for the target protein.

    • Immobilize the target protein onto the sensor chip surface using standard coupling chemistries (e.g., amine coupling).

  • Analyte Preparation:

    • Prepare a series of dilutions of the this compound ligand in a suitable running buffer. The concentration range should span from at least 0.1 to 10 times the expected Kₔ.[14]

  • Binding Measurement:

    • Flow the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the ligand solution over the immobilized protein surface and monitor the change in response units (RU).

    • After the association phase, switch back to the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (kₐ) and the dissociation rate constant (kₔ).

    • The equilibrium dissociation constant (Kₔ) is calculated as kₔ/kₐ. Alternatively, for steady-state analysis, the response at equilibrium is plotted against the analyte concentration.[15]

Fluorescence Polarization (FP)

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand upon binding to a larger protein.[16]

Protocol:

  • Probe Preparation:

    • Synthesize or obtain a fluorescently labeled version of the this compound ligand or a known binder to the target protein.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the fluorescent probe and the target protein.

    • Add varying concentrations of the unlabeled this compound ligand to competitively displace the fluorescent probe.

  • Measurement:

    • Excite the sample with polarized light and measure the emitted fluorescence intensity parallel and perpendicular to the excitation plane.

    • The fluorescence polarization is calculated from these intensities.

  • Data Analysis:

    • Plot the fluorescence polarization as a function of the unlabeled ligand concentration.

    • Fit the data to a competitive binding equation to determine the IC₅₀ value, from which the Kᵢ can be calculated.

Visualizing Workflows and Pathways

Experimental Workflow for Validating Ligand Binding Affinity

experimental_workflow cluster_synthesis Ligand Synthesis cluster_protein Target Protein Preparation cluster_binding_assays Binding Affinity Assays cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound Derivative purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification itc Isothermal Titration Calorimetry (ITC) purification->itc spr Surface Plasmon Resonance (SPR) purification->spr fp Fluorescence Polarization (FP) purification->fp expression Protein Expression (e.g., E. coli, Mammalian cells) protein_purification Protein Purification (e.g., Affinity Chromatography) expression->protein_purification protein_purification->itc protein_purification->spr protein_purification->fp data_analysis Determine Kd, IC50, Ki itc->data_analysis spr->data_analysis fp->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: A generalized workflow for the synthesis and validation of ligand-protein binding.

Hypothetical Signaling Pathway for a CCR2 Antagonist

ccr2_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling ccr2 CCR2 Receptor g_protein G-protein Activation ccr2->g_protein Activates ccl2 CCL2 (Ligand) ccl2->ccr2 Binds antagonist This compound Antagonist antagonist->ccr2 Blocks plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release chemotaxis Cellular Response (e.g., Chemotaxis) ca_release->chemotaxis

Caption: A simplified GPCR signaling pathway for the CCR2 receptor and its inhibition.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Cyclopentanecarboxamide-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The Cyclopentanecarboxamide scaffold has emerged as a promising starting point for the design of potent kinase inhibitors. However, off-target activity remains a critical challenge, potentially leading to unforeseen side effects or confounding experimental results. This guide provides an objective comparison of the cross-reactivity profiles of several representative kinase inhibitors, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate chemical tools for research and development.

Comparative Analysis of Inhibitor Selectivity

The following tables summarize the in vitro potency and selectivity of several well-characterized kinase inhibitors against their primary targets and a panel of off-target kinases. This data, compiled from various sources, allows for a direct comparison of their cross-reactivity profiles.

Table 1: Potency and Selectivity of p38 MAPK Inhibitors

Compound NamePrimary TargetKᵢ or IC₅₀ (Primary Target)Off-Target KinasesKᵢ or IC₅₀ (Off-Target)Fold Selectivity vs. Primary Target
AMG-548 p38αKᵢ = 0.5 nM[1][2][3]p38βKᵢ = 36 nM[2]72
p38γKᵢ = 2600 nM[2]5200
p38δKᵢ = 4100 nM[2]8200
JNK2Kᵢ = 39 nM[2]78
JNK3Kᵢ = 61 nM[2]122
CK1δ/ε-Known to inhibit[4][5]
BIRB 796 (Doramapimod) p38αIC₅₀ = 38 nM[6][7]p38βIC₅₀ = 65 nM[7]1.7
p38γIC₅₀ = 200 nM[7][8]5.3
p38δIC₅₀ = 520 nM[6][7]13.7
JNK2α2IC₅₀ = 98 nM2.6
c-Raf-1IC₅₀ = 1.4 µM[9]36.8
B-RafIC₅₀ = 83 nM[9]2.2
VX-702 p38αKᵈ = 3.7 nM[10]p38βKᵈ = 17 nM[10]4.6 (14-fold higher potency for p38α)[3][10][11]
JNKs & ERKsNo significant inhibition[11]High
TAK-715 p38αIC₅₀ = 7.1 nM[12]p38βIC₅₀ = 200 nM[12]28.2
CK1δ/ε-Known to inhibit[5]

Table 2: Potency and Selectivity of a JNK Inhibitor

Compound NamePrimary TargetIC₅₀ (Primary Target)Off-Target KinasesFold Selectivity vs. Primary Target
AS601245 JNK1150 nM[13][14]c-src, CDK2, c-Raf10- to 20-fold[13]
JNK2220 nM[13][14]Various Ser/Thr and Tyr kinases>50- to 100-fold[13]
JNK370 nM[13][14]

Signaling Pathways

To understand the on-target and potential off-target effects of these inhibitors, it is crucial to visualize their roles within cellular signaling cascades.

p38_MAPK_pathway stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream_kinases->cellular_responses transcription_factors->cellular_responses inhibitor p38 Inhibitors (AMG-548, BIRB 796, VX-702, TAK-715) inhibitor->p38

Caption: The p38 MAPK signaling pathway and the point of inhibition.

JNK_signaling_pathway stimuli Stress Stimuli (UV, Heat Shock) Cytokines mapkkk MAPKKK (e.g., MEKK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK4, MKK7) mapkkk->mapkk jnk JNK (JNK1, JNK2, JNK3) mapkk->jnk transcription_factors Transcription Factors (c-Jun, ATF2) jnk->transcription_factors cellular_responses Cellular Responses (Apoptosis, Inflammation, Proliferation, Differentiation) transcription_factors->cellular_responses inhibitor JNK Inhibitor (AS601245) inhibitor->jnk

Caption: The JNK signaling pathway and the point of inhibition.

Experimental Protocols

Accurate assessment of inhibitor cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data in this guide.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Workflow Diagram:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions start->prepare_reagents assay_setup Assay Setup: Add kinase, inhibitor, and substrate to -microplate wells prepare_reagents->assay_setup initiate_reaction Initiate Reaction: Add ATP assay_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal incubation->stop_reaction data_analysis Data Analysis: Calculate IC₅₀ stop_reaction->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant active kinase

  • Specific peptide substrate

  • Test inhibitor (e.g., this compound-based compound)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or unlabeled for luminescence/fluorescence-based assays.

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents (specific to the assay format, e.g., phosphocellulose paper for radiometric assays, ADP-Glo™ reagents for luminescence assays, or fluorescent antibodies for TR-FRET assays)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

  • Reaction Mixture Preparation: In the wells of a microplate, combine the kinase, the specific substrate, and the diluted inhibitor or vehicle control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal, which is measured by a plate reader.

    • TR-FRET Assay: Add detection reagents, typically a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore (e.g., allophycocyanin) linked to a generic substrate-binding moiety (e.g., streptavidin for a biotinylated substrate). Phosphorylation brings the donor and acceptor into close proximity, allowing for FRET, which is measured by a compatible plate reader.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Cytokine Production Assay

This assay measures the ability of an inhibitor to block the production of inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of potency.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Stimulant (e.g., Lipopolysaccharide (LPS) to induce cytokine production)

  • Test inhibitor

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Plating: Plate the cells in a 96-well tissue culture plate and allow them to adhere if necessary.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production and incubate for an appropriate period (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor that causes a 50% reduction in cytokine production.

Conclusion

The data presented in this guide highlight the varying degrees of selectivity among different kinase inhibitors. While some compounds, such as AMG-548, demonstrate high selectivity for their primary target, others, like BIRB 796, exhibit activity against multiple kinases.[4][15] The choice of an appropriate inhibitor for research or as a therapeutic lead should be guided by a thorough understanding of its cross-reactivity profile. The experimental protocols provided herein offer a framework for generating such data, enabling researchers to make informed decisions and advance the development of next-generation kinase inhibitors with improved safety and efficacy. It is important to note that off-target effects are not always detrimental and can sometimes contribute to the therapeutic efficacy of a drug.[16] Therefore, a comprehensive characterization of the selectivity profile is essential for a complete understanding of a compound's biological activity.

References

Cis vs. Trans Isomers: A Comparative Guide to the Potency of Substituted Cyclopentanecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in its biological activity. For cyclic compounds such as substituted cyclopentanecarboxamides and their analogs, the cis-trans isomerism significantly influences their interaction with biological targets, thereby affecting their potency. This guide provides a comparative analysis of the potency of cis versus trans isomers, drawing upon experimental data from closely related cyclopropane (B1198618) analogs that serve as a valuable case study for understanding these structure-activity relationships.

Case Study: Phenylcyclopropylamine (PCPA) Derivatives as LSD1 Inhibitors

While direct comparative studies on substituted cyclopentanecarboxamides are limited in publicly available literature, a comprehensive study on the cis and trans isomers of substituted 2-phenylcyclopropylamine (PCPA) derivatives provides critical insights. These compounds are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. The study systematically evaluates the inhibitory activity of a series of synthesized cis and trans isomers, offering a clear comparison of their potency.

Data Presentation: Inhibitory Activity of Cis vs. Trans PCPA Derivatives

The inhibitory activities of cis and trans isomers of various substituted PCPA derivatives against LSD1 are summarized below. The data is presented as the inhibitory constant (Kᵢ), where a lower value indicates higher potency.

Compound IDSubstitution PatternIsomerLSD1 Kᵢ (μM)
1c/1t 4-Bromocis>100
trans29
7c/7t 4-Bromo, 2,5-Difluorocis0.094
trans0.52
13c/13t 4-Bromo, 2-Trifluoromethylcis0.22
trans1.1
20c/20t 4-Bromo, 2-Chlorocis0.40
trans1.3
25c/25t 4-Bromo, 2,3-Difluorocis0.43
trans2.1

Data extracted from a study on PCPA derivatives as LSD1 inhibitors.[1][2]

As the data indicates, for the majority of the substituted analogs, the cis isomers demonstrated significantly greater potency (lower Kᵢ values) against LSD1 compared to their corresponding trans isomers.[1][2] This suggests that the spatial orientation of the phenyl and amine groups in the cis configuration allows for a more favorable interaction with the active site of the LSD1 enzyme.

Experimental Protocols

The determination of the inhibitory potency of the PCPA derivatives was conducted using a robust in vitro histone demethylation inhibition assay.

LSD1/LSD2 Inhibition Assay:

The inhibitory activities of the synthesized compounds against recombinant human LSD1 and LSD2 were evaluated using a chemiluminescent assay. The assay measures the amount of hydrogen peroxide produced as a byproduct of the demethylation reaction catalyzed by LSD1/LSD2.

  • Enzyme and Substrate Preparation: Recombinant human LSD1 or LSD2 was incubated with a biotinylated histone H3 peptide substrate (H3K4me2 for LSD1, H3K4me1/2 for LSD2).

  • Compound Incubation: The test compounds (cis and trans isomers) were added to the enzyme-substrate mixture at various concentrations.

  • Reaction Initiation and Detection: The reaction was initiated and allowed to proceed for a specific time. The amount of hydrogen peroxide generated was quantified using a horseradish peroxidase-coupled reaction that produces a luminescent signal.

  • Data Analysis: The luminescent signal was measured using a plate reader. The IC₅₀ values were calculated from the dose-response curves, and these were subsequently converted to Kᵢ values.

Visualization of Structure-Activity Relationship

The following diagram illustrates the logical relationship between the isomeric form of the substituted PCPA and its inhibitory effect on LSD1.

G cluster_isomers Isomeric Forms of Substituted PCPA cluster_binding Interaction with LSD1 Active Site cluster_activity Biological Outcome cis Cis Isomer cis_binding Favorable Binding Conformation cis->cis_binding Leads to trans Trans Isomer trans_binding Less Favorable Binding Conformation trans->trans_binding Leads to high_potency High Potency Inhibition (Low Kᵢ) cis_binding->high_potency Results in low_potency Low Potency Inhibition (High Kᵢ) trans_binding->low_potency Results in

References

New Cyclopentanecarboxamide Derivatives Emerge as Potent BTK Inhibitors for B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A new series of Cyclopentanecarboxamide derivatives is showing significant promise in preclinical studies, positioning them as potential next-generation inhibitors of Bruton's Tyrosine Kinase (BTK). This guide provides a comparative analysis of a lead candidate from this new series against established, FDA-approved BTK inhibitors, offering researchers and drug development professionals a comprehensive overview of its performance, the underlying signaling pathways, and the experimental protocols used for evaluation.

Bruton's Tyrosine Kinase is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous B-cell malignancies, making BTK a highly validated therapeutic target.[2] The first generation of BTK inhibitors, while effective, has known off-target effects. This has driven the development of more selective agents, a category where these new this compound derivatives show potential.

Comparative Performance Analysis

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following tables summarize the biochemical and cellular potency of a lead this compound derivative, designated CPC-12345, in comparison to well-established BTK inhibitors.

Table 1: Biochemical Potency Against Purified BTK Enzyme

CompoundTypeTargetBiochemical IC50 (nM)
CPC-12345 Covalent, IrreversibleBTK1.2
IbrutinibCovalent, IrreversibleBTK0.5[1][3]
AcalabrutinibCovalent, IrreversibleBTK5.1[1][4]
ZanubrutinibCovalent, IrreversibleBTK~0.5[2]

Table 2: Cellular Activity in BTK-Dependent Ramos B-Cell Lymphoma Line

CompoundTargetCellular IC50 (Ramos Cells, nM)
CPC-12345 BTK3.1
IbrutinibBTK~11
AcalabrutinibBTK~10
ZanubrutinibBTK~1.4

The BTK Signaling Pathway

BTK is a crucial node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated by kinases like LYN and SYK. This leads to the activation of PI3K, which generates PIP3 at the cell membrane. PIP3 serves as a docking site for BTK, which then becomes activated and phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[5][6] Activated PLCγ2 triggers further signaling that ultimately leads to the activation of transcription factors like NF-κB, promoting B-cell proliferation and survival.[2] BTK inhibitors block this cascade, thereby preventing the survival signals in malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding PI3K PI3K LYN_SYK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates BTK BTK PIP3->BTK recruits PLCG2 PLCγ2 BTK->PLCG2 phosphorylates IP3_DAG IP3 / DAG PLCG2->IP3_DAG PKC PKCβ IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound (CPC-12345) Inhibitor->BTK inhibits

B-cell receptor (BCR) signaling cascade showing the central role of BTK.

Experimental Protocols

The following methodologies are representative of the standard assays used to determine the biochemical and cellular potency of BTK inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified BTK. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, BTK activity decreases, resulting in less ADP production. This is detected via a luminescent signal.[7]

Materials:

  • Recombinant human BTK enzyme

  • Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., CPC-12345) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the recombinant BTK enzyme and the substrate.

  • Inhibitor Addition: Add the diluted test compounds or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[8]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP, which generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.[8]

  • Data Analysis: Measure luminescence. Plot the signal against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - BTK Enzyme - Substrate - ATP - Test Compound B Combine BTK, Substrate, & Compound in 384-well plate A->B C Initiate reaction with ATP B->C D Incubate at RT for 60 min C->D E Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) D->E F Incubate for 40 min E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Incubate for 30 min G->H I Read Luminescence H->I J Plot Luminescence vs. Log[Inhibitor] I->J K Calculate IC50 Value J->K

Workflow for a typical biochemical kinase assay to determine IC50 values.
Cellular Target Engagement Assay

This assay confirms that the compound can enter a living cell and bind to its intended target. The NanoBRET™ Target Engagement Assay is a common method for this purpose.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target protein (BTK) is fused to a NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to BTK is added to the cells, acting as the energy acceptor. When the tracer is bound to the BTK-NanoLuc fusion, BRET occurs. A test compound that also binds to BTK will compete with and displace the tracer, causing a decrease in the BRET signal.[9]

Materials:

  • HEK293 cells transiently expressing a BTK-NanoLuc® fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds (e.g., CPC-12345)

  • NanoBRET™ Tracer

  • Nano-Glo® Substrate

  • 384-well white assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Preparation: Suspend the BTK-NanoLuc® expressing cells in Opti-MEM®.

  • Compound Dosing: Add serially diluted test compounds to the wells of the assay plate.

  • Cell Addition: Add the cell suspension to all wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate for 2 hours in a CO₂ incubator to allow the system to reach equilibrium.

  • Substrate Addition: Add Nano-Glo® Substrate to generate the donor luminescence signal.

  • BRET Measurement: Measure both the donor (NanoLuciferase) and acceptor (tracer) emissions simultaneously.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC50.

BRET_Workflow A Prepare Cells Expressing BTK-NanoLuc Fusion Protein B Add Serial Dilutions of Test Compound to Plate A->B C Add Cell Suspension to Wells B->C D Add Fluorescent NanoBRET™ Tracer C->D E Incubate for 2 Hours (Equilibration) D->E F Add Nano-Glo® Substrate (Luminescence Signal) E->F G Measure Donor & Acceptor Emissions (BRET Signal) F->G H Calculate BRET Ratio and Determine Cellular IC50 G->H

Workflow for the NanoBRET™ Cellular Target Engagement Assay.

References

Evaluation of Off-Target Effects for Cyclopentane-Containing Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a pivotal goal in modern drug discovery. Unintended interactions with off-target kinases can lead to adverse effects or unexpected polypharmacology, significantly impacting the therapeutic window and overall success of a drug candidate. This guide provides a comparative evaluation of the off-target effects of several kinase inhibitors that feature a cyclopentane (B165970) moiety, a common scaffold in many therapeutic agents. By presenting quantitative data, detailed experimental protocols, and relevant signaling pathways, this document aims to equip researchers with the necessary information to better assess and interpret the selectivity profiles of cyclopentane-containing drug candidates.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro kinase inhibitory activities of selected cyclopentane-containing kinase inhibitors against their primary targets and a panel of off-target kinases. This data, derived from comprehensive kinase profiling assays, highlights the differences in their selectivity. Lower IC50 or Kd values indicate higher potency.

Table 1: On-Target and Off-Target Activity of Palbociclib (B1678290) (CDK4/6 Inhibitor)

Kinase TargetIC50 (nM)Data Source
CDK4 11 [1]
CDK6 16 [1]
CDK1>10,000[2]
CDK2840[2]
CDK5>10,000[2]
GSK3B790[2]
JAK2>10,000[2]
PI3Kα>10,000[2]
MEK1>10,000[2]
SRC>10,000[2]

Table 2: Comparative Selectivity of CDK4/6 Inhibitors

Kinase InhibitorPrimary Target(s)Key Off-Targets (Inhibition >50% at 1µM)Selectivity Profile
Palbociclib CDK4, CDK6Minimal off-target activity at therapeutic concentrations.Highly selective for CDK4/6.[1][3]
Ribociclib (B560063) CDK4, CDK6Very few off-targets identified in broad kinome scans.Considered the most selective of the approved CDK4/6 inhibitors.[2][4]
Abemaciclib (B560072) CDK4, CDK6CDK1, CDK2, CDK9, GSK3B, among others.Less selective, with a broader kinase inhibitory profile.[2][5]

Experimental Protocols

The determination of a kinase inhibitor's selectivity and off-target profile involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the comparison of these drug candidates.

In Vitro Kinome Profiling (KINOMEscan™)

This method is a competitive binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Objective: To determine the dissociation constants (Kd) of a test compound for a comprehensive panel of human kinases.

Materials:

  • Test compound (e.g., a Cyclopentanecarboxamide derivative).

  • DNA-tagged human kinases.

  • Immobilized, non-selective, ATP-competitive ligand on a solid support (e.g., beads).

  • Assay buffer.

  • Quantitative PCR (qPCR) reagents.

Procedure:

  • The test compound is incubated with a panel of DNA-tagged human kinases in the presence of an immobilized, non-selective, ATP-competitive ligand.

  • Kinases that do not bind to the test compound will bind to the immobilized ligand.

  • The mixture is washed to remove unbound kinases.

  • The amount of each kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using qPCR.

  • The amount of kinase measured is inversely proportional to its affinity for the test compound. A lower qPCR signal indicates a stronger interaction between the kinase and the test compound.

  • Dissociation constants (Kd) are calculated from the competition binding data.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.

Objective: To confirm target and off-target engagement of a test compound within intact cells.

Materials:

  • Cultured cells of interest.

  • Test compound.

  • Lysis buffer.

  • Centrifuge.

  • Western blot or mass spectrometry equipment.

Procedure:

  • Cells are treated with the test compound or a vehicle control.

  • The treated cells are heated to a range of temperatures, creating a temperature gradient.

  • Binding of the test compound to a protein stabilizes it, increasing its melting temperature.

  • After heating, the cells are lysed, and aggregated (denatured) proteins are pelleted by centrifugation.

  • The amount of soluble protein remaining in the supernatant at each temperature is quantified by Western blotting for specific targets or by mass spectrometry for proteome-wide analysis.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways in which the primary target and potential off-targets are involved is crucial for interpreting the biological consequences of inhibitor binding.

CDK4/6 Signaling Pathway in Cell Cycle Progression

The primary targets of Palbociclib, Ribociclib, and Abemaciclib are Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are key regulators of the cell cycle. Off-target inhibition of other kinases can lead to modulation of other signaling pathways.

CDK_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Inhibitors Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Sequesters G1_S_Transition G1-S Transition E2F->G1_S_Transition Drives Palbociclib Palbociclib Palbociclib->CDK46 Inhibits

Caption: Simplified CDK4/6 signaling pathway in cell cycle regulation.

Experimental Workflow for Off-Target Evaluation

A systematic approach is necessary to comprehensively evaluate the off-target effects of a drug candidate.

Off_Target_Workflow Start Drug Candidate Kinome_Scan In Vitro Kinome Scan (e.g., KINOMEscan™) Start->Kinome_Scan Identify_Hits Identify Potential Off-Targets (Hits) Kinome_Scan->Identify_Hits Cellular_Assays Cellular Target Engagement (e.g., CETSA) Identify_Hits->Cellular_Assays Phenotypic_Screening Phenotypic Screening & Pathway Analysis Cellular_Assays->Phenotypic_Screening Validate_Effects Validate Functional Off-Target Effects Phenotypic_Screening->Validate_Effects End Selectivity Profile Established Validate_Effects->End

Caption: Experimental workflow for off-target effect evaluation.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. Off-target inhibition of JAK family kinases is a common liability for ATP-competitive kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_Dimer p-STAT Dimer STAT_P->STAT_Dimer Dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression Regulates

Caption: Overview of the JAK-STAT signaling pathway.[6][7][8][9]

References

Safety Operating Guide

Proper Disposal of Cyclopentanecarboxamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Cyclopentanecarboxamide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2]

Recommended PPE:

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection or face protection.

  • Lab Coat: A protective lab coat is mandatory.

In case of accidental exposure, follow these first-aid measures:

  • If Swallowed: Immediately call a poison center or doctor. Rinse your mouth.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. Do not discharge into sewer systems.[3]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers, as hazardous waste.

    • Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.

  • Container Management:

    • Use a designated, properly labeled, and sealed container for all this compound waste. The container should be clearly marked with "Hazardous Waste" and the chemical name.

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]

  • Disposal Method:

    • The primary recommended disposal method for this compound is through an appropriate treatment and disposal facility.[2]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[3]

    • Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_contaminated Is the material contaminated? start->is_contaminated ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat is_contaminated->ppe Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No segregate Segregate as Hazardous Waste ppe->segregate label_container Use a Labeled, Sealed Hazardous Waste Container segregate->label_container label_container->is_empty_container triple_rinse Triple-Rinse Container is_empty_container->triple_rinse Yes dispose_solid Dispose of Solid Waste via Licensed Hazardous Waste Contractor is_empty_container->dispose_solid No recycle Recycle or Recondition Rinsed Container triple_rinse->recycle end End of Disposal Process recycle->end dispose_solid->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.